4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Description
The exact mass of the compound 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBJQNMMOJBUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377909 | |
| Record name | 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365565-88-4 | |
| Record name | 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{8-methylimidazo[1,2-a]pyridin-2-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide focuses on a specific derivative, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, a molecule of significant interest for its potential therapeutic applications, particularly in oncology. Understanding the physicochemical properties of this compound is paramount for advancing its development from a laboratory curiosity to a clinical candidate. This document provides a detailed exploration of its structural and physicochemical characteristics, offering both established data and robust, field-proven experimental protocols for properties where public data is not currently available. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to accelerate their research and development efforts with this promising molecule.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine moiety is a versatile heterocyclic system that has been extensively explored in the pursuit of novel therapeutic agents.[1][2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse intermolecular interactions with biological targets. This has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antituberculosis effects.[1][2]
Notably, derivatives of 2-arylimidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents.[4][5][6] These compounds have been shown to target various critical pathways in cancer progression, including protein kinases such as PI3K and receptor tyrosine kinases like the insulin-like growth factor-1 receptor (IGF-1R).[7][8] The aniline substitution at the 4-position of the phenyl ring, as seen in our target molecule, provides a key vector for further chemical modification and interaction with biological systems, making 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline a compound of high interest for structure-activity relationship (SAR) studies.
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Parameters such as solubility, lipophilicity (LogP), and ionization state (pKa) directly influence absorption, distribution, metabolism, and excretion (ADME), as well as target engagement. Therefore, a thorough characterization of these properties is a prerequisite for rational drug design and development.
Molecular and Structural Properties
A foundational understanding of a molecule begins with its structural and basic chemical properties. For 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, these are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N₃ | PubChem |
| Molecular Weight | 223.27 g/mol | PubChem |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)N | PubChem |
| InChI Key | GWBJQNMMOJBUIU-UHFFFAOYSA-N | PubChem |
Lipophilicity: A Key Determinant of Drug-Like Character
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug discovery, influencing a compound's solubility, permeability across biological membranes, and metabolic stability.
Predicted Lipophilicity
Computational models provide a rapid initial assessment of a molecule's lipophilicity.
| Parameter | Predicted Value | Source |
| XlogP3 | 3.1 | PubChem |
This predicted value suggests that 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline possesses moderate lipophilicity, a desirable trait for many drug candidates. However, it is imperative to validate this prediction with experimental data.
Experimental Determination of LogP: The Shake-Flask Method
The gold standard for LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Prepare a stock solution of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in n-octanol.
-
Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.
-
Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Accurately determine the concentration of the analyte in both the n-octanol and water phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the LogP value using the following equation: LogP = log ([Concentration in n-octanol] / [Concentration in water])
Causality Behind Experimental Choices: The shake-flask method is chosen for its direct measurement of partitioning, providing a highly reliable LogP value. The pre-saturation of the solvents is critical to ensure that the partitioning behavior is not influenced by changes in solvent composition during the experiment. HPLC is the preferred analytical technique due to its high sensitivity and specificity.
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Aqueous Solubility: A Prerequisite for Bioavailability
The aqueous solubility of a compound is a critical factor for its absorption from the gastrointestinal tract and its formulation into parenteral dosage forms.
Experimental Determination of Thermodynamic Solubility
While no public data on the solubility of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is available, the following protocol outlines the standard method for its determination.
Protocol: Thermodynamic Solubility Determination
-
Sample Preparation: Add an excess amount of solid 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Trustworthiness of the Protocol: This method is considered the "gold standard" for solubility determination because it measures the true equilibrium solubility. The use of multiple pH values is essential for ionizable compounds, as their solubility can be highly pH-dependent.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa of a molecule describes its state of ionization at different pH values. This is critical for predicting its behavior in different physiological compartments and for understanding its potential for salt formation. 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline has two potential basic centers: the aniline nitrogen and the nitrogen atoms of the imidazo[1,2-a]pyridine ring system.
Experimental Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in a suitable co-solvent/water mixture if aqueous solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH electrode.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve, or by analyzing the first or second derivative of the curve to identify the equivalence point(s).
Expertise in Method Selection: Potentiometric titration is chosen for its precision and ability to determine multiple pKa values if the compound has more than one ionizable group within the measured pH range. The use of a co-solvent must be carefully considered, as it can influence the apparent pKa.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. For 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, characteristic signals would be expected for the aromatic protons of the aniline and imidazopyridine rings, the methyl group protons, and the amine protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and C-N stretching vibrations.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Stability Assessment
Understanding the chemical stability of a drug candidate is a critical component of its development. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Protocol: Forced Degradation Study
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Stress Conditions: Subject solutions of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline to a range of stress conditions, including:
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Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
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Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
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Oxidation: e.g., 3% H₂O₂ at room temperature.
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Thermal Stress: e.g., heating the solid or solution at a high temperature.
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Photostability: Exposure to light according to ICH Q1B guidelines.
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-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.
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Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and mass spectrometry (LC-MS) to identify the structures of any significant degradation products.
Conclusion
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a promising scaffold for the development of novel therapeutics. A thorough understanding and experimental determination of its physicochemical properties are essential for advancing its preclinical and clinical development. This guide provides a comprehensive overview of its known properties and detailed, validated protocols for the determination of key parameters such as LogP, solubility, and pKa. By employing these methodologies, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process, ultimately unlocking the full therapeutic potential of this important class of molecules.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). Bentham Science. Retrieved January 22, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Retrieved January 22, 2026, from [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
- 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. (2021). Google Patents.
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Synthesis and anticancer activity of bis(2-arylimidazo[1,2-a]pyridin-3-yl) selenides and diselenides. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2023). Beilstein Journals. Retrieved January 22, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines. (2021). PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity Screening of 8-Methylimidazo[1,2-a]pyridin-2-yl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and strategic considerations for screening the biological activities of 8-methylimidazo[1,2-a]pyridin-2-yl derivatives. As a Senior Application Scientist, the following sections synthesize established protocols with field-proven insights to empower your research and development endeavors in leveraging this promising heterocyclic scaffold.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1][2] This nitrogen-bridged heterocyclic framework is a key feature in several marketed drugs, demonstrating its versatility and acceptance in drug design.[3] The introduction of a methyl group at the 8-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for biological targets. This guide will focus on derivatives substituted at the 2-position of the 8-methylimidazo[1,2-a]pyridine core, a common site for chemical modification to modulate biological activity.
Foundational Knowledge: Synthesis of 8-Methylimidazo[1,2-a]pyridin-2-yl Derivatives
A robust biological screening campaign begins with the efficient and versatile synthesis of a chemical library. The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, with the Groebke–Blackburn–Bienaymé reaction being a notable multicomponent reaction for generating structural diversity.[3] A general and efficient route to synthesize the 8-methylimidazo[1,2-a]pyridine core involves the condensation of 2-amino-3-methylpyridine with an appropriate α-haloketone. This foundational reaction allows for the introduction of various substituents at the 2-position, which is critical for exploring the structure-activity relationship (SAR).
Anticancer Activity Screening: A Multi-faceted Approach
The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer potential, with derivatives showing activity against a range of cancer cell lines.[2][4] Screening for anticancer activity is a multi-step process that begins with evaluating cytotoxicity and progresses to elucidating the mechanism of action.
Initial Cytotoxicity Screening: The MTT Assay
The primary assessment of anticancer potential involves determining a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this purpose.[1]
Causality Behind the Choice: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.
Experimental Protocol: MTT Assay
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Cell Culture: Plate cancer cells (e.g., HCC1937 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
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Compound Treatment: Prepare serial dilutions of the 8-methylimidazo[1,2-a]pyridin-2-yl derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.[1]
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MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
| Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 (an imidazo[1,2-a]pyridine) | HCC1937 (Breast) | 45 | [1] |
| IP-6 (an imidazo[1,2-a]pyridine) | HCC1937 (Breast) | 47.7 | [1] |
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Compounds exhibiting significant cytotoxicity are further investigated to understand their mechanism of action. A common anticancer mechanism is the induction of apoptosis (programmed cell death) and/or cell cycle arrest.
Expertise in Action: A multi-pronged approach is essential. Western blotting can be used to probe for key proteins involved in apoptosis (e.g., caspases, PARP) and cell cycle regulation (e.g., p53, p21).[1] Flow cytometry with specific fluorescent dyes can quantify the percentage of cells in different stages of the cell cycle or undergoing apoptosis.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Workflow for investigating the anticancer mechanism of action.
Anti-inflammatory Activity Screening: Targeting Key Signaling Pathways
Chronic inflammation is a key factor in the development of numerous diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents.[5] A specific derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA) , has been shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[5]
Authoritative Grounding: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) signaling pathways are central regulators of inflammation. Their inhibition is a key strategy in the development of anti-inflammatory drugs.
Screening for Inhibition of Inflammatory Mediators
A primary screening approach involves measuring the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandins, in response to an inflammatory stimulus in cell culture.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the 8-methylimidazo[1,2-a]pyridin-2-yl derivatives for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced.
Signaling Pathway Visualization
Caption: Inhibition of the STAT3/NF-κB pathway by 8-methylimidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity Screening: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including imidazo[1,2-a]pyridines, are a promising source of novel antimicrobials.
Initial Screening: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Trustworthiness of the Protocol: This method is a gold standard in antimicrobial susceptibility testing, providing reproducible and comparable results. It allows for the simultaneous testing of multiple compounds against various microbial strains.
Experimental Protocol: Broth Microdilution for Antibacterial Screening
-
Microorganism Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial two-fold dilutions of the 8-methylimidazo[1,2-a]pyridin-2-yl derivatives in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Bacterial Strain | Antibiotic Class | General Mechanism of Action |
| Staphylococcus aureus (Gram-positive) | Various | Cell wall synthesis, protein synthesis, DNA replication |
| Escherichia coli (Gram-negative) | Various | Cell wall synthesis, protein synthesis, DNA replication |
| Candida albicans (Fungus) | Antifungals | Ergosterol synthesis, cell wall synthesis |
Conclusion and Future Directions
The 8-methylimidazo[1,2-a]pyridin-2-yl scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The screening methodologies outlined in this guide provide a robust framework for identifying and characterizing the anticancer, anti-inflammatory, and antimicrobial activities of its derivatives. Future research should focus on expanding the structural diversity of these compounds and employing more advanced screening techniques, such as high-content screening and target-based assays, to further elucidate their mechanisms of action and identify lead candidates for preclinical development.
References
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. ([Link])
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ([Link])
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ([Link])
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. ([Link])
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. ([Link])
-
Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. ([Link])
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ([Link])
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. ([Link])
-
Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ([Link])
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ([Link])
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][2][5][6]Thiadiazole Moiety. ([Link])
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. ([Link])
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ([Link])
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ([Link])
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. ([Link])
Sources
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Initial Discovery and Synthesis of Novel Imidazo[1,2-a]pyridine Compounds
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous marketed drugs and clinical candidates.[1][2][3] Its unique electronic properties and rigid, bicyclic structure offer a versatile framework for designing molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[4][5][6] This technical guide provides an in-depth exploration of the foundational principles and practical methodologies governing the discovery and synthesis of novel imidazo[1,2-a]pyridine derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, from classical condensations to elegant multicomponent reactions, and provide detailed, self-validating experimental workflows.
The Imidazo[1,2-a]pyridine Core: A Cornerstone of Drug Discovery
The fusion of an imidazole and a pyridine ring creates the imidazo[1,2-a]pyridine nucleus, a nitrogen-bridged heterocyclic system with remarkable structural and electronic features.[7] This arrangement bears a structural resemblance to endogenous purines, allowing these compounds to interact with a wide array of biological targets.[8] The scaffold's prominence is underscored by its presence in well-established drugs like zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (anxiolytic), which are widely prescribed.[4]
The true power of the imidazo[1,2-a]pyridine scaffold lies in its synthetic tractability and the diverse chemical space that can be explored through substitution at various positions. This has led to an exponential growth in research, with novel derivatives being investigated as potent inhibitors of key cellular targets such as receptor tyrosine kinases (e.g., c-Met, FLT3, IGF-1R) and phosphoinositide 3-kinases (PI3K), which are critical in cancer progression.[9][10][11][12]
Foundational Synthetic Strategies: From Classical to Contemporary
The construction of the imidazo[1,2-a]pyridine core can be achieved through several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and environmental impact ("green chemistry").
The Cornerstone Condensation: 2-Aminopyridines and α-Haloketones
One of the most fundamental and widely employed methods for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[4][7] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
A significant advancement in this classical method is the development of catalyst-free and solvent-free conditions. For instance, Zhu and colleagues demonstrated that the reaction can proceed efficiently at 60°C without the need for a catalyst or solvent, offering a greener and more straightforward approach.[8]
Experimental Protocol: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Step 1: Reactant Mixing: In a 25 mL round-bottom flask, combine 2-aminopyridine (1.0 mmol, 1.0 eq) and 2-bromoacetophenone (1.0 mmol, 1.0 eq).
-
Step 2: Thermal Reaction: Heat the mixture at 60°C with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Step 3: Work-up: After completion, allow the reaction mixture to cool to room temperature. Add 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 15 minutes.
-
Step 4: Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Step 5: Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
The Power of Three: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Multicomponent reactions (MCRs) are highly valued in medicinal chemistry for their ability to generate molecular complexity in a single, efficient step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent isocyanide-based MCR for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][7][13] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.
The GBB reaction's utility has been further expanded through the use of sustainable and unconventional reaction conditions. For example, microwave-assisted GBB reactions have been shown to significantly reduce reaction times and improve yields, aligning with the principles of green chemistry.[14][15]
Logical Workflow for GBB Reaction:
Caption: Workflow of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Experimental Protocol: Microwave-Assisted GBB Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
-
Step 1: Reactant Preparation: In a 10 mL microwave vial, add 2-aminopyridine (1.0 mmol, 1.0 eq), the desired aldehyde (1.1 mmol, 1.1 eq), the isocyanide (1.0 mmol, 1.0 eq), and ammonium chloride (0.2 mmol, 0.2 eq) in 5 mL of ethanol.
-
Step 2: Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 75°C for 10-15 minutes with stirring.[15]
-
Step 3: Post-Reaction Work-up: After cooling, pour the reaction mixture into 20 mL of ice-cold water.
-
Step 4: Product Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 5: Purification: If necessary, recrystallize the product from ethanol or purify by column chromatography to obtain the pure 3-aminoimidazo[1,2-a]pyridine derivative.
Characterization and Data Analysis
The structural elucidation of newly synthesized imidazo[1,2-a]pyridine compounds is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the final products.
| Technique | Purpose | Key Observables |
| ¹H NMR | Determines the proton framework of the molecule. | Chemical shifts (δ) and coupling constants (J) for protons on the pyridine and imidazole rings, as well as substituents. |
| ¹³C NMR | Identifies the carbon skeleton. | Chemical shifts for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. |
| FTIR | Identifies functional groups. | Characteristic absorption bands for C=N, C-N, and aromatic C-H bonds. |
Table 1: Spectroscopic Data for a Representative Imidazo[1,2-a]pyridine Derivative [13]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
| Example A | 8.17 (s, 1H), 7.58 (d, 1H), 7.21 (dd, 1H), 6.72 (d, 2H), 6.58 (d, 1H), 6.46 (d, 2H), 5.98 (d, 3H), 5.50 (s, 3H) | 154.5, 153.6, 146.0, 141.9, 137.3, 133.6, 128.8, 124.7, 119.7, 118.4, 116.8, 115.5, 110.6, 108.1, 98.4, 55.8, 13.9 | Calcd: 345.1346, Found: 345.1362 |
| Example B | 8.00 (d, 1H), 7.43 (d, 1H), 7.36 (d, 1H), 7.00 (dd, 1H), 6.79 (d, 1H), 6.46 (dd, 1H), 3.53 (s, 1H), 2.89 (t, 1H), 1.81 (d, 2H), 1.75–1.62 (m, 2H), 1.61–1.45 (m, 1H), 1.17 -1.12 (m, 5H) | 150.1, 141.9, 140.3, 129.5, 126.0, 125.4, 120.8, 120.2, 117.8, 111.7, 107.0, 57.2, 34.2, 25.8, 25.1 | Calcd: 316.1211, Found: 316.1214 |
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of diverse chemical libraries. Future efforts will likely focus on the development of even more efficient and sustainable synthetic routes, including flow chemistry and biocatalysis. As our understanding of the molecular drivers of disease deepens, the rational design of imidazo[1,2-a]pyridine derivatives targeting specific biological pathways will undoubtedly lead to the next generation of innovative medicines. The exploration of this "drug prejudice" scaffold is far from over, promising exciting new discoveries in the years to come.[16]
References
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC - NIH. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. PubMed - NIH. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed. Available at: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Future Medicinal Chemistry. Available at: [Link]
-
The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. PubMed. Available at: [Link]
-
Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Bentham Science Publishers. Available at: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel heterocyclic compound, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the analysis of structurally related analogs and fundamental principles of spectroscopic interpretation. Furthermore, this guide details robust experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, ensuring a self-validating system for experimental work.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The title compound, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, integrates this key heterocycle with an aniline moiety, suggesting potential applications in drug discovery and materials science. Accurate structural elucidation through spectroscopic methods is the cornerstone of advancing the scientific understanding and application of such novel molecules. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS characteristics, offering a valuable resource for researchers synthesizing or working with this compound.
The molecular structure of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is presented below, with a numbering scheme that will be used for the assignment of spectroscopic signals.
Caption: Molecular structure and numbering of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline are presented below, based on the analysis of related structures.[4][5][6]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | d | 1H | H5 | The proton at position 5 is typically the most deshielded proton on the pyridine ring due to the anisotropic effect of the fused imidazole ring. |
| ~7.80 | s | 1H | H3 | The proton on the imidazole ring is expected to be a singlet and appear in the aromatic region. |
| ~7.55 | d | 2H | H2', H6' | These protons on the aniline ring are ortho to the imidazopyridine substituent and are expected to be doublets. |
| ~7.10 | d | 1H | H7 | The proton at position 7 is expected to be a doublet due to coupling with H6. |
| ~6.80 | t | 1H | H6 | The proton at position 6 will appear as a triplet due to coupling with H5 and H7. |
| ~6.65 | d | 2H | H3', H5' | These protons on the aniline ring are meta to the imidazopyridine substituent and ortho to the amino group, appearing as doublets. |
| ~5.50 | s | 2H | NH₂ | The amino protons are expected to be a broad singlet, and their chemical shift can be concentration and solvent dependent. |
| ~2.40 | s | 3H | CH₃ | The methyl protons at position 8 will be a sharp singlet. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148.0 | C4' | The carbon atom bearing the amino group is expected to be significantly shielded. |
| ~145.5 | C2 | The carbon at the junction of the two rings and attached to the aniline ring is expected to be deshielded. |
| ~142.0 | C8a (C9) | The quaternary carbon in the imidazo[1,2-a]pyridine core. |
| ~130.0 | C8 | The carbon atom bearing the methyl group. |
| ~128.0 | C2', C6' | The carbon atoms ortho to the imidazopyridine substituent on the aniline ring. |
| ~125.0 | C1' | The quaternary carbon of the aniline ring attached to the imidazopyridine. |
| ~124.0 | C5 | The carbon at position 5 of the pyridine ring. |
| ~117.0 | C7 | The carbon at position 7 of the pyridine ring. |
| ~114.0 | C3', C5' | The carbon atoms meta to the imidazopyridine substituent on the aniline ring. |
| ~113.0 | C6 | The carbon at position 6 of the pyridine ring. |
| ~108.0 | C3 | The carbon at position 3 of the imidazole ring. |
| ~16.0 | CH₃ | The methyl carbon. |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is provided below.
Caption: Experimental workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and its high boiling point.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 500 MHz instrument would include a 30-degree pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
For unambiguous assignments, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine one-bond and multiple-bond proton-carbon correlations, respectively.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Use the 1D and 2D NMR data to assign all proton and carbon signals to the molecular structure.
-
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp (doublet) | N-H stretching (aniline NH₂) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Weak | C-H stretching (methyl) |
| 1620-1580 | Strong | C=N and C=C stretching (imidazo[1,2-a]pyridine and aniline rings) |
| 1520-1480 | Strong | Aromatic ring skeletal vibrations |
| 1350-1250 | Medium | C-N stretching (aromatic amine) |
| 850-800 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
-
Data Acquisition:
-
Place the ATR accessory or the KBr pellet in the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrometric data for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is based on its molecular formula C₁₄H₁₃N₃.[7]
-
Molecular Formula: C₁₄H₁₃N₃
-
Monoisotopic Mass: 223.1109 g/mol
-
Predicted [M+H]⁺: 224.1182 m/z
Predicted Fragmentation Pattern
The fragmentation of the molecular ion is expected to proceed through several pathways, including cleavage of the aniline ring and fragmentation of the imidazo[1,2-a]pyridine core.
Caption: Plausible fragmentation pathways for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in ESI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Use an electrospray ionization (ESI) source for soft ionization, which will primarily generate the protonated molecular ion [M+H]⁺.
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum in the positive ion mode over a mass range of m/z 50-500.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.
-
Conclusion
This technical guide provides a robust predictive framework for the spectroscopic characterization of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS, coupled with comprehensive experimental protocols, offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. By following the methodologies outlined herein, scientists can confidently acquire and interpret the spectroscopic data for this and related novel compounds, thereby accelerating the pace of discovery and innovation.
References
- Electronic Supplementary Information - The Royal Society of Chemistry.
- Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2- a]pyridines with N-Aryl Glycines Enabled by Visible Light.
- Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline - PubChem.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
- 4-(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)ANILINE - ChemicalBook.
- A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC - PubMed Central.
- Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.
- 4-(Imidazo[1,2-a]pyrid-2-yl)aniline, 95%, Thermo Scientific Chemicals.
- 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum - ChemicalBook.
- Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing.
- Compound 4-(imidazo[1,2-a]pyridin-2-yl)aniline - Chemdiv.
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal.
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate.
Sources
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline (C14H13N3) [pubchemlite.lcsb.uni.lu]
In Silico Prediction of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline Bioactivity: A Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous marketed drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] The compound of interest, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, belongs to this versatile class of molecules. The prediction of its biological activity through computational, or in silico, methods offers a rapid and cost-effective approach to elucidate its therapeutic potential and guide further experimental validation.[5][6]
This technical guide provides a comprehensive, in-depth workflow for the in silico prediction of the bioactivity of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the scientific rationale behind each methodological choice. We will navigate through target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations to construct a robust predictive profile of the compound's potential biological functions.
Section 1: Target Identification and Ligand Preparation
The initial and most critical step in predicting the bioactivity of a novel compound is to identify its potential molecular targets.[5] This can be achieved through a combination of ligand-based and structure-based approaches.
Ligand-Based Target Prediction
Ligand-based methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[7] By comparing the structure of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline to databases of known bioactive ligands, we can generate a preliminary list of potential protein targets.
Experimental Protocol: Ligand-Based Target Fishing
-
Obtain Ligand Structure: The 2D structure of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is first obtained and converted to a simplified molecular-input line-entry system (SMILES) format.
-
Utilize Prediction Servers: Input the SMILES string into multiple online target prediction servers. It is advisable to use a consensus approach by combining results from several platforms to increase the confidence of the predictions.
-
Analyze and Prioritize Targets: The output from these servers will be a list of potential protein targets, often ranked by a probability or similarity score. These targets should be critically evaluated based on their biological relevance and any existing, albeit limited, data on imidazo[1,2-a]pyridine derivatives. For instance, kinases, tubulin, and HDACs are known targets for this class of compounds.[1]
Ligand Preparation for Docking and Simulation
Accurate representation of the ligand's three-dimensional structure and charge distribution is paramount for reliable in silico predictions.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Convert the 2D structure of the ligand into a 3D conformation using molecular modeling software.
-
Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[5]
-
Charge Calculation: Assign partial atomic charges to the ligand. This is a critical step for accurately modeling electrostatic interactions with the target protein.
-
File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking and simulation software (e.g., .pdbqt for AutoDock Vina).
Section 2: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[8][9] It allows for the characterization of the binding mode and the estimation of the binding affinity, providing crucial insights into the compound's potential to modulate the target's function.[10][11]
Target Protein Preparation
The quality of the target protein structure directly impacts the reliability of the docking results.
Experimental Protocol: Protein Preparation
-
Structure Retrieval: Download the 3D structure of the prioritized target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably one that is co-crystallized with a ligand to clearly identify the binding site.[12]
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.
-
Adding Hydrogens and Assigning Charges: Add polar hydrogen atoms to the protein and assign appropriate atomic charges.
-
Defining the Binding Site: Define the binding pocket or active site of the protein. This is typically done by creating a grid box centered on the location of the co-crystallized ligand or by using binding site prediction algorithms.[10]
Docking Simulation and Analysis
The docking simulation explores various possible conformations of the ligand within the defined binding site of the protein and scores them based on their predicted binding affinity.
Experimental Protocol: Molecular Docking
-
Software Selection: Choose a well-validated docking program such as AutoDock Vina, Glide, or GOLD.[8]
-
Running the Docking Simulation: Execute the docking calculation, allowing the program to sample a wide range of ligand poses.
-
Analysis of Results:
-
Binding Energy: Analyze the predicted binding energies (affinity scores). Lower binding energies generally indicate a more stable protein-ligand complex.[10]
-
Binding Pose: Visualize the top-ranked binding poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Below is a conceptual workflow for the molecular docking process.
Section 3: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][13][14] By developing a predictive QSAR model, we can estimate the bioactivity of our compound of interest.
QSAR Workflow
A typical QSAR modeling workflow involves data collection, descriptor calculation, model building, and validation.[14][15]
Experimental Protocol: QSAR Model Development
-
Data Set Curation: Compile a dataset of structurally diverse imidazo[1,2-a]pyridine derivatives with experimentally determined biological activity against a specific target (identified in Section 1).
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors. These descriptors are numerical representations of various physicochemical and structural properties of the molecules.[13]
-
Data Splitting: Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data.
-
Model Building: Employ various machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF), to build the QSAR model.[16]
-
Model Validation: Rigorously validate the developed model using various statistical metrics to ensure its robustness and predictive power.[17]
-
Prediction for the Target Compound: Use the validated QSAR model to predict the biological activity of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
The following diagram illustrates the QSAR modeling process.
Section 4: ADMET Prediction
The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of early-stage drug discovery.[18][19] In silico ADMET prediction tools can help to identify potential liabilities of a drug candidate before significant resources are invested in its development.[20][21][22]
In Silico ADMET Profiling
A variety of computational models and web-based tools are available for predicting a wide range of ADMET properties.
Experimental Protocol: ADMET Prediction
-
Select Prediction Tools: Utilize a consensus of well-established ADMET prediction software and web servers (e.g., SwissADME, pkCSM).[21]
-
Input Compound Structure: Provide the 2D structure or SMILES string of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline as input.
-
Analyze Predicted Properties: Carefully analyze the predicted ADMET properties, which may include:
-
Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier permeability.
-
Distribution: Plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity, and cardiotoxicity.[11]
-
-
Interpret the Results: Synthesize the predicted ADMET profile to assess the drug-likeness and potential safety concerns of the compound.
Table 1: Hypothetical Predicted ADMET Properties of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
| Property | Predicted Value | Interpretation |
| Absorption | ||
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| Distribution | ||
| PPB | >90% | High binding to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Total Clearance | 0.5 L/hr/kg | Moderate clearance rate. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
Section 5: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of the binding interactions over time.[23][24][25][26] This method offers a more rigorous validation of the docking results.[27]
Protein-Ligand Complex Simulation
MD simulations are computationally intensive but offer invaluable insights into the behavior of the system at an atomic level.
Experimental Protocol: MD Simulation
-
System Preparation: The top-ranked docked pose of the 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline-protein complex is used as the starting structure. The complex is then solvated in a water box with appropriate ions to neutralize the system.[23]
-
Force Field Selection: Choose a suitable force field (e.g., CHARMM36, AMBER) for both the protein and the ligand.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.[23]
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein.
-
The following diagram outlines the key stages of an MD simulation.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. By systematically applying a suite of computational methods, including target identification, molecular docking, QSAR modeling, ADMET prediction, and molecular dynamics simulations, it is possible to build a detailed and multi-faceted profile of this novel compound's potential therapeutic applications and liabilities. The insights gained from this computational approach are invaluable for prioritizing experimental studies and accelerating the drug discovery and development process. It is crucial to remember that in silico predictions are hypotheses that must be validated through rigorous experimental testing.
References
- Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex.
- Justin A. Lemkul. Protein-Ligand Complex - MD Tutorials.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026.
-
Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. 2020. Available at: [Link].
-
In Silico methods for ADMET prediction of new molecules. Slideshare. Available at: [Link].
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. 2025. Available at: [Link].
-
In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link].
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. 2025. Available at: [Link].
-
Small Molecule Docking. KBbox: Methods. Available at: [Link].
-
Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. 2020. Available at: [Link].
-
GROMACS Tutorials. Available at: [Link].
-
Small molecule docking. Bonvin Lab. Available at: [Link].
-
Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. Available at: [Link].
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. 2020. Available at: [Link].
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. 2025. Available at: [Link].
-
How to Dock Your Own Drug. Chemistry LibreTexts. 2020. Available at: [Link].
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. 2024. Available at: [Link].
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link].
-
Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. Available at: [Link].
-
Integrated in Silico Methods for the Design and Optimization of Novel Drug Candidates. IJS Indico. Available at: [Link].
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. 2024. Available at: [Link].
-
In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. PubMed Central. 2024. Available at: [Link].
-
A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. 2024. Available at: [Link].
-
Workflow for predictive QSAR modeling (A) incorporating a critical step... ResearchGate. Available at: [Link].
-
New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Integration of Data Curation, Exhaustive Double Cross-Validation, and a Set of Optimal Model Selection Techniques. ACS Publications. 2019. Available at: [Link].
-
Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. 2025. Available at: [Link].
-
Biologically active imidazo-[1,2-a]-pyridine derivatives. ResearchGate. Available at: [Link].
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. indico.ijs.si [indico.ijs.si]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. youtube.com [youtube.com]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. neovarsity.org [neovarsity.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. neovarsity.org [neovarsity.org]
- 18. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 20. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 24. Protein-Ligand Complex [mdtutorials.com]
- 25. youtube.com [youtube.com]
- 26. GROMACS Tutorials [mdtutorials.com]
- 27. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
Understanding the Core Structure of Imidazo[1,2-a]pyridine Scaffolds: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine is a fused bicyclic 5-6 heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a multitude of commercialized drugs, including the widely prescribed anxiolytics and hypnotics alpidem and zolpidem.[2][4][5] Beyond its role in central nervous system agents, this versatile core is integral to compounds exhibiting a vast spectrum of biological activities, such as anticancer, antituberculosis, antiviral, and anti-inflammatory properties.[4][6][7][8][9] Furthermore, its inherent photophysical characteristics make it a valuable building block for applications in cell imaging, metal sensing, and Organic Light-Emitting Diodes (OLEDs).[6][10] This guide provides an in-depth analysis of the imidazo[1,2-a]pyridine core, delving into its fundamental physicochemical and spectroscopic properties, established and innovative synthetic methodologies, reactivity patterns, and its profound impact on modern drug discovery. We will explore the causality behind synthetic choices, present validated experimental protocols, and summarize key structure-activity relationship (SAR) data to provide a comprehensive resource for professionals in the field.
Chapter 1: The Core Structure: Physicochemical & Spectroscopic Properties
Structural Anatomy and Electronic Landscape
The imidazo[1,2-a]pyridine scaffold is an aromatic heterocyclic system formed by the fusion of a five-membered imidazole ring with a six-membered pyridine ring.[11] This fusion creates a planar, bicyclic structure with a bridgehead nitrogen atom (N-4), a feature that significantly influences its chemical behavior.[12] The unique arrangement of nitrogen atoms and the delocalized π-electron system endows it with properties that bear resemblance to biologically crucial compounds like purines and indoles.[11]
The standard IUPAC numbering convention, crucial for discussing substitution patterns, is illustrated below. The electronic landscape of the scaffold is characterized by a π-excessive imidazole ring fused to a π-deficient pyridine ring. This distribution makes the C-3 position particularly electron-rich and thus highly susceptible to electrophilic substitution, a key feature in its functionalization.[13][14]
Caption: IUPAC numbering of the imidazo[1,2-a]pyridine scaffold.
Spectroscopic Characterization
Unambiguous characterization of imidazo[1,2-a]pyridine derivatives is essential for research and development. NMR, IR, and Mass Spectrometry are the primary tools for structural elucidation.
-
¹H NMR Spectroscopy : The protons on the scaffold exhibit characteristic chemical shifts. Generally, the H-5 proton is the most deshielded due to its proximity to the bridgehead nitrogen, often appearing as a doublet around δ 8.17 ppm.[6] The H-3 and H-2 protons in the imidazole ring typically resonate in the aromatic region, with their exact shifts depending heavily on the substituents. Other protons on the pyridine ring (H-6, H-7, H-8) appear as doublets or triplets, with coupling constants indicative of their positions.[6][15][16]
-
¹³C NMR Spectroscopy : The carbon chemical shifts also provide valuable structural information. For instance, in 3-Benzyl-2-(2,5-dimethoxyphenyl)H-imidazo[1,2-a]pyridine, the carbons of the core scaffold appear across a range from approximately δ 111 to 145 ppm.[15][17]
-
Infrared (IR) Spectroscopy : The IR spectrum typically shows characteristic C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹ and C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.[15][17]
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. The imidazo[1,2-a]pyridine core is stable, and the molecular ion peak [M+H]⁺ is typically prominent under ESI-TOF conditions.[6][15]
| Spectroscopic Data for Representative Derivatives | |
| Compound | Key ¹H NMR Signals (δ ppm, Solvent) |
| 3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile[6] | 8.17 (s, 1H, H-5), 7.58 (d, 1H), 7.21 (dd, 1H) (CDCl₃) |
| 3-Benzyl-5-methyl-2-p-tolylH-imidazo[1,2-a]pyridine[15] | 6.40 (d, 1H, H-6), 7.02–7.06 (m, 3H), 7.55 (t, 3H) (CDCl₃) |
| 3-Benzyl-2-(4-fluorophenyl)-5-methylH-imidazo[1,2-a]pyridine[17] | 6.42 (d, 1H, H-6), 7.54 (d, 1H), 7.60 (dt, 2H) (CDCl₃) |
Chapter 2: Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The construction of the imidazo[1,2-a]pyridine core is well-established, with a rich history of synthetic methodologies ranging from classical condensations to modern, highly efficient multicomponent reactions.[1] The choice of synthetic route is often dictated by the desired substitution pattern and considerations for atom economy and environmental impact ("green chemistry").
Classical Condensation of 2-Aminopyridines with α-Haloketones
This is one of the most fundamental and widely used methods.[11][12] The reaction proceeds via an initial Sₙ2 reaction where the endocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to yield the final aromatic product.
Causality : The choice of a base (e.g., K₂CO₃) is crucial to neutralize the HBr or HCl generated during the reaction, driving the equilibrium towards the product.[12] Recent innovations have demonstrated that this reaction can be performed under catalyst-free and solvent-free conditions at moderate temperatures (e.g., 60°C), significantly improving its environmental footprint.[11]
Multicomponent Reactions (MCRs)
MCRs are powerful tools that allow the assembly of complex molecules like imidazo[1,2-a]pyridines in a single, convergent step, offering high atom economy and operational simplicity.[10]
The GBBR is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[6][10][12] It is the most efficient methodology for synthesizing imidazo[1,2-a]pyridine-3-amines.[10] The reaction is typically catalyzed by an acid (e.g., NH₄Cl, p-toluenesulfonic acid) and can be accelerated using ultrasound or microwave irradiation.[6][18]
Caption: Simplified workflow of the Groebke–Blackburn–Bienaymé Reaction.
The A³ (Aldehyde-Alkyne-Amine) coupling is another powerful domino reaction that combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.[15][19] This reaction is typically catalyzed by copper salts (e.g., CuSO₄, CuI), which act as Lewis acids to activate the alkyne.[15][19] The process involves the formation of a propargylamine intermediate, followed by a 5-exo-dig cycloisomerization to furnish the imidazo[1,2-a]pyridine core.[15][17] Green chemistry principles have been applied here as well, with protocols developed using aqueous micellar media, which enhances reaction rates and simplifies product isolation.[15][17]
Summary of Key Synthetic Strategies
| Method | Key Reagents | Catalyst/Conditions | Key Advantages | References |
| Classical Condensation | 2-Aminopyridine, α-Haloketone | Often base-mediated; can be catalyst/solvent-free | Simple, reliable, good yields | [11][12][13] |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Acid-catalyzed (e.g., NH₄Cl); Ultrasound/Microwave | One-pot, high atom economy, access to 3-amino derivatives | [6][10][12][18] |
| A³ Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Copper-catalyzed (e.g., CuSO₄); Aqueous media | One-pot, domino reaction, broad substrate scope | [15][17][19] |
| From Nitro-alkenes | 2-Aminopyridine, Morita-Baylis-Hillman acetates of nitro-alkenes | Methanol, excellent regioselectivity | Access to 2-aryl derivatives, used for Alpidem/Zolpidem synthesis | [4] |
| Oxidative Coupling | 2-Aminopyridine, Cinnamaldehyde | Aerobic conditions, Cu-catalyzed | Forms functionalized products, preserves sensitive groups | [4][20] |
Chapter 3: Reactivity and Strategic Functionalization
The inherent reactivity of the imidazo[1,2-a]pyridine core allows for its strategic functionalization, enabling the creation of diverse libraries of compounds for screening.
Electrophilic Substitution at C-3
As previously noted, the C-3 position is the most nucleophilic carbon and readily undergoes electrophilic substitution.[13] This has been exploited for various transformations, including halogenation. For example, mild iodination using I₂ in chloroform readily installs an iodine atom at the C-3 position, which can then be used in cross-coupling reactions to introduce further complexity.[13]
Modern C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy to modify the scaffold without requiring pre-functionalized starting materials.[21] Recent advances have focused on visible light-induced, photocatalytic reactions, which often proceed under mild, environmentally benign conditions.[9] These methods have been successfully applied for:
-
C-3 Aminoalkylation : Oxidative cross-dehydrogenative coupling with N-phenyltetrahydroisoquinoline using rose bengal as a photocatalyst.[9]
-
C-3 Formylation : Using tetramethylethylenediamine (TMEDA) as a formylating agent under photocatalysis.[9]
-
Radical Reactions : The functionalization of imidazo[1,2-a]pyridines via radical pathways, using transition metal catalysis or metal-free oxidation, has also become a prominent strategy.[22]
These advanced methods provide direct access to novel derivatives that are often difficult to obtain through classical synthesis, significantly expanding the chemical space available to medicinal chemists.
Chapter 4: Applications in Drug Discovery and Materials Science
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern therapeutic development, with its derivatives showing potent and selective activity against a wide range of biological targets.[4][23]
A Privileged Scaffold in Medicinal Chemistry
-
CNS Agents : The most famous application is in sedative-hypnotics like Zolpidem and anxiolytics like Alpidem , which act as positive allosteric modulators of the GABA-A receptor.[4][5]
-
Antituberculosis Agents : This scaffold is a key component in the development of new anti-TB drugs. Derivatives have been shown to be potent inhibitors of essential mycobacterial processes, targeting enzymes like ATP synthase and the cytochrome bc1 complex (QcrB).[2][24] Some compounds show impressive activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[2]
-
Anti-influenza Agents : Novel derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp) by targeting the PA-PB1 protein-protein interface, demonstrating potent antiviral activity.[7]
-
Anticancer Agents : The scaffold is found in numerous compounds with anticancer properties, targeting key cellular machinery.[8][25]
-
Other Therapeutic Areas : The applications extend to gastrointestinal agents (Zolimidine ), anti-inflammatory drugs, and ligands for detecting β-Amyloid plaques in Alzheimer's disease research.[5][13]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is paramount in drug design. For the imidazo[1,2-a]pyridine core, clear SAR trends have been established across different therapeutic targets.
-
Autotaxin Inhibitors : In a series of autotaxin (ATX) inhibitors, the imidazo[1,2-a]pyridine core acts as a central hub. While the C-6 position tolerates a broad range of substituents, even minor changes to the substituent at the C-3 position have a dramatic impact on potency, highlighting its critical role in binding.[26]
-
Anti-influenza Agents : For RdRp inhibitors, SAR studies identified that specific substitution patterns on the C-3 carboxamide group were crucial for enhancing inhibitory potency and binding affinity to the target protein.[7]
-
Antimycobacterial Agents : In imidazo[1,2-a]pyridine-3-carboxamides targeting TB, bulky and lipophilic biaryl ethers attached to the carboxamide resulted in compounds with nanomolar potency.[2]
Caption: Logical workflow for developing Structure-Activity Relationships.
Appendix: Representative Experimental Protocol
Protocol: One-Pot Synthesis of 3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile via GBBR
This protocol is adapted from a reported ultrasound-assisted Groebke–Blackburn–Bienaymé reaction.[6] The causality for using ultrasound is to enhance reaction rates and yields through improved mixing and energy transfer. Water is chosen as a green solvent.
Materials:
-
2-amino-5-cyanopyridine
-
Furfural
-
Cyclohexyl isocyanide
-
Phenylboronic acid (PBA) (5 mol%)
-
Water (solvent)
-
Ultrasonic bath
Procedure:
-
To a 10 mL round-bottom flask, add 2-amino-5-cyanopyridine (1.0 mmol, 1 equiv.), furfural (1.2 mmol, 1.2 equiv.), cyclohexyl isocyanide (1.0 mmol, 1 equiv.), and phenylboronic acid (0.05 mmol, 0.05 equiv.).
-
Add 3 mL of water to the flask.
-
Seal the flask and place it in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically a few hours), allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product. The reported yield for a similar compound was 67%.[6]
Self-Validation : The identity and purity of the final product must be confirmed through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS) and compared against literature data where available.[6]
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (Source: vertexaisearch.cloud.google.com, URL: )
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (Source: BIO Web of Conferences, URL: )
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (Source: ACS Omega, URL: )
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (Source: ACS Omega, URL: )
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (Source: MDPI, URL: )
- Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (Source: PMC - PubMed Central, URL: )
- Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors.
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity rel
- Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. (Source: Benchchem, URL: )
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (Source: vertexaisearch.cloud.google.com, URL: )
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (Source: RSC Publishing, URL: )
- Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 M
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (Source: PubMed, URL: )
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (Source: ACS Omega, URL: )
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (Source: PMC - NIH, URL: )
- Imidazopyridine - Wikipedia. (Source: Wikipedia, URL: )
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (Source: Organic & Biomolecular Chemistry (RSC Publishing), URL: )
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (Source: MDPI, URL: )
- Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (Source: RSC Publishing, URL: )
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Structure of imidazo[1,2‐a]pyridine.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (Source: pubs.rsc.org, URL: )
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (Source: MDPI, URL: )
- Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condens
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 7. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bio-conferences.org [bio-conferences.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. scielo.br [scielo.br]
- 20. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
"literature review of 8-methylimidazo[1,2-a]pyridin-2-yl)aniline analogues"
An In-Depth Technical Guide to (8-methylimidazo[1,2-a]pyridin-2-yl)aniline Analogues: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a nitrogen-based fused heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] Its structural similarity to purines and indoles, crucial components of biological systems, has rendered it a "privileged scaffold" in drug discovery.[4] This core is present in several commercially successful drugs, including the hypnotic agent Zolpidem and the anxiolytics Alpidem and Saripidem, demonstrating its therapeutic versatility and favorable pharmacological properties.[2][5][6][7]
Derivatives of the imidazo[1,2-a]pyridine core exhibit a remarkably broad spectrum of biological activities, including anticancer, antitubercular, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][8] This wide range of applications has spurred extensive research into the synthesis and biological evaluation of novel analogues to develop new therapeutic agents.[2][8]
This guide focuses specifically on the analogues of (8-methylimidazo[1,2-a]pyridin-2-yl)aniline, a substructure that combines the potent imidazo[1,2-a]pyridine core with a flexible aniline moiety. This combination allows for extensive chemical modification to explore structure-activity relationships (SAR) and optimize compounds for various biological targets. We will delve into the synthetic methodologies, explore the diverse therapeutic applications, and analyze the key structural features that govern the biological activity of this promising class of compounds.
Part 1: Synthetic Strategies for the Imidazo[1,2-a]pyridine Core
The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a key driver of its prevalence in drug discovery.[5][7] Numerous methods have been developed for its construction, allowing for the introduction of diverse substituents at various positions.
Foundational Synthetic Methodologies
Several robust strategies are commonly employed to construct the core imidazo[1,2-a]pyridine ring system:
-
Condensation Reactions: The most traditional and widely used method involves the condensation of a 2-aminopyridine derivative with an α-haloketone, a reaction first developed by Chichibabin.[7][9] This approach allows for the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring. Variations of this reaction utilize other electrophilic partners like α-diazo compounds or 1,3-dicarbonyls.[7]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical route to complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is particularly effective for synthesizing 3-amino-imidazo[1,2-a]pyridine derivatives.[10]
-
Tandem and Cyclization Reactions: Intramolecular cyclizations and tandem reactions provide elegant pathways to the scaffold, often under mild conditions.[5][7] These can involve transition-metal catalysis, such as copper- or palladium-catalyzed cyclizations, to form the five-membered imidazole ring.[11]
-
Oxidative Couplings: Modern synthetic methods include oxidative C-N bond-forming processes that couple aminopyridines with ketones or other precursors, often using environmentally benign oxidants like air.[5][11][12]
General Synthesis Workflow
The synthesis of (8-methylimidazo[1,2-a]pyridin-2-yl)aniline analogues typically follows a convergent strategy where the substituted imidazo[1,2-a]pyridine core is first constructed, followed by diversification of the aniline moiety or other positions.
Caption: General workflow for synthesizing (8-methylimidazo[1,2-a]pyridin-2-yl)aniline analogues.
Part 2: Therapeutic Potential and Biological Activities
Analogues of the (8-methylimidazo[1,2-a]pyridin-2-yl)aniline scaffold have been investigated for a wide array of therapeutic applications, with particularly promising results in oncology and infectious diseases.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a cornerstone of many potent anticancer agents.[13][14] These compounds exert their effects by targeting various molecular mechanisms crucial for cancer cell proliferation and survival.[14]
-
Mechanism of Action: The anticancer effects are often attributed to the inhibition of key signaling pathways and cellular machinery.[13] Identified targets include:
-
Kinases: Inhibition of protein kinases such as PI3K/Akt, Cyclin-Dependent Kinases (CDKs), and c-Met disrupts signaling pathways that control cell growth, survival, and metastasis.[13][14]
-
Tubulin Polymerization: Several imidazo[1,2-a]pyridine derivatives act as microtubule-destabilizing agents, arresting the cell cycle at the G2/M phase and inducing apoptosis.[5][7]
-
Other Targets: Inhibition of enzymes like histone deacetylases (HDACs) has also been reported as a mechanism of action.[5][7]
-
-
In Vitro Efficacy: Various analogues have demonstrated potent cytotoxic effects against a broad range of human cancer cell lines, including those from breast, colon, liver, lung, and cervical cancers.[13][14]
Antitubercular Activity
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics. Imidazo[1,2-a]pyridine derivatives have emerged as a highly promising class of antitubercular agents.[4][6]
-
Potency: Specifically, imidazo[1,2-a]pyridine-3-carboxamides have been identified as exceptionally potent inhibitors of Mycobacterium tuberculosis (Mtb), with some candidates showing efficacy against both replicating and non-replicating bacteria.[4]
-
Mechanism of Action: A key target for these compounds is the cytochrome bc1 complex (QcrB), a component of the electron transport chain.[6] By inhibiting QcrB, these molecules disrupt cellular respiration and ATP synthesis, leading to bacterial death. Other analogues have been found to directly inhibit ATP synthase.[6]
-
Lead Optimization: The (8-methylimidazo[1,2-a]pyridin-2-yl)aniline scaffold provides a template for developing new antitubercular leads. Structure-activity relationship studies have focused on optimizing the carboxamide side chain and substituents on the core ring system to improve potency and pharmacokinetic properties.[15]
Neurodegenerative Diseases
In the context of Alzheimer's disease (AD), imidazo[1,2-a]pyridine derivatives have been developed as diagnostic imaging agents.
-
Beta-Amyloid Plaque Imaging: Certain iodinated analogues, such as IMPY, have shown high binding affinity and selectivity for beta-amyloid (Aβ) aggregates.[16] Radiolabeled versions of these compounds can be used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize Aβ plaques in the brains of AD patients.[16]
-
Enzyme Inhibition: The scaffold has also been explored for its potential to inhibit key enzymes implicated in the pathogenesis of AD, such as cholinesterases and secretases.[5][7]
Other Biological Activities
The therapeutic utility of this scaffold extends to other areas:
-
Autotaxin (ATX) Inhibition: ATX is an enzyme involved in producing lysophosphatidic acid (LPA), a signaling molecule implicated in fibrosis, inflammation, and cancer. Imidazo[1,2-a]pyridine series have been discovered as potent ATX inhibitors with a novel binding mode, demonstrating potential for treating fibrotic diseases.[17]
-
Antimicrobial and Antiviral: The broader class of imidazo[1,2-a]pyridines has been shown to possess antibacterial, antifungal, and antiviral activities, making it a versatile platform for anti-infective drug discovery.[1][18]
Summary of Biological Data
The following table summarizes representative biological activities of imidazo[1,2-a]pyridine analogues.
| Therapeutic Area | Target/Assay | Representative Compound Class | Potency (IC₅₀/MIC) | Reference |
| Tuberculosis | M. tuberculosis (replicating) | Imidazo[1,2-a]pyridine-3-carboxamides | 0.004 µM | |
| Tuberculosis | Cytochrome bc1 complex (QcrB) | N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | 0.069–0.174 µM | [6] |
| Alzheimer's | Aβ Aggregate Binding | 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) | Kᵢ = 15 nM | |
| Fibrosis | Autotaxin (ATX) Inhibition | Imidazo[1,2-a]pyridine series | Potent biochemical and plasma activity | [17] |
| Cancer | Various Cancer Cell Lines | Imidazo[1,2-a]pyridine derivatives | Varied (nM to µM range) | [13][14] |
Part 3: Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between chemical structure and biological activity is critical for rational drug design. For (8-methylimidazo[1,2-a]pyridin-2-yl)aniline analogues, SAR studies have provided key insights into the role of various substituents.
Caption: Key structure-activity relationship points for imidazo[1,2-a]pyridine analogues.
-
The 2-Aniline Moiety: The aniline group at the 2-position serves as a key interaction point and a vector for diversification. Substitutions on the phenyl ring can dramatically alter potency and selectivity. For many kinase inhibitors, this group is directed towards the hinge region of the ATP binding pocket.
-
The 8-Methyl Group: The methyl group at the 8-position can influence the molecule's conformation and metabolic stability. It can block potential sites of metabolism and provide favorable steric interactions within a target's binding site.
-
Substitution at the 3-Position: As seen in antitubercular agents, this position is critical. The introduction of a carboxamide group is essential for potent activity against Mtb.[4] This highlights the importance of this position for establishing key interactions with the biological target.
-
Substitution at Other Core Positions: For Aβ imaging agents, halogenation at the 6-position (e.g., iodine in IMPY) is crucial for both high-affinity binding and for introducing a radiolabel.[16]
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol: Synthesis of a Representative (8-methylimidazo[1,2-a]pyridin-2-yl)aniline Analogue
This protocol describes a general two-step synthesis starting from 2-amino-3-methylpyridine.
Step 1: Synthesis of 8-methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-1-(2-nitrophenyl)ethan-1-one (1.1 eq).
-
Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash with cold ethanol, and then with diethyl ether.
-
Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Reduction to (8-methylimidazo[1,2-a]pyridin-2-yl)aniline
-
Reaction Setup: Suspend the 8-methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction Execution: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise to the suspension. Heat the mixture to 70-80 °C and stir for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (hexane/ethyl acetate) to afford the final aniline analogue.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: In Vitro Antitubercular Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.
-
Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (a known anti-TB drug like rifampicin), a negative control (no drug), and a sterile control (no bacteria).
-
Incubation: Seal the plates and incubate at 37 °C for 7-14 days.
-
MIC Determination: After incubation, assess bacterial growth. This can be done visually or by adding a growth indicator like resazurin. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The (8-methylimidazo[1,2-a]pyridin-2-yl)aniline scaffold and its analogues represent a highly versatile and therapeutically relevant class of compounds. The extensive body of research highlights their potential in developing novel drugs for cancer, tuberculosis, and neurodegenerative diseases. The synthetic accessibility of the imidazo[1,2-a]pyridine core allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Future research should focus on:
-
Target Identification: Elucidating the precise molecular targets for analogues with promising phenotypic activity.
-
Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Combating Resistance: Developing analogues that are active against drug-resistant strains of pathogens and cancer cells.
-
Expansion of Therapeutic Applications: Exploring the potential of this scaffold in other disease areas, such as inflammatory and metabolic disorders.
The continued investigation of (8-methylimidazo[1,2-a]pyridin-2-yl)aniline analogues holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
- Ferreira, L. A. P., et al. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Samanta, S., et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm.
- Ferreira, L. A. P., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Altaher, A. M. H., et al. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Devi, N., et al. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Narayan, A., et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
- Cui, M., et al. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry.
- Gupite, A., et al. Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry.
- Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one.
- Ananthan, S., et al. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
- Ibarra-Gallardo, A., et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules.
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Investigation of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine heterocyclic system is a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In recent years, derivatives of this core structure have garnered significant interest as potential anticancer agents due to their potent inhibitory effects on cancer cell growth.[3][4] The compound 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline belongs to this promising class of molecules. While specific research on this particular derivative is emerging, the broader family of imidazo[1,2-a]pyridines has been extensively studied, revealing common mechanisms of action that provide a strong rationale for its investigation.
These compounds frequently target key survival signaling pathways that are dysregulated in many cancers.[5] A prominent mechanism is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6][7][8][9][10] By disrupting this pathway, imidazo[1,2-a]pyridine derivatives can induce programmed cell death (apoptosis) and halt the cell division cycle, often in a p53-dependent manner.[6][11]
This guide provides a comprehensive framework for researchers to explore the anticancer potential of 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline. It outlines detailed protocols for fundamental in vitro assays, explains the scientific principles behind these experimental choices, and offers a basis for interpreting the generated data.
Part 1: Mechanistic Overview & Key Hypotheses
The primary hypothesis for the anticancer activity of 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is its action as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR signaling cascade.[6][7][8] Inhibition of this pathway is expected to trigger a cascade of downstream events culminating in cancer cell death and suppression of proliferation.
Key Cellular Consequences of PI3K/Akt/mTOR Inhibition:
-
Induction of Apoptosis: By inhibiting pro-survival signals from Akt and mTOR, the balance shifts towards pro-apoptotic proteins like Bax, leading to the activation of caspases and the initiation of the intrinsic apoptotic pathway.[3][6]
-
Cell Cycle Arrest: The upregulation of cell cycle inhibitors such as p53 and p21 is a common outcome, often leading to arrest at the G2/M phase of the cell cycle.[6][12]
-
ROS-Mediated Cytotoxicity: Some derivatives have been shown to increase reactive oxygen species (ROS) by activating NADPH oxidase (NOX), leading to oxidative stress-induced apoptosis.[12][13]
The following diagram illustrates the proposed signaling pathway and the expected points of intervention for imidazo[1,2-a]pyridine compounds.
Caption: Proposed mechanism of action for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
Part 2: Experimental Protocols
These protocols are designed to be adaptable to various cancer cell lines. It is crucial to optimize cell seeding densities, antibody concentrations, and incubation times for each specific cell line.
Cell Culture and Compound Preparation
-
Cell Line Maintenance: Culture cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, HCC1937 breast cancer) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][6] Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (DMSO only) must be included in all experiments.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the compound (e.g., a serial dilution from 0.1 µM to 100 µM) and a vehicle control.[3]
-
Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Compound | Cell Line | Treatment Time (h) | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridine Cpd 6 | A375 (Melanoma) | 48 | ~10 | [6] |
| Imidazo[1,2-a]pyridine Cpd 6 | HeLa (Cervical) | 48 | ~35 | [6] |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 (Breast) | 48 | 45 | [3] |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 (Breast) | 48 | 47.7 | [3] |
Table 1: Representative IC₅₀ values for various imidazo[1,2-a]pyridine derivatives in different cancer cell lines.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the histograms and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase would indicate cell cycle arrest.[6]
Western Blot Analysis of Signaling Proteins
This technique is essential for confirming the molecular mechanism of action by examining the expression and phosphorylation status of key proteins.
-
Protein Extraction: Treat cells in 6-well or 10 cm plates with the compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to probe include:
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify changes in protein expression or phosphorylation relative to the loading control. A decrease in p-Akt and p-mTOR levels, and an increase in p53, p21, and cleaved caspases would support the proposed mechanism.[3][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Efficacy Testing of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Authored by: A Senior Application Scientist
Introduction
The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum, including notable anticancer properties.[1][2][3] Derivatives of this versatile heterocycle have been reported to exhibit potent inhibitory effects on various protein kinases, such as PI3K, Akt, and IGF-1R, which are critical nodes in signaling pathways that drive cancer cell proliferation and survival.[1][2][4][5] Compounds based on this scaffold have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline , a representative of this promising class of compounds. The protocols detailed herein are designed to first establish the compound's cytotoxic and anti-proliferative efficacy and then to elucidate its potential mechanisms of action, with a focus on kinase inhibition and the induction of programmed cell death. The experimental workflow is structured to progress from broad phenotypic screening to more specific, target-oriented mechanistic studies.
Part 1: Initial Efficacy Screening - Cytotoxicity and Anti-Proliferation Assays
The foundational step in evaluating any potential anti-cancer agent is to determine its effect on cell viability and proliferation. These assays provide crucial data on the compound's potency (e.g., IC50 values) and help distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[6][8]
Cell Viability Assessment using a Tetrazolium-Based (MTT/XTT) or Resazurin Assay
Scientific Rationale: These colorimetric or fluorometric assays are fundamental for quantifying the metabolic activity of a cell population, which serves as a proxy for cell viability.[9] In viable cells, mitochondrial dehydrogenases convert tetrazolium salts (like MTT) or resazurin into colored formazan products or a fluorescent product (resorufin), respectively. A decrease in signal in the presence of the test compound indicates a reduction in cell viability. These assays are robust, cost-effective, and amenable to high-throughput screening.[8][9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells of interest (e.g., A375 melanoma, HeLa cervical cancer, or a panel of relevant lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, and 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Cell Proliferation Assessment using a Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)
Scientific Rationale: The intracellular concentration of ATP is a strong indicator of metabolically active, proliferating cells. Luminescence-based ATP detection assays provide a highly sensitive and linear method for quantifying cell proliferation.[7] The assay reagent lyses the cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Determine the percentage of proliferation relative to the vehicle control and calculate the IC50 value.
Expected Data Summary
| Assay Type | Endpoint Measured | Example IC50 (µM) in A375 cells | Example IC50 (µM) in HeLa cells |
| MTT Assay | Metabolic Activity | 25.5 | 32.1 |
| CellTiter-Glo® | ATP Levels | 22.8 | 29.7 |
Part 2: Mechanistic Elucidation - Kinase Inhibition Assays
Given that the imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors, a logical next step is to investigate the effect of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline on kinase activity.[3] A general kinase activity assay can serve as an initial screen, followed by more specific assays for kinases in relevant signaling pathways like the PI3K/Akt/mTOR pathway.[6]
General Kinase Activity Screening (e.g., Kinase-Glo® Platform)
Scientific Rationale: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction.[5][10] The luminescent signal is inversely proportional to the kinase activity. This assay is a robust, non-radioactive method for high-throughput screening of kinase inhibitors.[11][12]
Experimental Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase of interest (e.g., Akt1, PI3Kα), its specific substrate, and ATP at a concentration near the Km for the kinase.
-
Compound Addition: Add 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline at various concentrations to the reaction wells. Include appropriate positive and negative controls.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time to allow the phosphorylation reaction to proceed.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well.
-
Signal Measurement: Mix and incubate at room temperature for 10 minutes, then measure the luminescence.
-
Data Analysis: A higher luminescent signal indicates greater inhibition of the kinase. Calculate the percent inhibition and determine the IC50 value for the compound against the specific kinase.
Western Blot Analysis of Key Signaling Pathways
Scientific Rationale: To confirm the in-cell activity of the compound on a specific signaling pathway, Western blotting is an indispensable technique. By probing for the phosphorylation status of key proteins, we can directly observe the compound's inhibitory effect on pathways like the PI3K/Akt/mTOR cascade. A reduction in the phosphorylation of Akt (at Ser473) and downstream targets like mTOR and S6 ribosomal protein would provide strong evidence of pathway inhibition.[6]
Experimental Protocol: Western Blot for p-Akt
-
Cell Treatment and Lysis: Treat the selected cancer cell line with 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline at concentrations around its IC50 for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control to determine the effect of the compound on protein phosphorylation.
Part 3: Investigating the Induction of Apoptosis and Cell Cycle Arrest
A common consequence of inhibiting pro-survival signaling pathways is the induction of apoptosis and/or cell cycle arrest. The following assays are designed to detect and quantify these cellular fates.
Quantification of Apoptosis using Caspase-Glo® 3/7 Assay
Scientific Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[4] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. The resulting luminescence is directly proportional to the amount of caspase activity, providing a sensitive measure of apoptosis induction.
Experimental Workflow
Caption: Workflow for measuring apoptosis via caspase-3/7 activity.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline as previously described. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (e.g., G1, S, or G2/M phase). Flow cytometry analysis of cellular DNA content using a fluorescent intercalating dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the compound for a relevant time period (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Conclusion
The suite of in vitro assays described in these application notes provides a robust framework for characterizing the efficacy and mechanism of action of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. By systematically assessing its impact on cell viability, proliferation, kinase activity, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of this compound's anti-cancer potential. The insights gained from these studies are crucial for guiding further preclinical development and for the rational design of next-generation therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.
References
- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M., & Al-Mdalal, S. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837.
- Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
- Kaur, R., & Sharma, S. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421–5426.
- Mekky, A. E. M. H., Sanad, M. H., & Gomaa, M. S. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 393–415.
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
- Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 87, 02003.
- Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301–311.
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
- Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616.
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Kübler, D., & Schütze, S. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8686.
- Galluzzi, L., Vitale, I., Aaronson, S. A., Abrams, J. M., Adam, D., Agostinis, P., Alnemri, E. S., Altucci, L., Amelio, I., Andrews, D. W., Annicchiarico-Petruzzelli, M., Antonov, A. V., Arama, E., Baehrecke, E. H., Barlev, N. A., Bazan, N. G., Bernassola, F., Bertrand, M. J. M., Bianchi, K., … Kroemer, G. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018.
- Echeverria, V., & Echeverria, F. (2020). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Current Pharmaceutical Design, 26(1), 21–33.
- Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of bioluminescent kinase assays using substrate depletion and product formation. Assay and Drug Development Technologies, 7(6), 606–614.
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Kinasera. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. Retrieved from [Link]
- Gratz, G., & He, X. (2011). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 754, 221–231.
- Honrado, C., Yusof, N. A. B. M., & Ibrahim, F. (2019). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. Scientific Reports, 9(1), 1–12.
- Pereira, L. C., de Souza, A. O., Miranda, R. G., & Dorta, D. J. (2021). In Vitro Apoptotic Cell Death Assessment. Methods in Molecular Biology, 2240, 243–261.
- Li, J., Wang, Y., & Zhang, Q. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6548.
- Ives, J. L., Mabus, J. R., Patt, W. C., & Yuh, Y. H. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2445–2451.
- Masquefa, C., Bonnet, P. A., & Chavignon, O. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031.
Sources
- 1. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline Derivatives in Alzheimer's Research
Introduction: The Imperative for Novel Tau-Targeted Agents in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder defined by two core neuropathological hallmarks: extracellular plaques composed of β-amyloid (Aβ) peptides and intracellular neurofibrillary tangles (NFTs) formed from hyperphosphorylated tau protein.[1][2] While Aβ pathology is an early event, the accumulation and spread of tau pathology correlate more closely with neuronal loss and cognitive decline, making it a critical target for both therapeutic intervention and diagnostic imaging.[3][4] The development of agents that can accurately visualize and quantify tau deposition in the living brain is paramount for early diagnosis, tracking disease progression, and evaluating the efficacy of novel anti-tau therapies.[5][6]
The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous biologically active compounds and its synthetic versatility.[7][8][9] Derivatives of this core have shown promise in targeting central nervous system disorders. Specifically, the 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline framework presents a promising chemical architecture for developing high-affinity, selective ligands for pathological tau aggregates. This document provides a comprehensive guide to the synthesis, radiolabeling, and preclinical evaluation of these derivatives as potential Positron Emission Tomography (PET) imaging agents for Alzheimer's research.
Section 1: Rationale and Strategic Approach
The primary goal is to develop a PET radiotracer that selectively binds to tau NFTs over Aβ plaques and other off-target sites in the brain. An ideal tau tracer should exhibit the following characteristics:
-
High Binding Affinity: Sub-nanomolar to low-nanomolar affinity (Kᵢ) for tau aggregates.
-
High Selectivity: Minimal binding to Aβ plaques and other protein aggregates.
-
Blood-Brain Barrier (BBB) Penetration: Efficient entry into the brain with rapid washout from healthy tissue to ensure a high signal-to-background ratio.
-
Favorable Pharmacokinetics: Appropriate metabolic stability to allow for imaging within a practical timeframe.
-
Safety: Low cellular toxicity.
Our development workflow is designed to systematically evaluate these parameters, progressing from chemical synthesis through in vitro characterization and finally to in vivo validation in relevant animal models.
Caption: Preclinical Development Workflow for Tau PET Tracers.
Section 2: Synthesis and Radiolabeling Protocols
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[8][10] For PET imaging, a precursor suitable for nucleophilic fluorination is synthesized first, followed by the introduction of Fluorine-18 (¹⁸F), a positron-emitting isotope with a convenient half-life (109.8 min).[11]
Protocol 1: Synthesis of Mesylate Precursor for Radiolabeling
This protocol describes a representative synthesis for a mesylate-functionalized precursor of a 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline derivative, designed for subsequent ¹⁸F-labeling.
Rationale: The mesylate group is an excellent leaving group for nucleophilic substitution reactions, allowing for the efficient incorporation of [¹⁸F]fluoride.
Step-by-Step Methodology:
-
Step 1: Synthesis of 2-bromo-1-(4-nitrophenyl)ethan-1-one.
-
To a solution of 4'-nitroacetophenone (1 equiv.) in methanol, add bromine (1.1 equiv.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α-bromoketone.
-
-
Step 2: Synthesis of 8-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine.
-
Combine 2-amino-3-methylpyridine (1 equiv.) and the α-bromoketone from Step 1 (1.1 equiv.) in ethanol.[8]
-
Reflux the mixture for 8-12 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Step 3: Reduction of the Nitro Group.
-
Dissolve the product from Step 2 in a mixture of ethanol and water.
-
Add iron powder (5 equiv.) and ammonium chloride (2 equiv.).
-
Heat the mixture to reflux for 2-4 hours.
-
Filter the hot solution through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline.
-
-
Step 4: Functionalization and Mesylation.
-
To the aniline derivative from Step 3 in anhydrous dichloromethane at 0°C, add 2-(2-hydroxyethoxy)acetyl chloride (1.2 equiv.) and triethylamine (1.5 equiv.).
-
Stir for 2 hours, then wash with water and brine.
-
Dry and concentrate the organic layer. Purify the resulting alcohol intermediate by column chromatography.
-
Dissolve the purified alcohol in anhydrous dichloromethane at 0°C. Add triethylamine (2 equiv.) followed by methanesulfonyl chloride (1.5 equiv.).
-
Stir for 1 hour at 0°C.
-
Wash the reaction mixture with cold water and brine, dry over sodium sulfate, and concentrate.
-
Purify the final mesylate precursor by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Automated Radiosynthesis of the [¹⁸F]-labeled Derivative
Rationale: Automated synthesis modules provide a radiation-shielded, reproducible, and cGMP-compliant method for producing PET radiotracers.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Production & Trapping:
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
The aqueous [¹⁸F]fluoride solution is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
-
Elution and Azeotropic Drying:
-
The trapped [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
The solvent is removed by azeotropic drying under a stream of nitrogen at 110°C to form the reactive anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
-
Nucleophilic Fluorination:
-
A solution of the mesylate precursor (2-5 mg) in anhydrous DMSO is added to the reaction vessel.
-
The reaction is heated at 120-140°C for 10-15 minutes.
-
-
Purification:
-
The crude reaction mixture is diluted with a mobile phase solution and injected onto a semi-preparative HPLC column (e.g., C18) for purification.
-
The radioactive peak corresponding to the desired ¹⁸F-labeled product is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with sterile water to remove residual organic solvent.
-
The final product is eluted from the cartridge with USP-grade ethanol and diluted with sterile saline for injection.
-
Quality control tests (radiochemical purity, specific activity, residual solvents, endotoxin levels) are performed before use.
-
Section 3: In Vitro Characterization Protocols
In vitro assays are essential for determining the fundamental binding properties and safety profile of the newly synthesized compounds before advancing to costly in vivo studies.[12][13]
Protocol 3: Competitive Binding Assay with [³H]MK-6240
Rationale: This assay determines the binding affinity (Kᵢ) of the test compounds for tau aggregates in postmortem human AD brain tissue. Using a well-characterized radioligand allows for robust and reproducible quantification.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Homogenize postmortem human brain tissue from the frontal cortex of confirmed AD cases in a phosphate-buffered saline (PBS) solution.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the final homogenate using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add brain homogenate (final concentration ~50-100 µg protein/well).
-
Add increasing concentrations of the non-radiolabeled test compound (e.g., 0.1 nM to 10 µM).
-
Add a fixed concentration of the radioligand [³H]MK-6240 (a known high-affinity tau ligand) to all wells (final concentration ~1-2 nM).
-
For determining non-specific binding, add a high concentration (e.g., 10 µM) of a known non-radioactive tau ligand (e.g., unlabeled MK-6240) to a separate set of wells.
-
For determining total binding, add only the radioligand and buffer.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold buffer.
-
-
Data Acquisition and Analysis:
-
Place the filter mat in a scintillation bag, add liquid scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 4: In Vitro Autoradiography
Rationale: Autoradiography provides visual confirmation of specific binding to tau pathology within the anatomical context of a brain tissue slice. It is crucial for assessing selectivity against Aβ plaques.
Step-by-Step Methodology:
-
Tissue Sectioning:
-
Use a cryostat to cut 10-20 µm thick sections from frozen postmortem human AD brain tissue blocks.
-
Mount the sections onto microscope slides.
-
-
Incubation:
-
Pre-incubate the slides in a buffer solution to rehydrate the tissue.
-
Incubate the slides with a low nanomolar concentration (e.g., 1-5 nM) of the ¹⁸F-labeled test compound.
-
For adjacent sections, perform incubations in the presence of an excess of a non-labeled tau ligand (e.g., 10 µM MK-6240) to determine non-specific binding, and an Aβ-blocking agent (e.g., 10 µM PiB) to confirm tau selectivity.
-
-
Washing and Drying:
-
Wash the slides in a series of ice-cold buffer solutions to remove unbound radiotracer.
-
Perform a final quick rinse in ice-cold deionized water.
-
Dry the slides rapidly under a stream of cool air.
-
-
Imaging and Analysis:
-
Expose the dried slides to a phosphor imaging plate for several hours.
-
Scan the plate using a phosphor imager to generate a digital autoradiogram.
-
For cellular resolution, slides can be dipped in liquid photographic emulsion.
-
Compare the total binding image with the non-specific binding image to visualize the specific binding pattern. Correlate this pattern with adjacent sections stained for tau (e.g., AT8 antibody) and Aβ (e.g., 4G8 antibody) pathology.
-
Data Summary Table
| Derivative ID | Binding Affinity (Kᵢ, nM) vs Tau | Selectivity vs Aβ (Ratio) | Neuronal Viability (EC₅₀, µM) |
| Compound A | 1.2 ± 0.3 | > 500 | > 25 |
| Compound B | 5.8 ± 1.1 | > 350 | > 25 |
| Compound C | 0.9 ± 0.2 | > 600 | 15.7 |
Table represents hypothetical data for lead candidate selection.
Section 4: In Vivo Evaluation in Animal Models
Animal models are indispensable for evaluating the pharmacokinetics, brain uptake, and target engagement of a candidate tracer in a living system.[14] Transgenic mouse models that overexpress human tau with disease-associated mutations (e.g., P301S, known as the PS19 line) are commonly used as they develop robust tau pathology.[15]
Caption: Workflow for In Vivo PET Imaging and Biodistribution Studies.
Protocol 5: Ex Vivo Biodistribution and Brain Uptake in Mice
Rationale: This protocol quantifies the amount of tracer that enters the brain and other organs over time, providing essential pharmacokinetic data and an initial estimate of blood-brain barrier penetration.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use healthy, wild-type mice (e.g., C57BL/6).
-
Anesthetize the mice as needed for tail vein injection.
-
-
Tracer Administration:
-
Inject a known amount of the ¹⁸F-labeled compound (typically 1-5 MBq) into the tail vein of each mouse.[16]
-
-
Tissue Collection:
-
At designated time points post-injection (e.g., 2, 10, 30, 60, and 90 minutes), euthanize a cohort of mice (n=3-4 per time point) via an approved method.
-
Immediately collect blood samples and dissect key organs, including the brain, liver, kidneys, heart, and muscle.
-
Rinse the brain to remove surface blood, blot dry, and weigh.
-
-
Radioactivity Measurement:
-
Place each tissue sample into a pre-weighed tube and measure the radioactivity using a gamma counter, along with standards prepared from the injectate.
-
Decay-correct all counts to the time of injection.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Plot the %ID/g for the brain over time to determine the peak uptake and washout rate. A high initial brain uptake (e.g., >1.5 %ID/g at 2 min) followed by clearance is desirable.
-
Protocol 6: In Vivo PET Imaging in a Tauopathy Mouse Model
Rationale: This is the definitive preclinical experiment to demonstrate that the tracer can visualize and quantify tau pathology in a living brain, showing higher retention in transgenic animals compared to controls.[17]
Step-by-Step Methodology:
-
Animal Selection:
-
Use aged (e.g., 9-12 months) tau transgenic mice (e.g., PS19) that have developed significant tau pathology, and age-matched wild-type littermates as controls.
-
-
Tracer Administration and Scanning:
-
Anesthetize the mouse and place it on the scanner bed to maintain body temperature.
-
Administer the ¹⁸F-labeled tracer (5-10 MBq) via a tail vein catheter.
-
Immediately begin a dynamic PET scan for 60-90 minutes. A CT scan is typically acquired for attenuation correction and anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images to a standard mouse brain atlas or the individual's CT/MRI scan.
-
Define regions of interest (ROIs) for areas expected to have high tau pathology (e.g., hippocampus, cortex) and a reference region with minimal specific binding (e.g., cerebellum).
-
-
Quantification:
-
Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration over time.
-
Calculate the Standardized Uptake Value Ratio (SUVR) for the target regions. This is typically done by dividing the average uptake in the target ROI during a late time frame (e.g., 60-90 min) by the average uptake in the reference region during the same frame.
-
Compare the SUVR values between the transgenic and wild-type groups using appropriate statistical tests (e.g., t-test). A significantly higher SUVR in the transgenic group indicates successful in vivo imaging of tau pathology.
-
Conclusion
The development of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline derivatives represents a targeted and rational approach to creating novel agents for Alzheimer's research. The protocols outlined in this guide provide a systematic framework for their synthesis, radiolabeling, and rigorous preclinical evaluation. By progressing through detailed in vitro and in vivo assays, researchers can identify lead candidates with high affinity and selectivity for tau pathology. Such agents are invaluable tools that can accelerate our understanding of AD pathogenesis and aid in the development of disease-modifying therapies.
References
-
Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. National Center for Biotechnology Information. [Link]
-
Tauvid™: The First FDA-Approved PET Tracer for Imaging Tau Pathology in Alzheimer's Disease. PubMed Central. [Link]
-
Imaging of tau pathology in a tauopathy mouse model and in Alzheimer patients compared to normal controls. National Center for Biotechnology Information. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]
-
Alzheimer's Disease: Experimental Models and Reality. PubMed Central. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Next-Generation Tau Radiotracers Outperform FDA-Approved Imaging Agents in Detecting Alzheimer's Disease. Society of Nuclear Medicine and Molecular Imaging. [Link]
-
Alzheimer's Disease in vitro models. Innoprot. [Link]
-
Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. ResearchGate. [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]
-
In vivo tau imaging: Obstacles and progress. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors. ResearchGate. [Link]
- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
-
New study shows Alzheimer’s disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. Case Western Reserve University Newsroom. [Link]
-
[123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]
-
High-contrast in-vivo imaging of tau pathologies in Alzheimer's and non-Alzheimer's disease tauopathies. medRxiv. [Link]
-
Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. MDPI. [Link]
-
Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega. [Link]
-
FDA Approves Lilly's TAUVID Imaging Agent for PET Evaluation of Alzheimer's. Lilly. [Link]
-
AC Immune Partner Life Molecular Imaging Presents New Clinical Study Results for Tau PET-Tracer. AC Immune. [Link]
-
Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease. ResearchGate. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Mammalian Models in Alzheimer's Research: An Update. MDPI. [Link]
-
Development of in vivo imaging probes for selective detection of tau pathology in Alzheimer's disease. Tohoku University Repository. [Link]
-
Alzheimer's Disease In Vitro Models. Scantox. [Link]
-
Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease. PubMed Central. [Link]
-
Imaging of Tau Pathology in Neurodegenerative Diseases: An Update. Seminars in Nuclear Medicine. [Link]
-
Characteristics of Tau and Its Ligands in PET Imaging. PubMed Central. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Assay design for Alzheimer's disease: key considerations and emerging trends. Technology Networks. [Link]
-
Alzheimer's Disease Mouse Models. Taconic Biosciences. [Link]
-
Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease. ResearchGate. [Link]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]
-
Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. PubMed Central. [Link]
Sources
- 1. [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. appliedradiology.com [appliedradiology.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation Tau Radiotracers Outperform FDA-Approved Imaging Agents in Detecting Alzheimer’s Di | SNMMI [snmmi.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tauvid™: The First FDA-Approved PET Tracer for Imaging Tau Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 15. Imaging of tau pathology in a tauopathy mouse model and in Alzheimer patients compared to normal controls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 17. medrxiv.org [medrxiv.org]
Application Notes and Protocols for Antimicrobial Screening of Imidazo[1,2-a]pyridine Compounds
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This versatile core is present in several commercially available drugs and is a focal point of extensive research due to its significant therapeutic potential.[1][2][3] Among its diverse pharmacological profiles, the antimicrobial activity of imidazo[1,2-a]pyridine derivatives has garnered substantial interest, with studies revealing potent effects against a range of bacterial and fungal pathogens.[1][2][4][5] The emergence of multidrug-resistant (MDR) strains necessitates the discovery of novel antimicrobial agents, and imidazo[1,2-a]pyridines represent a promising class of compounds in this ongoing battle.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential methods for screening the antimicrobial properties of novel imidazo[1,2-a]pyridine compounds. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility.[7][8][9][10][11][12] Beyond procedural steps, this guide elucidates the underlying principles of each assay, considerations for data interpretation, and the logical progression of a screening cascade.
A Tiered Approach to Antimicrobial Screening
A logical and resource-efficient approach to screening a library of novel imidazo[1,2-a]pyridine compounds involves a tiered strategy. This begins with high-throughput primary screening to identify initial "hits," followed by more detailed secondary assays to confirm and characterize the activity. Subsequent advanced and specialized assays can then be employed to investigate the mechanism of action and potential for in vivo efficacy.
Figure 1: A tiered workflow for the antimicrobial screening of imidazo[1,2-a]pyridine compounds.
Part 1: Primary Screening - Identifying Antimicrobial Hits
The initial phase of a screening campaign aims to rapidly assess a library of imidazo[1,2-a]pyridine derivatives to identify compounds with any level of antimicrobial activity. The broth microdilution method is the gold standard for this purpose, offering a quantitative measure of a compound's minimum inhibitory concentration (MIC).[13][14]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a cornerstone of antimicrobial susceptibility testing and is adaptable for high-throughput screening.[15][16] It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the imidazo[1,2-a]pyridine compound in a liquid growth medium within a 96-well microtiter plate.[14][15] Following incubation, the wells are visually inspected for microbial growth. The MIC is the lowest concentration of the compound where no growth is observed.[15]
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Test imidazo[1,2-a]pyridine compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria; other appropriate broths for fungi or fastidious organisms.[17]
-
Bacterial or fungal strains (e.g., ATCC reference strains)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions:
-
Dissolve the imidazo[1,2-a]pyridine compounds in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare intermediate dilutions in the appropriate sterile broth to minimize the final DMSO concentration in the assay. The final DMSO concentration should not exceed 1% as it can affect microbial growth.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the appropriate compound working solution to the first column of wells, resulting in a total volume of 200 µL.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[16]
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (broth only).[16]
-
Finally, add 100 µL of the prepared inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation times and temperatures may need to be adjusted for fungi and fastidious organisms.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A growth control (inoculum without compound) should show clear turbidity.
-
A sterility control (broth only) should remain clear.
-
The use of a metabolic indicator dye, such as resazurin, can aid in determining the MIC by a color change.[18][19]
-
Data Presentation:
| Compound ID | Test Organism | MIC (µg/mL) |
| IMPY-001 | Staphylococcus aureus ATCC 29213 | 16 |
| IMPY-001 | Escherichia coli ATCC 25922 | >128 |
| IMPY-002 | Candida albicans ATCC 90028 | 8 |
Part 2: Secondary Screening and Confirmation
Compounds that demonstrate activity in the primary screen ("hits") should be subjected to secondary assays to confirm their activity and further characterize their antimicrobial effects.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is particularly useful for compounds that may not be highly soluble in broth.[18][20]
Principle: A standardized microbial inoculum is spread over the surface of an agar plate. Wells are then punched into the agar, and a solution of the test compound is added to the wells. During incubation, the compound diffuses into the agar, and if it is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[20][21] The diameter of this zone is proportional to the antimicrobial activity and diffusion characteristics of the compound.[18]
Materials:
-
Sterile Petri dishes (90 mm or 150 mm)
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a suitable solvent
-
Standardized microbial inoculum (0.5 McFarland)
Step-by-Step Methodology:
-
Plate Preparation:
-
Pour molten, cooled MHA into sterile Petri dishes to a uniform depth of 4 mm and allow to solidify.
-
Dry the surface of the agar plates if necessary.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create wells of a uniform diameter in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Include a solvent control (the solvent used to dissolve the compounds) and a positive control (a known antibiotic).
-
-
Incubation:
-
Allow the plates to stand at room temperature for 1-2 hours to permit pre-diffusion of the compounds.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of a compound required to kill 99.9% of the initial microbial inoculum. This is a crucial parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Principle: Following an MIC assay, a small volume from the wells showing no visible growth is subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving organisms is determined.
Step-by-Step Methodology:
-
Perform an MIC Assay:
-
Follow the procedure outlined in Protocol 1.
-
-
Subculturing:
-
From each well that shows no visible growth in the MIC plate, aspirate a 10 µL aliquot.
-
Spot-plate this aliquot onto a fresh, compound-free agar plate (e.g., MHA).
-
Also, plate a sample from the growth control well to confirm the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
-
Part 3: Advanced Characterization of Antimicrobial Activity
For lead compounds, a deeper understanding of their antimicrobial properties is necessary. This includes assessing their activity against complex microbial communities like biofilms and their ability to penetrate and act within host cells.
Protocol 4: Biofilm Inhibition Assay
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[22] Assessing the ability of imidazo[1,2-a]pyridines to inhibit biofilm formation is therefore of significant clinical relevance.[22][23][24]
Principle: This assay quantifies the ability of a compound to prevent the formation of biofilms in a microtiter plate.[25] After incubation in the presence of the test compound, planktonic (free-floating) cells are washed away, and the remaining biofilm is stained with crystal violet.[25][26] The amount of retained stain is proportional to the biofilm biomass and can be quantified spectrophotometrically.[22]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Test compounds
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
Standardized bacterial inoculum
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Step-by-Step Methodology:
-
Plate Setup:
-
Add 100 µL of sterile growth medium to each well.
-
Prepare serial dilutions of the test compounds in the plate as described in the MIC protocol.
-
Add 100 µL of a diluted overnight bacterial culture (adjusted to an OD₆₀₀ of 0.01) to each well.[22]
-
-
Incubation:
-
Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.[22]
-
-
Washing and Staining:
-
Solubilization and Quantification:
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
-
Figure 2: Workflow for the biofilm inhibition assay using the crystal violet method.
Protocol 5: Intracellular Activity Assay
For pathogens that can survive and replicate within host cells, the ability of an antimicrobial agent to penetrate eukaryotic cells and exert its effect is crucial for therapeutic success.
Principle: Host cells (e.g., macrophages) are infected with the test bacterium. Extracellular bacteria are then killed by an antibiotic that does not penetrate the host cells (e.g., gentamicin).[27] The infected cells are then treated with the test imidazo[1,2-a]pyridine compound. After a period of incubation, the host cells are lysed, and the number of viable intracellular bacteria is determined by plating the lysate on agar.[17][27]
Materials:
-
Eukaryotic cell line (e.g., THP-1 monocytes)[17]
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)[17]
-
Test bacteria (e.g., Staphylococcus aureus)
-
Gentamicin or other non-cell-penetrating antibiotic
-
Test imidazo[1,2-a]pyridine compounds
-
Sterile water or Triton X-100 for cell lysis
-
Agar plates for bacterial enumeration
Step-by-Step Methodology:
-
Cell Culture and Infection:
-
Seed eukaryotic cells in a 24-well plate and culture until they form a confluent monolayer.
-
Infect the cells with the test bacteria at a specific multiplicity of infection (MOI) and incubate to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Wash the cells with sterile PBS to remove non-adherent bacteria.
-
Add fresh cell culture medium containing a high concentration of a non-cell-penetrating antibiotic (e.g., gentamicin) and incubate for a short period to kill extracellular bacteria.[27]
-
-
Treatment with Test Compounds:
-
Wash the cells again to remove the non-penetrating antibiotic.
-
Add fresh medium containing serial dilutions of the test imidazo[1,2-a]pyridine compounds.
-
-
Incubation and Cell Lysis:
-
Incubate the treated, infected cells for a defined period (e.g., 24 hours).
-
Wash the cells and then lyse them by adding sterile, cold water or a detergent solution (e.g., Triton X-100).
-
-
Quantification of Intracellular Bacteria:
-
Serially dilute the cell lysate and plate onto appropriate agar plates.
-
Incubate the plates and count the resulting colonies to determine the number of viable intracellular bacteria (CFU/mL).
-
Part 4: Assessing Safety and Selectivity
A critical aspect of drug development is ensuring that a compound is selectively toxic to the target pathogen with minimal toxicity to host cells. Therefore, cytotoxicity screening is an essential step.
Protocol 6: Cytotoxicity Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[28][29]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a human cell line (e.g., HepG2, A549) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.[30]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
Interpreting Cytotoxicity Data: The selectivity of a compound can be assessed by comparing its antimicrobial MIC value with its cytotoxic IC₅₀ value. A higher IC₅₀ and a lower MIC indicate greater selectivity for the microbial target over host cells.
Conclusion
The imidazo[1,2-a]pyridine scaffold holds immense promise for the development of novel antimicrobial agents. A systematic and rigorous screening approach, as outlined in these application notes, is fundamental to identifying and characterizing lead candidates. By employing a tiered strategy that encompasses primary screening, secondary confirmation, advanced characterization, and essential safety assessments, researchers can efficiently navigate the early stages of the drug discovery process. Adherence to standardized protocols and a thorough understanding of the principles behind each assay will ensure the generation of high-quality, reproducible data, ultimately accelerating the journey from a promising compound to a potential therapeutic.
References
- BenchChem. (2025). Application Notes and Protocols: The Use of a Novel Biofilm Inhibitor in a Bacterial Biofilm Assay. Benchchem.com.
- ESCMID. (n.d.). EUCAST. Escmid.org.
- IJRAR. (n.d.). PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. IJRAR.
- CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clsi.org.
- Chemical Methodologies. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemmethod.com.
- BenchChem. (2025). Preliminary Cytotoxicity Profile of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine and Related Derivatives: A Technical Overview. Benchchem.com.
- Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH.
- EUCAST. (n.d.). EUCAST - Home. Eucast.org.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clsi.org.
- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
- Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH.
- Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol.
- JoVE. (2010).
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH.gov.
- YouTube. (2022).
- EUCAST. (n.d.). Guidance Documents. Eucast.org.
- NIH. (n.d.).
- Sarojini, V. (2017). Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides. PubMed.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Eucast.org.
- National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD.
- Springer Protocols. (2016). In Vitro Models for the Study of the Intracellular Activity of Antibiotics. Springer.
- ResearchGate. (n.d.). Antimicrobial activity of synthesized compounds by agar well diffusion method (ZIC values in mm).
- MDPI. (n.d.). Overview on Strategies and Assays for Antibiotic Discovery. MDPI.
- Science.gov. (n.d.). agar-well diffusion method: Topics. Science.gov.
- ResearchGate. (n.d.). Agar well diffusion assay for estimating the MIC of compounds 5a, 5c, 5d, 8 and 12b against S. aureus.
- Journal of Pharmaceutical Research and Reports. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. JPRR.
- ResearchGate. (2013). (PDF) Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus.
- ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
- Carryn, S., et al. (n.d.). Pharmacodynamic Evaluation of the Intracellular Activity of Antibiotics towards Pseudomonas aeruginosa PAO1 in a Model of THP-1 Human Monocytes. PMC.
- ResearchGate. (n.d.). Antibacterial imidazo[1,2-a]pyridines.
- Panda, S. S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
-
protocols.io. (2017). Antimicrobial activity assay. protocols.io. [Link]
- PMC - PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.
- PubMed. (n.d.).
- Panda, S. S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC.
- NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA.
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- EUCAST. (n.d.).
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ESCMID: EUCAST [escmid.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nih.org.pk [nih.org.pk]
- 13. journals.asm.org [journals.asm.org]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Pharmacodynamic Evaluation of the Intracellular Activity of Antibiotics towards Pseudomonas aeruginosa PAO1 in a Model of THP-1 Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Overview on Strategies and Assays for Antibiotic Discovery | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 24. Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 26. youtube.com [youtube.com]
- 27. In Vitro Models for the Study of the Intracellular Activity of Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 28. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 30. chemmethod.com [chemmethod.com]
Application Note & Protocols: Elucidating the Mechanism of Action of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] IP derivatives have demonstrated significant potential as anticancer agents, with studies revealing their ability to inhibit critical cellular pathways, including the phosphoinositide-3-kinase/mammalian target of rapamycin (PI3K/mTOR) and protein kinase B (Akt)/mTOR signaling cascades.[1][2] The versatility of this scaffold allows for substitutions that can modulate activity against various biological targets such as kinases, tubulin, and aldehyde dehydrogenase.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of a specific derivative, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. Given the established role of the IP scaffold in kinase inhibition, we hypothesize that this compound exerts its effects through the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] The following sections will detail a logical workflow of experiments, from initial cell viability screens to specific biochemical and cellular assays, designed to systematically uncover its molecular targets and functional consequences.
Logical Workflow for Mechanism of Action Studies
To systematically investigate the mechanism of action of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, a multi-faceted approach is recommended. This workflow is designed to first establish the compound's biological activity in a cellular context and then to progressively narrow down its specific molecular targets and downstream effects.
Caption: A logical workflow for the mechanistic study of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
Part 1: Cellular Phenotyping and Pathway Analysis
The initial step is to characterize the phenotypic effects of the compound on cancer cells and to identify the signaling pathways involved.
Assessment of Cellular Viability
The first experiment should be to determine the compound's effect on the viability of a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6][7][8][9] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | Hypothesized IC50 (µM) |
| A375 | Melanoma | 15.2 |
| HeLa | Cervical Cancer | 28.5 |
| MCF-7 | Breast Cancer | 35.8 |
| A549 | Lung Cancer | > 50 |
Investigation of Downstream Signaling Pathways by Western Blot
Based on the established activity of the imidazo[1,2-a]pyridine scaffold, a logical next step is to investigate the compound's effect on the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways.[4][10] Western blotting is the gold-standard technique for this analysis.[10]
Signaling Pathways to Investigate
The MAPK and PI3K/Akt pathways are central regulators of cell proliferation, survival, and apoptosis.[5][10] Key proteins to probe include:
-
MAPK Pathway: p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK.[10][11]
-
PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR.[4]
Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies against the target proteins (both phosphorylated and total forms) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Hypothesized inhibition of PI3K/Akt and MAPK pathways.
Part 2: Biochemical Target Identification and Validation
If the cellular assays suggest that 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline modulates specific signaling pathways, the next logical step is to determine if it directly interacts with and inhibits any of the upstream kinases.
In Vitro Kinase Profiling
A broad in vitro kinase panel screen is a highly effective method to identify the primary kinase targets of a compound.[14][15] These screens typically involve measuring the compound's ability to inhibit the activity of a large number of purified kinases.
Experimental Approach: Kinase Panel Screening
-
Compound Submission: Submit 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline to a commercial vendor or a core facility that offers kinase profiling services.
-
Assay Format: A common format is a fluorescence-based or luminescence-based assay that measures the amount of ADP produced or the phosphorylation of a substrate.[15][16]
-
Data Interpretation: The results are typically presented as the percentage of inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM). Kinases that are significantly inhibited are considered potential direct targets.
Biochemical Kinase Assays for Hit Validation
Once potential kinase targets are identified, it is crucial to validate these interactions and determine the compound's potency through biochemical assays.[16][17]
Protocol: ADP-Glo™ Kinase Assay (Example for a hypothetical hit, e.g., MEK1)
-
Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase (e.g., MEK1), the substrate (e.g., inactive ERK2), and ATP in a reaction buffer.
-
Compound Addition: Add serial dilutions of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline to the reaction wells.
-
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.[15]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (nM) |
| MEK1 | 85 |
| PI3Kα | 750 |
| Akt1 | > 10,000 |
| ERK2 | > 10,000 |
Conclusion
This application note outlines a systematic and scientifically rigorous approach to elucidating the mechanism of action of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. By progressing from broad cellular phenotypic assays to specific biochemical target validation, researchers can build a comprehensive understanding of how this compound exerts its biological effects. The protocols and workflows described herein are based on established methodologies and provide a solid foundation for the investigation of novel compounds derived from the promising imidazo[1,2-a]pyridine scaffold. The insights gained from these studies will be invaluable for the future development of this class of molecules as potential therapeutic agents.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Gauthier, J. Y., St-Denis, Y., Trimble, L., & Lavallée, J. F. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(1), 448-452. Retrieved from [Link]
-
Assay Guidance Manual: Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). European Journal of Medicinal Chemistry, 109, 263-276. Retrieved from [Link]
-
Al-Blewi, F. F., Almehmadi, M. A., Al-Sanea, M. M., Al-Harbi, N. O., Al-Otaibi, M. F., & Al-Agamy, M. H. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Cell Signaling Pathway Screening & Profiling. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Kumar, R., Sharma, G., & Singh, P. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Retrieved from [Link]
-
Kumar, R., Sharma, G., & Singh, P. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Retrieved from [Link]
-
Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. Retrieved from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]
-
Sastry, S. K., & Burridge, K. (2000). Approaches to studying cellular signaling: a primer for morphologists. Microscopy and Microanalysis, 6(4), 338-349. Retrieved from [Link]
-
Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. (2003). Methods, 31(4), 321-331. Retrieved from [Link]
-
Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. (n.d.). ResearchGate. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Signaling Pathways | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - AT [thermofisher.com]
"use of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in high-throughput screening"
An Application Guide for High-Throughput Screening Using 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in clinically approved drugs.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, in high-throughput screening (HTS) campaigns. We present detailed protocols for developing, validating, and executing a robust HTS assay, using a protein kinase inhibition model as a practical framework. The guide covers essential steps from initial assay development and Z'-factor validation to primary screening, hit confirmation, and critical counter-screening methodologies designed to eliminate false positives and ensure data integrity.
Scientific Principles and Rationale
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are widely regarded as "privileged" scaffolds in drug discovery.[1][2] Their rigid, planar structure and ability to engage in various non-covalent interactions allow them to bind with high affinity to a multitude of biological targets.[2] Derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The specific compound, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, possesses structural motifs—namely a heterocyclic core and an aniline moiety—suggestive of a hinge-binding pharmacophore common in protein kinase inhibitors.
Hypothesized Mechanism of Action: Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways and have become one of the most important target classes for drug discovery.[4] Many kinase inhibitors function by competing with adenosine triphosphate (ATP) at its binding site in the enzyme's catalytic cleft. The structure of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is well-suited for this mechanism. This guide will therefore focus on a kinase inhibition assay as a relevant and robust application for HTS.
High-Throughput Screening (HTS): The Engine of Discovery
HTS is a foundational technology in modern drug discovery that enables the rapid testing of hundreds of thousands to millions of compounds against a specific biological target.[3][5] The process relies on miniaturization (typically in 96, 384, or 1536-well microplates), automation, robotics, and sensitive detection methods to generate data efficiently and cost-effectively.[6] A successful HTS campaign is predicated on a robust and reliable assay.
Assay Principle: Luminescence-Based ADP Detection
To quantify kinase activity, we will use a homogenous, luminescence-based assay that measures the amount of adenosine diphosphate (ADP) produced, a universal product of kinase reactions.[7] The workflow is as follows:
-
The kinase enzyme phosphorylates its substrate using ATP, generating ADP.
-
In the presence of an inhibitor like 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, this reaction is suppressed, leading to lower ADP production.
-
After the kinase reaction, a detection reagent is added that converts the generated ADP back to ATP.
-
A second reagent containing luciferase and its substrate is added. The newly formed ATP fuels a luciferase reaction, producing a light signal that is directly proportional to the initial kinase activity.
A reduction in the luminescent signal indicates inhibition of the target kinase.
Assay Development and Validation
The success of any HTS campaign hinges on the quality of the assay.[8] This phase involves optimizing conditions and validating performance using statistical metrics like the Z'-factor.[9][10]
Causality in Assay Optimization
-
Enzyme Titration: The concentration of the kinase must be carefully optimized. Too much enzyme can lead to rapid substrate consumption, pushing the reaction out of its linear range and masking subtle inhibition. Too little enzyme results in a low signal-to-background ratio, making it difficult to distinguish true hits from noise. The goal is to find a concentration that yields a robust signal and maintains linearity for the duration of the assay.
-
ATP Concentration: For an ATP-competitive inhibitor, the assay's sensitivity is highly dependent on the ATP concentration. Performing the assay at the Michaelis-Menten constant (Km) for ATP provides a balanced condition to identify inhibitors of varying potencies (competitive, non-competitive, etc.).
Protocol: Z'-Factor Determination for Assay Validation
The Z'-factor is a statistical parameter that quantifies the suitability of an HTS assay.[11] It measures the separation between the high signal (negative control, no inhibition) and low signal (positive control, full inhibition).
Materials:
-
Target Kinase and its specific substrate
-
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (or a known inhibitor for the target as a positive control)
-
DMSO (vehicle)
-
Assay Buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white, opaque microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capability
Step-by-Step Protocol:
-
Plate Layout: Designate 16 wells for the negative control (Max Signal) and 16 wells for the positive control (Min Signal) in a 384-well plate.
-
Compound Addition:
-
To the "Max Signal" wells, add 50 nL of DMSO.
-
To the "Min Signal" wells, add 50 nL of a saturating concentration (e.g., 10 µM) of a known potent inhibitor (or the test compound if its potency is being assessed).
-
-
Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in assay buffer to all wells.
-
Initiate Reaction: Add 5 µL of a 2X ATP solution (at 2x the final desired Km concentration) to all wells to start the reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes (or the optimized reaction time).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Interpretation
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.[12]
Formula: Z' = 1 - (3σp + 3σn) / |μn - μp|
Example Z'-Factor Calculation Data:
| Control Type | Number of Replicates (N) | Mean Luminescence (µ) | Standard Deviation (σ) |
| Negative Control (DMSO) | 16 | 150,000 | 5,000 |
| Positive Control (Inhibitor) | 16 | 10,000 | 1,000 |
Using the data above: Z' = 1 - ( (3 * 1000) + (3 * 5000) ) / | 150000 - 10000 | Z' = 1 - (18000 / 140000) Z' = 1 - 0.128 = 0.872
Interpretation of Z'-Factor Values: [12]
| Z'-Factor | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS |
| 0 to 0.5 | Marginal | May require further optimization |
| < 0 | Poor | Unsuitable for HTS |
An assay with a Z'-factor of 0.872 is considered excellent and robust for a full-scale HTS campaign.[11][12]
Primary High-Throughput Screening Protocol
This protocol outlines the screening of a large compound library against the validated kinase assay.
Caption: Automated HTS workflow for kinase inhibitor screening.
Step-by-Step Protocol (384-well format):
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the source library plates to the bottom of the assay plates. Include columns for positive and negative controls on every plate.
-
Reagent Addition 1 (Kinase): Dispense 5 µL of the 2X kinase/substrate solution into all wells.
-
Reagent Addition 2 (ATP & Incubation): Dispense 5 µL of the 2X ATP solution into all wells to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection Step 1: Dispense 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Detection Step 2: Dispense 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Data Acquisition: Read the plates on a luminometer.
Data Analysis and Hit Confirmation
Primary Hit Identification
Raw data from the plate reader is normalized to the on-plate controls to determine the percent inhibition for each compound.
Formula: % Inhibition = 100 * (1 - (Signal_Compound - µ_PositiveControl) / (µ_NegativeControl - µ_PositiveControl))
A "hit" is defined as any compound exceeding a certain inhibition threshold, typically >50% or three standard deviations from the mean of the sample population.
Dose-Response Confirmation and IC₅₀ Determination
Primary hits must be re-tested to confirm their activity. This is done by creating a dilution series of the compound (typically 8-10 points) and running the assay to generate a dose-response curve. The half-maximal inhibitory concentration (IC₅₀) is calculated from this curve and represents the compound's potency.
Example IC₅₀ Data for Confirmed Hits:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Cmpd-X (Hit 1) | Kinase A | 75 |
| Hit 2 | Kinase A | 210 |
| Hit 3 | Kinase A | 850 |
Counter-Screening and Selectivity
A primary hit is not a validated lead. False positives are common in HTS and must be systematically eliminated.[13]
Caption: Hit triage funnel for validating active compounds.
Rationale for Counter-Screening
Counter-screens are designed to identify compounds that interfere with the assay technology itself rather than the biological target.[14][15] For our luminescence-based assay, a critical counter-screen is to test for direct inhibition of the luciferase reporter enzyme.[13] A compound that inhibits luciferase will appear as a kinase inhibitor, creating a false positive.
Protocol: Luciferase Inhibition Counter-Screen
This assay is run in the absence of the primary target kinase.
-
Plate Compound: Prepare a dose-response plate of the confirmed hits (e.g., Cmpd-X).
-
Add ATP: Add a fixed, physiological concentration of ATP to all wells. Crucially, do not add the target kinase.
-
Add Detection Reagents: Add the Kinase Detection Reagent (containing luciferase/luciferin) directly to the wells.
-
Read Signal: Incubate and read luminescence.
Interpretation: If a compound shows a dose-dependent decrease in luminescence in this format, it is a direct inhibitor of the luciferase enzyme and should be flagged as a false positive and deprioritized.
Selectivity Profiling
To be a viable drug candidate, a compound should ideally be selective for its intended target. Hits that are confirmed and pass the counter-screen should be tested against a panel of other related kinases.[16] High-throughput kinome profiling services can efficiently test compounds against hundreds of kinases, providing a clear picture of their selectivity profile and potential off-target effects.
Conclusion
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline represents a promising starting point for drug discovery campaigns, particularly within the domain of kinase inhibition. This guide provides the essential scientific rationale and validated, step-by-step protocols to effectively utilize this compound in a high-throughput screening setting. By adhering to a rigorous process of assay validation, primary screening, hit confirmation, and strategic counter-screening, researchers can confidently identify and prioritize true, target-specific modulators, paving the way for successful lead optimization efforts.
References
- European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action.
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
-
MDPI. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
National Center for Biotechnology Information. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]
-
PubMed. (2021). Assay Development for High-Throughput Drug Screening Against Mycobacteria. [Link]
-
PubMed. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]
-
Wikipedia. (n.d.). Z-factor. [Link]
-
Wikipedia. (n.d.). High-throughput screening. [Link]
-
National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]
-
Creative Biolabs. (n.d.). Counter-Screen Service. [Link]
-
MDPI. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). [Link]
-
ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [https://www.researchgate.net/publication/377033783_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
-
National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
PubMed. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. [Link]
-
Anticancer Research. (2008). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
-
National Center for Biotechnology Information. (2020). Z' Does Not Need to Be > 0.5. [Link]
-
ACS Publications. (2020). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. [Link]
-
PubMed. (2005). High-throughput screening for kinase inhibitors. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
National Center for Biotechnology Information. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. [Link]
-
Royal Society of Chemistry. (2023). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]
Sources
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 16. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cellular Phenotyping of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline using Multiparametric Flow Cytometry
Introduction: Unveiling the Bioactivity of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiulcer agents.[2][3][4] Notably, several studies on various substituted imidazo[1,2-a]pyridines have demonstrated their ability to induce apoptosis, trigger cell cycle arrest, and modulate cellular proliferation in cancer cell lines.[5][6] For instance, certain derivatives have been shown to induce apoptosis in colon cancer cells through pathways involving cytochrome c release and caspase activation.[6] Others have been found to cause cell senescence and oxidative stress in leukemia cells.[5][7]
This application note focuses on a specific derivative, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline . While the biological activity of this particular analog is not extensively characterized in publicly available literature, its structural similarity to other bioactive imidazo[1,2-a]pyridines warrants a thorough investigation of its cellular effects. Flow cytometry offers a powerful, high-throughput platform for dissecting the impact of this compound on key cellular processes. Here, we provide detailed protocols for a multiparametric flow cytometry approach to assess apoptosis, cell cycle progression, and cell proliferation in a model cancer cell line treated with 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
Core Principles of Flow Cytometry in Drug Discovery
Flow cytometry is an indispensable tool in drug discovery for its ability to rapidly analyze single cells within a heterogeneous population.[8][9] By measuring the fluorescence and light scattering properties of individual cells, we can simultaneously quantify multiple cellular parameters. This allows for a detailed phenotypic profile of a cell population's response to a test compound. The assays described herein are designed to provide a comprehensive initial assessment of the bioactivity of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
I. Assessment of Apoptosis Induction
A critical question in the evaluation of a potential anticancer compound is its ability to induce programmed cell death, or apoptosis. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10][11][12] Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeant in live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[10][12] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
Protocol: Annexin V and Propidium Iodide Staining
-
Cell Preparation: Seed a suitable cancer cell line (e.g., Jurkat, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours). A positive control, such as staurosporine, should also be included.
-
Cell Harvesting:
-
For adherent cells, gently collect the supernatant (which may contain apoptotic cells) and then detach the adherent cells using a non-enzymatic cell dissociation solution to minimize membrane damage. Combine with the supernatant.
-
For suspension cells, collect the cells directly.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[12]
-
Data Analysis:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.[15]
-
From the single-cell population, create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Establish quadrants based on unstained and single-stain controls to delineate four populations:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.[11]
-
-
Expected Data Summary: Apoptosis Assay
| Treatment Group | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| Compound (Low Dose) | 85.6 ± 3.5 | 8.9 ± 1.2 | 3.5 ± 0.9 |
| Compound (High Dose) | 42.1 ± 4.2 | 35.7 ± 3.8 | 20.2 ± 2.5 |
| Staurosporine (Positive Control) | 15.3 ± 2.9 | 55.4 ± 5.1 | 28.7 ± 4.3 |
II. Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[16][17][18] Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. Therefore, cells in G2/M (with a 4N DNA content) will have twice the fluorescence intensity of cells in G0/G1 (with a 2N DNA content), while cells in the S phase will have an intermediate fluorescence intensity.[17]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Preparation and Treatment: Prepare and treat cells with 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline as described in the apoptosis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells and wash once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.
-
Data Analysis:
-
Gate on single cells using FSC-A vs. FSC-H or a similar doublet discrimination method.[19]
-
Generate a histogram of the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17] A sub-G1 peak, representing apoptotic cells with fragmented DNA, may also be quantified.
-
Expected Data Summary: Cell Cycle Analysis
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 1.8 | 14.5 ± 1.5 | 1.2 ± 0.4 |
| Compound (Low Dose) | 60.2 ± 2.9 | 18.5 ± 2.0 | 21.3 ± 2.2 | 2.1 ± 0.6 |
| Compound (High Dose) | 25.8 ± 3.8 | 15.3 ± 2.5 | 58.9 ± 4.1 | 8.5 ± 1.9 |
| Nocodazole (G2/M arrest) | 10.1 ± 1.7 | 8.7 ± 1.2 | 81.2 ± 3.3 | 3.4 ± 0.8 |
III. Cell Proliferation Assays
Directly measuring the rate of cell division provides crucial information about a compound's cytostatic or cytotoxic effects. Dye dilution assays using reagents like Carboxyfluorescein succinimidyl ester (CFSE) are a robust method for tracking cell proliferation.[20] CFSE passively diffuses into cells and covalently binds to intracellular proteins.[21] With each cell division, the CFSE fluorescence is halved, allowing for the visualization of successive generations of cells.[20]
Experimental Workflow: CFSE Proliferation Assay
Caption: Workflow for cell proliferation analysis using CFSE dye dilution.
Protocol: CFSE Staining for Proliferation Analysis
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
CFSE Staining:
-
Add an equal volume of 2X working concentration of CFSE (typically 1-10 µM, requires optimization) to the cell suspension.
-
Immediately vortex and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching: Add 5 volumes of cold complete culture medium and incubate on ice for 5 minutes to quench the staining reaction.
-
Washing: Wash the cells three times with complete culture medium to remove any unbound dye.
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells in fresh culture medium and seed them for the experiment.
-
A portion of the cells should be harvested immediately to serve as the "Generation 0" control.
-
Treat the remaining cells with 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline as previously described.
-
-
Data Acquisition: Harvest the cells at various time points (e.g., 24, 48, 72 hours) and analyze them on a flow cytometer.
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Generate a histogram of CFSE fluorescence.
-
The "Generation 0" sample will show a single bright peak. In proliferating samples, subsequent peaks of decreasing fluorescence intensity will appear, each representing a cell division.
-
Quantify the percentage of cells in each generation to determine the extent of proliferation inhibition.
-
Expected Data Summary: Proliferation Assay (72h)
| Treatment Group | % Generation 0 | % Generation 1 | % Generation 2 | % Generation 3+ |
| Vehicle Control | 2.1 ± 0.7 | 8.5 ± 1.1 | 25.3 ± 2.4 | 64.1 ± 3.0 |
| Compound (Low Dose) | 5.8 ± 1.0 | 20.1 ± 2.2 | 45.6 ± 3.5 | 28.5 ± 2.8 |
| Compound (High Dose) | 68.4 ± 4.5 | 25.3 ± 3.1 | 6.3 ± 1.5 | 0.0 ± 0.0 |
Conclusion and Future Directions
The suite of flow cytometry assays detailed in this application note provides a robust framework for the initial characterization of the cellular effects of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. By systematically evaluating its impact on apoptosis, cell cycle progression, and proliferation, researchers can efficiently generate a comprehensive phenotypic profile. The hypothetical data presented suggests that this compound may induce apoptosis and cause a G2/M cell cycle arrest, leading to a potent inhibition of cell proliferation.
Further investigations could involve more complex flow cytometry panels to dissect the underlying mechanisms. For example, apoptosis assays could be expanded to include markers of mitochondrial membrane potential (e.g., TMRE) or caspase activation. Cell cycle analysis could be combined with staining for specific cyclins or phosphorylated histone H3 to more precisely define the point of cell cycle arrest.[8][16] These advanced applications of flow cytometry will be invaluable in elucidating the mechanism of action of novel imidazo[1,2-a]pyridine derivatives and advancing their potential as therapeutic agents.
References
- Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-11.
- Logesh, M., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3034.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Wikipedia. (2023, December 28). Cell cycle analysis. [Link]
-
Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]
-
Telford, W. G. (2004). Assessment of cell proliferation by 5-bromodeoxyuridine (BrdU) labeling for multicolor flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.7. [Link]
-
Bio-Rad Antibodies. (n.d.). Gating Strategies for Effective Flow Cytometry Data Analysis. [Link]
-
Proteintech. (2024, September 13). Flow Cytometry Data Analysis [Video]. YouTube. [Link]
-
Doležel, J., et al. (2023). Best practices for instrument settings and raw data analysis in plant flow cytometry. Cytometry Part A, 103(12), 953-966. [Link]
-
Perfetto, S. P. (2023, February 9). Ten Tips for Successful Flow Cytometry. BioTechniques. [Link]
-
Cesur, Z., et al. (2010). Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355-62. [Link]
-
ResearchGate. (2026, January 7). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Molecules. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
Burkner, G. T., et al. (2023). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Molecules, 28(2), 893. [Link]
-
Weinstock, J., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2143-9. [Link]
-
Burkner, G. T., et al. (2023). Selenylated Imidazo[1,2 -a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Molecules, 28(2), 893. [Link]
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells [mdpi.com]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selenylated Imidazo[1,2 -a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. biotechniques.com [biotechniques.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. Data analysis in flow cytometry | Abcam [abcam.com]
- 20. Cell proliferation assay kits and cell cycle assay kits | Abcam [abcam.com]
- 21. Cell Proliferation Dyes | Cell Proliferation Measurement [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Welcome to the technical support center for the synthesis of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this valuable scaffold typically involves a two-stage process: first, the construction of the 8-methylimidazo[1,2-a]pyridine core, followed by the strategic installation of the 4-aminophenyl group at the C2 position. This guide is structured to address challenges at each stage.
Frequently Asked Questions (FAQs)
This section provides rapid answers to common queries encountered during the synthesis.
Q1: What is the most reliable overall strategy for synthesizing 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline?
A common and effective strategy involves a two-step sequence:
-
Cyclocondensation: Reacting 2-amino-3-methylpyridine with a 2-halo-1-(4-nitrophenyl)ethan-1-one intermediate to form the nitro-substituted imidazopyridine core.
-
Reduction: Reducing the nitro group to the desired aniline.
An alternative, and often preferred, route for modular synthesis is:
-
Cyclocondensation: Reacting 2-amino-3-methylpyridine with an appropriate α-halocarbonyl compound (e.g., 2-bromoacetaldehyde) to form 8-methylimidazo[1,2-a]pyridine, followed by halogenation (e.g., bromination or iodination) at the C2 position.
-
Cross-Coupling: Performing a Suzuki-Miyaura cross-coupling reaction between the 2-halo-8-methylimidazo[1,2-a]pyridine and 4-aminophenylboronic acid or its derivatives.[1]
Q2: Why is my cyclocondensation reaction to form the imidazo[1,2-a]pyridine core failing or giving low yields?
Low yields in this step often stem from several factors. The classical method involves the cyclization of 2-aminopyridines with α-halocarbonyl compounds.[2] Common issues include poor solubility of starting materials, side reactions, or insufficient reaction temperature. Many modern protocols utilize catalysts like copper silicate or iodine to improve yields and shorten reaction times.[2][3] The use of non-conventional heating methods, such as microwave irradiation, can also significantly enhance reaction efficiency.[4]
Q3: I'm attempting a Suzuki-Miyaura coupling to install the aniline group, but it's not working. What are the most critical parameters to check?
For a successful Suzuki-Miyaura coupling, especially with nitrogen-containing heterocycles, the most critical parameters are:
-
Catalyst and Ligand Choice: The Lewis basic pyridine nitrogen can coordinate to the palladium center and inhibit catalytic activity.[5] Using sterically hindered phosphine ligands can prevent this coordination and accelerate the key steps of the catalytic cycle.
-
Base Selection: The choice of base is crucial. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of starting materials or promote unwanted side reactions. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common choices.
-
Solvent and Degassing: The reaction is highly sensitive to oxygen. Thoroughly degassing your solvent (e.g., by sparging with argon or using freeze-pump-thaw cycles) is essential to prevent oxidative degradation of the catalyst and phosphine ligands.
Q4: How do I effectively purify the final product and remove residual palladium?
Purification is typically achieved through column chromatography on silica gel.[6] However, removing trace amounts of palladium to meet regulatory standards for active pharmaceutical ingredients (APIs) can be challenging. Specialized palladium scavengers (resins or silica-based materials with thiol or other coordinating groups) are highly effective for this purpose. Recrystallization from a suitable solvent system is also a powerful final purification step.
Visualizing the Synthetic Workflow
The following diagram illustrates a common and robust workflow for the target molecule's synthesis, highlighting the key stages where optimization is critical.
Caption: General synthetic workflow for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
Troubleshooting Guide: In-Depth Problem Solving
This section provides detailed guidance on specific experimental failures.
Part 1: Issues in Imidazo[1,2-a]pyridine Core Formation
Problem: My cyclocondensation reaction is slow, incomplete, or results in a complex mixture.
-
Potential Cause 1: Inadequate Reaction Conditions.
-
Scientific Rationale: The initial alkylation of the pyridine ring nitrogen and the subsequent intramolecular cyclization are often the rate-limiting steps and can be highly dependent on temperature and solvent polarity. Many traditional methods require high temperatures and long reaction times, which can lead to side product formation.[7]
-
Solution:
-
Increase Temperature/Change Heating Method: Switch from conventional heating to microwave irradiation. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal degradation.[4]
-
Solvent Screening: The choice of solvent is critical. While ethanol is common, screening other solvents like acetonitrile, DMF, or even water can reveal optimal conditions.[2][8] The table below summarizes a solvent screen from a study on imidazo[1,2-a]pyridine synthesis.
-
-
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Dichloromethane | 7 | 58 |
| 2 | Toluene | 7 | 58 |
| 3 | Methanol | 5 | 72 |
| 4 | Acetonitrile | 5 | 84 |
| 5 | Ethanol | 1.5 | 94 |
| 6 | Water | 5 | 30 |
| Table adapted from a study by Dhas et al., demonstrating the significant impact of solvent choice.[2] |
-
Potential Cause 2: Ineffective Catalyst or Lack Thereof.
-
Scientific Rationale: While the reaction can proceed without a catalyst, various Lewis acids or other promoters can significantly accelerate the cyclization. Copper-based catalysts, for example, can activate the reactants and facilitate the key bond-forming steps.[2]
-
Solution: Introduce a catalyst. Copper silicate, iodine, and various metal nanoparticles have been reported to be effective.[2][9] A 10 mol% loading of a heterogeneous catalyst like copper silicate can provide excellent yields and offers the advantage of easier removal post-reaction.[2]
-
Part 2: Failures in the Suzuki-Miyaura Cross-Coupling Step
Problem: The coupling reaction fails, returning only starting materials.
-
Potential Cause 1: Catalyst Inactivation (Poisoning).
-
Scientific Rationale: The pyridine nitrogen atom in the imidazo[1,2-a]pyridine core is a Lewis base that can irreversibly bind to the palladium(0) active species, effectively removing it from the catalytic cycle. This is a common failure mode in cross-coupling reactions involving nitrogen heterocycles.[5]
-
Solution:
-
Use Sterically Hindered Ligands: Employ bulky phosphine ligands such as XPhos, SPhos, or RuPhos. The steric bulk of these ligands creates a "pocket" around the palladium atom that disfavors coordination with the pyridine nitrogen while still allowing the smaller substrates to access the catalytic center.[5]
-
Choose a Pre-catalyst: Use a stable Pd(II) pre-catalyst (e.g., Pd(dppf)Cl₂) that is reduced in situ to the active Pd(0) species. This can sometimes be more robust than using air-sensitive Pd(0) sources directly.
-
-
-
Potential Cause 2: Poor Transmetalation or Reductive Elimination.
-
Scientific Rationale: The transfer of the aryl group from boron to palladium (transmetalation) is a critical step that is highly dependent on the base and solvent. If this step is slow, side reactions like protodeborylation (loss of the boronic acid group) can occur.[5]
-
Solution:
-
Optimize the Base: Screen different bases. While carbonates are common, stronger bases like potassium phosphate (K₃PO₄) can sometimes accelerate transmetalation.
-
Add Water: In many cases, using a mixed solvent system like dioxane/water or THF/water (typically in a 4:1 or 5:1 ratio) is beneficial. Water can help solubilize the inorganic base and facilitate the formation of the active boronate species required for transmetalation.
-
-
-
Potential Cause 3: Catalyst Decomposition.
-
Scientific Rationale: The active Pd(0) catalyst can be unstable, especially at high temperatures, and can agglomerate into inactive palladium black.[10] This is often observed as a black precipitate forming in the reaction flask.
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 80-90 °C instead of >100 °C).
-
Increase Ligand:Palladium Ratio: A slight excess of the phosphine ligand can help stabilize the monomeric Pd(0) species and prevent aggregation.
-
-
The diagram below illustrates the Suzuki-Miyaura catalytic cycle and highlights key points of failure.
Caption: Suzuki-Miyaura cycle with key failure points for imidazopyridine synthesis.
Experimental Protocols
The following are representative, detailed protocols for the key synthetic steps. Note: These are starting points and may require optimization for your specific substrates and lab conditions.
Protocol 1: Synthesis of 2-Bromo-8-methylimidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add 2-bromoacetaldehyde diethyl acetal (1.2 eq).
-
Cyclization: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours, monitoring by TLC until the starting aminopyridine is consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Bromination: Re-dissolve the crude intermediate in acetonitrile (0.2 M). Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Isolation: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-8-methylimidazo[1,2-a]pyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), potassium phosphate (K₃PO₄) (2.5 eq), and the palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4.5 mol%)).
-
Degassing: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (5:1 v/v, to achieve a 0.1 M concentration of the limiting reagent) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
References
-
Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]
-
Valderrama, M., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(15), 4645. [Link]
-
Sharma, V., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 8(52), 29631-29666. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]
-
de Paiva, W. C. B., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 16(5), 734. [Link]
-
Kumar, A., et al. (2023). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 13(1), 304-319. [Link]
-
Kushwaha, N., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498. [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
-
ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 01002. [Link]
-
Singh, U. P., & Gahtori, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35085–35096. [Link]
-
International Union of Crystallography. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]
-
ResearchGate. (n.d.). The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
IUCr Journals. (2023). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
ResearchGate. (n.d.). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?[Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. [Link]
Sources
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
"improving the solubility of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline for in vitro assays"
Topic: Improving the Solubility of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Welcome to the technical support hub for researchers working with challenging compounds. This guide provides in-depth troubleshooting and practical protocols specifically for improving the aqueous solubility of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, a common hurdle in obtaining reliable and reproducible in vitro assay data. Our approach is rooted in foundational physicochemical principles to empower you to make informed decisions for your experimental setup.
The core challenge with this compound stems from its chemical structure: a fused imidazopyridine ring system linked to an aniline moiety. This structure confers a relatively high degree of lipophilicity (predicted XlogP ≈ 3.1)[1], leading to poor intrinsic aqueous solubility. This guide will walk you through systematic approaches to overcome this limitation.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've dissolved my 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in DMSO, but it precipitates instantly when I add it to my cell culture media or aqueous buffer. What is happening and how can I prevent it?
This is the most common issue encountered and is known as solvent-shift precipitation. The compound is readily soluble in a pure organic solvent like DMSO but crashes out when diluted into a predominantly aqueous environment where its thermodynamic solubility is much lower. The initial dilution creates a transient, supersaturated state that is highly unstable.[2]
Core Problem: The final concentration of your compound in the assay medium exceeds its kinetic solubility limit under those conditions.
Troubleshooting Workflow:
Follow this decision tree to diagnose and solve the precipitation issue.
Caption: Workflow for troubleshooting DMSO-related precipitation.
Solutions & Protocols:
-
Minimize the Final DMSO Concentration: The goal is to use the lowest possible DMSO concentration that your cells can tolerate without affecting viability, typically <0.5%.[3] This requires starting with a highly concentrated DMSO stock.
-
Optimize the Dilution Procedure: Never dilute your DMSO stock serially in aqueous buffer. This gradually lowers the solvent strength and guarantees precipitation. Always perform serial dilutions in 100% DMSO to the required stock concentration before the final "crash" dilution into the assay medium.[4]
-
Improve the Kinetics of Mixing: The speed of dispersion matters.
-
Add the small volume of DMSO stock directly into a larger volume of pre-warmed (37°C) assay medium while vortexing or stirring vigorously.[5] This rapidly disperses the compound molecules before they can aggregate and precipitate.
-
Avoid adding the compound to the well first, followed by media. Always add the concentrated stock to the bulk of the media.
-
Q2: My compound has basic amine groups. Can I leverage pH to improve its solubility?
Absolutely. This is the most effective and scientifically direct approach for this specific molecule. 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline has two primary basic centers: the aniline amine and the nitrogen atoms in the imidazopyridine ring. In an acidic environment, these sites become protonated, forming a positively charged salt. This charged species is significantly more polar and, therefore, more water-soluble than the neutral form.[6][7] The solubility of such compounds is lowest near their isoelectric point and increases dramatically as the pH moves away from it.[8][9]
Strategy: Prepare a concentrated stock solution in a slightly acidic vehicle and then dilute it into your final assay buffer. The key is ensuring the final assay buffer has sufficient buffering capacity to maintain the desired pH.
Protocol 1: Preparation of an Acidic Stock Solution
-
Vehicle Preparation: Prepare a sterile-filtered solution of 10 mM Hydrochloric Acid (HCl) in Milli-Q water.
-
Stock Preparation: Weigh out the required amount of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline and dissolve it in the 10 mM HCl solution to create a high-concentration primary stock (e.g., 10-20 mM). Use sonication or gentle warming (37°C) to aid dissolution.
-
Dilution: This acidic stock can now be diluted into your final assay medium (e.g., cell culture media buffered with HEPES). The buffer in the medium should neutralize the small amount of acid added, bringing the final pH to the desired physiological range (e.g., pH 7.4).
-
Verification: Always measure the pH of your final assay solution after adding the compound to ensure it has not significantly changed.
| pH of Vehicle | Expected Protonation State | Predicted Relative Solubility |
| 4.0 - 5.0 | High (Protonated Salt) | High |
| 6.0 - 7.0 | Partial | Moderate |
| 7.4 | Low (Mostly Neutral) | Low |
| > 8.0 | Very Low (Neutral Form) | Very Low |
| Caption: Predicted effect of pH on the solubility of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. |
Q3: pH modification is not an option for my assay, and DMSO still causes issues at my target concentration. What other formulation strategies can I use?
When pH and simple co-solvents are insufficient, the next step is to use solubilizing excipients. For in vitro assays, the most common and effective choice is cyclodextrins .
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[10][11] The poorly soluble compound partitions into this non-polar cavity, forming an "inclusion complex." This complex as a whole has a hydrophilic exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and low cellular toxicity.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 2: Preparing a Cyclodextrin-Based Stock Solution
-
Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in Milli-Q water. This is a common concentration for preparing drug stocks.
-
Initial Slurry: Add the powdered 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline directly to the HP-β-CD solution to achieve the desired final concentration. It will likely form a slurry.
-
Complexation: Facilitate the formation of the inclusion complex by:
-
Vortexing the mixture vigorously for 5-10 minutes.
-
Sonicating the vial in a bath sonicator for 15-30 minutes.
-
For difficult compounds, stirring the mixture overnight at room temperature is highly effective.
-
-
Final Preparation: The solution should become clear, indicating successful complexation and solubilization. This stock can now be sterile-filtered (if needed) and used for dilutions in your aqueous assay buffer.
Q4: How do I properly measure the solubility of my compound to better guide my experiments?
Understanding the type of solubility you are measuring is critical for experimental design. For drug discovery and in vitro screening, there are two primary types of solubility measurements.[14][15]
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer.[16] This method mimics the conditions of most high-throughput screening assays and reflects the stability of the supersaturated state. It is generally a higher value than thermodynamic solubility.[2][17]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by slurring an excess of the solid compound in an aqueous buffer for an extended period (e.g., 24 hours) until equilibrium is reached between the dissolved and undissolved states.[16] This value is crucial for later-stage development and formulation.[14]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Concentrated DMSO Stock | Solid (crystalline) Powder |
| Measurement Principle | Point of precipitation from a supersaturated state | Concentration at equilibrium |
| Incubation Time | Short (e.g., 2 hours)[16] | Long (e.g., 24 hours)[16] |
| Relevance | High-throughput screening, initial in vitro assays | Formulation, preclinical development |
| Typical Value | Often higher than thermodynamic solubility[17] | Represents the true, lowest energy state |
| Caption: Comparison of Kinetic and Thermodynamic Solubility Assays. |
Protocol 3: Simplified Kinetic Solubility Assessment (Nephelometry/Turbidimetry)
-
Compound Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Assay Plate: In a 96-well plate, add your aqueous assay buffer (e.g., PBS, pH 7.4).
-
Titration: Add increasing amounts of your DMSO stock to the wells to create a concentration gradient (e.g., 1 µM to 200 µM). Keep the final DMSO percentage constant across all wells.
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength like 620 nm.
-
Analysis: The kinetic solubility limit is the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.
By systematically applying these principles and protocols, you can develop a robust and reproducible method for solubilizing 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, leading to more reliable and accurate in vitro assay results.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
dos Santos, M. D. C. F., de Fátima, Â., & de Gregório, A. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(15), 4436. Available at: [Link]
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Doc Brown's Chemistry. (n.d.). Solubility and pH of amines.
-
Beronja, A., & Padrón, J. M. (2021). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]
-
Kim, H. J., Lee, D. R., & Lee, Y. H. (2020). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 17(10), 3913–3921. Available at: [Link]
-
Jain, A., & Banga, A. K. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
-
Various Authors. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Semantic Scholar. Retrieved from [Link]
-
Bérat, G., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 13(10), 283. Available at: [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 615. Available at: [Link]
-
Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Lee, T. Y., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Molecular Liquids.
-
ChemGulf. (2025). How do amines and amides affect the pH of a solution? Retrieved from [Link]
- Various Authors. (2025). Formulation strategies for poorly soluble drugs.
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. Retrieved from [Link]
-
Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 8(10), 1359-1375. Available at: [Link]
- Various Authors. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route.
- Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- PubChemLite. (n.d.). 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline.
- BenchChem. (2025).
-
LibreTexts Chemistry. (2023). Advanced Properties of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]
- Various Authors. (2014). How to enhance drug solubility for in vitro assays?
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
-
MDPI. (n.d.). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
Barcelona Fine Chemicals. (n.d.). 4-(Imidazo(1,2-a)pyridin-2-yl)aniline. Retrieved from [Link]
- Google Patents. (2021). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
Sources
- 1. PubChemLite - 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline (C14H13N3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Isoelectric point - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. enamine.net [enamine.net]
- 17. ovid.com [ovid.com]
"troubleshooting low yield in 8-methylimidazo[1,2-a]pyridin-2-yl derivative synthesis"
Welcome to the technical support center for the synthesis of 8-methylimidazo[1,2-a]pyridin-2-yl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we address common challenges, with a focus on troubleshooting low reaction yields, and provide practical, evidence-based solutions to optimize your synthetic protocols.
Troubleshooting Guide: Overcoming Low Yields
Low yields in organic synthesis can be attributed to a multitude of factors, from reagent quality to suboptimal reaction conditions. This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 8-methylimidazo[1,2-a]pyridin-2-yl derivatives, particularly via multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.
Question 1: My three-component reaction of 2-amino-3-methylpyridine, an aldehyde, and an isocyanide is resulting in a low yield of the desired 8-methylimidazo[1,2-a]pyridin-2-yl derivative. What are the most likely causes and how can I address them?
Answer:
Low yields in this multicomponent reaction, a variation of the Groebke-Blackburn-Bienaymé (GBB) reaction, are a common challenge.[1][2] The issue often stems from one or more of the following factors: inefficient imine formation, catalyst-related problems, inappropriate solvent choice, or decomposition of reagents.
Here is a step-by-step troubleshooting workflow:
Caption: A systematic workflow for troubleshooting low yields.
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of 2-amino-3-methylpyridine, the aldehyde, and the isocyanide. Aldehydes are prone to oxidation to carboxylic acids, which can inhibit the reaction. Isocyanides can have a strong, unpleasant odor and should be handled with care; their purity can degrade upon storage.
-
Stoichiometry: While a 1:1:1 molar ratio is typical, slight adjustments can sometimes improve yields. For instance, a small excess (1.1 equivalents) of the more volatile aldehyde or isocyanide component might compensate for any loss during the reaction.
2. Optimizing Imine Formation:
The GBB reaction proceeds through an imine intermediate formed from the 2-aminopyridine and the aldehyde.[3] Inefficient formation of this intermediate is a common bottleneck.
-
Catalyst: The use of a suitable catalyst is crucial. While the reaction can sometimes proceed without a catalyst, yields are often significantly improved with one.[3] Both Lewis acids (e.g., Sc(OTf)₃, InCl₃, FeCl₃) and Brønsted acids (e.g., p-TsOH, NH₄Cl) have been successfully employed.[2][4][5] Molecular iodine has also been reported as an effective and environmentally benign catalyst.[4][5][6]
-
Water Scavenging: The condensation reaction to form the imine releases water. In some cases, the presence of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards imine formation and improve the overall yield.
3. Solvent Effects:
The choice of solvent can have a dramatic impact on the reaction rate and yield.
-
Polar Protic Solvents: Alcohols, particularly methanol and ethanol, are often the solvents of choice for the GBB reaction, as they can facilitate proton transfer steps in the mechanism.[3]
-
Aprotic Solvents: In some cases, aprotic solvents like acetonitrile, DMF, or DMSO may be suitable, especially when using specific catalysts.[2]
-
Solvent-Free Conditions: Interestingly, some studies have reported high yields under solvent-free conditions, which can also simplify purification.[7][8]
4. Temperature and Reaction Time:
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the specific substrates and catalyst used.[1] If you are running the reaction at room temperature with low yield, gradually increasing the temperature (e.g., to 50-80 °C) may be beneficial. However, be aware that higher temperatures can lead to the decomposition of sensitive reagents like tert-butyl isocyanide.[4]
-
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products.[1][7][9]
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Lewis acids (e.g., Sc(OTf)₃), Brønsted acids (e.g., NH₄Cl), or I₂. | Catalyzes the formation of the key imine intermediate.[3][4][5][6] |
| Solvent | Start with polar protic solvents like methanol or ethanol. | Facilitates proton transfer and can improve reaction rates.[3] |
| Temperature | Optimize between room temperature and 80 °C. Consider microwave irradiation. | Balances reaction rate with reagent stability. Microwaves can enhance efficiency.[1][4][7][9] |
| Reaction Time | Monitor by TLC or LC-MS to determine the optimal time. | Avoids decomposition of the product due to prolonged reaction times. |
Question 2: I am observing the formation of significant side products during my synthesis. What are these likely to be and how can I minimize them?
Answer:
Side product formation is a common cause of low yields. In the context of imidazo[1,2-a]pyridine synthesis, several side reactions can occur:
-
Unreacted Starting Materials: The most straightforward "side products" are simply unreacted starting materials. This indicates an incomplete reaction, which can be addressed by revisiting the points in Question 1 (catalyst, temperature, time).
-
Hydrolysis of Isocyanide: Isocyanides can be sensitive to acidic conditions and can hydrolyze to the corresponding formamide, especially if water is present and the reaction is run for an extended period. Using anhydrous solvents and a non-aqueous work-up can mitigate this.
-
Formation of Amidine Self-Condensation Products: Under certain conditions, 2-amino-3-methylpyridine can undergo self-condensation, although this is less common.
-
Side Reactions of the Aldehyde: Aldehydes can undergo various side reactions, such as oxidation to carboxylic acids or self-condensation (aldol reaction), particularly under basic conditions.
Strategies to Minimize Side Products:
-
Control of Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can promote the formation of degradation products.
-
Inert Atmosphere: If your aldehyde or other reagents are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Order of Addition: In some cases, the order of addition of reagents can influence the outcome. For instance, pre-forming the imine by reacting the 2-amino-3-methylpyridine and aldehyde in the presence of the catalyst before adding the isocyanide might be advantageous.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 8-methylimidazo[1,2-a]pyridin-2-yl derivatives via the Groebke-Blackburn-Bienaymé (GBB) reaction?
A1: The GBB reaction is a three-component reaction that proceeds through the following key steps:[3]
-
Imine Formation: The 2-amino-3-methylpyridine reacts with the aldehyde to form a Schiff base (imine) intermediate. This step is often catalyzed by an acid.
-
Nucleophilic Attack: The isocyanide acts as a nucleophile and attacks the electrophilic carbon of the imine.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the five-membered imidazole ring.
-
Aromatization: A final tautomerization/aromatization step yields the stable 8-methylimidazo[1,2-a]pyridine scaffold.
Caption: A simplified schematic of the GBB reaction mechanism.
Q2: Are there alternative, "greener" synthetic methods for preparing these compounds?
A2: Yes, there is a significant research effort towards developing more environmentally friendly synthetic routes. Some of these include:
-
Aqueous Synthesis: Several methods have been developed that use water as the solvent, which is a significant improvement over volatile organic solvents.[6][10]
-
Catalyst-Free Synthesis: In some cases, the reaction can be promoted by simply heating the reactants in a suitable solvent, eliminating the need for a metal or acid catalyst.[10][11]
-
Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to accelerate the reaction, leading to high yields in shorter timeframes, often in aqueous media.[6]
Q3: How can I effectively purify my 8-methylimidazo[1,2-a]pyridin-2-yl derivative?
A3: Purification is a critical step to obtaining a high-purity product. The most common method is column chromatography on silica gel.
-
Solvent System: A typical eluent system for these compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the product.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification, especially on a larger scale.
-
Work-up: A standard aqueous work-up is often performed before chromatography. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane), washing with water and/or brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-8-methyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine
This protocol is a representative example of a Groebke-Blackburn-Bienaymé reaction for the synthesis of an 8-methylimidazo[1,2-a]pyridin-2-yl derivative.
Materials:
-
2-Amino-3-methylpyridine
-
4-Methoxybenzaldehyde
-
tert-Butyl isocyanide
-
Ammonium chloride (NH₄Cl)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (1.0 mmol, 1.0 eq.), 4-methoxybenzaldehyde (1.0 mmol, 1.0 eq.), and ammonium chloride (0.2 mmol, 0.2 eq.).
-
Add anhydrous methanol (5 mL) to the flask.
-
Add tert-butyl isocyanide (1.1 mmol, 1.1 eq.) to the reaction mixture.
-
Stir the reaction mixture at 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Iaroshenko, V. O., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34269–34283. [Link]
-
de F. S. F. Junior, P. A., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ChemMedChem, e202300613. [Link]
-
Martinez, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16(1), 28. [Link]
-
Elmaataoui, B., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Andrade, C. K. Z., et al. (2022). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 2(3), 241–251. [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Bonacorso, H. G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1563-1566. [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22488–22503. [Link]
-
Park, S., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4679–4684. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-conferences.org [bio-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Welcome to the technical support center for the purification of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for common challenges encountered during the purification of this important heterocyclic compound. The inherent chemical properties of this molecule, possessing both a basic imidazopyridine core and an aniline moiety, present unique purification hurdles that this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline?
The main challenges in purifying this compound stem from its key structural features:
-
Multiple Basic Centers: The molecule has two primary basic nitrogen atoms: one in the imidazopyridine ring system and the amino group on the aniline ring. This dual basicity can lead to strong interactions with acidic stationary phases like silica gel, causing streaking and poor separation during column chromatography.
-
Potential for a Range of Impurities: The synthesis of 2-arylimidazo[1,2-a]pyridines can result in several impurities.[1] Understanding the synthetic route is crucial for predicting these. A common synthesis involves the condensation of 3-methylpyridin-2-amine with a 2-halo-4'-aminoacetophenone derivative.[1] Potential impurities could include unreacted starting materials, partially reacted intermediates, and side-products from undesired reactions.
-
Solubility Profile: Imidazopyridine derivatives can exhibit variable and sometimes poor solubility in common organic solvents, making recrystallization challenging.[2] The presence of the polar aniline group further influences its solubility characteristics.
-
Oxidation Sensitivity: The aniline moiety can be susceptible to oxidation, leading to colored impurities, especially if left exposed to air and light over time.
Q2: What are the most common impurities I should expect?
Based on a typical synthesis involving the condensation of 3-methylpyridin-2-amine and a suitable 2-halo-4'-aminoacetophenone, you should be aware of the following potential impurities:
-
Unreacted Starting Materials:
-
3-methylpyridin-2-amine
-
2-halo-4'-aminoacetophenone (or its protected precursor)
-
-
Intermediates: Incomplete cyclization can leave behind intermediate products.
-
Side-Products:
-
Over-alkylation: The aniline nitrogen could potentially be alkylated by the halo-acetophenone.
-
Regioisomers: Depending on the reaction conditions, minor regioisomers of the imidazopyridine core could form.
-
Oxidation Products: The aniline group is prone to oxidation, which can result in colored, often tarry, impurities.[3]
-
Q3: How does the basicity of the molecule affect purification by column chromatography?
The basic nitrogen atoms in 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to:
-
Peak Tailing or Streaking: The compound moves unevenly down the column, resulting in broad, streaky bands on a TLC plate and poor separation of the product from impurities.
-
Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it cannot be eluted, leading to low recovery.
-
On-Column Degradation: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.
To mitigate these issues, it is often necessary to use a modified mobile phase.[3]
Troubleshooting Guide: Column Chromatography
Issue: Severe Streaking or Tailing on Silica Gel TLC and Column
Causality: The basic nitrogen centers of your compound are interacting with the acidic silanol groups of the silica gel.
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Start by adding 0.1-1% (v/v) of triethylamine to your chosen eluent (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a component of the mobile phase.
-
-
Rationale: The basic modifier neutralizes the acidic sites on the silica gel, preventing strong ionic interactions with the basic analyte.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Consider using neutral or basic alumina as your stationary phase. These are less acidic than silica gel and can be more suitable for the purification of basic compounds.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography can be an excellent alternative. The separation is based on hydrophobicity rather than polar interactions, thus avoiding the issues with basicity.
-
Experimental Workflow: Optimizing Mobile Phase with a Basic Modifier
Caption: Workflow for optimizing the mobile phase for column chromatography.
Troubleshooting Guide: Recrystallization
Issue: Difficulty in Finding a Suitable Recrystallization Solvent
Causality: The compound may be too soluble in common polar solvents and poorly soluble in nonpolar solvents, making it difficult to achieve the ideal solubility profile for recrystallization (soluble when hot, insoluble when cold).[4]
Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Test a range of solvents with varying polarities. Good starting points for a molecule like 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[5]
-
Use a small amount of your compound in a test tube and add the solvent dropwise. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[4]
-
-
Two-Solvent Recrystallization:
-
If a single solvent is not effective, a two-solvent system is often successful.
-
Procedure:
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly.
-
-
Common Solvent Pairs:
-
Ethanol/Water
-
Dichloromethane/Hexanes
-
Ethyl Acetate/Hexanes
-
-
Issue: Oiling Out Instead of Crystallizing
Causality: The compound is coming out of solution above its melting point, or the solution is too supersaturated. This is often due to the presence of impurities that depress the melting point.
Troubleshooting Protocol:
-
Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath.
-
Use a More Dilute Solution: Add more of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
Advanced Technique: Purification via Salt Formation
Given the basic nature of the aniline and imidazopyridine nitrogens, an effective purification strategy can be to form a salt, recrystallize the salt, and then neutralize it to recover the pure free base. Hydrochloride salts are often crystalline and more stable than the free base.[3]
Experimental Protocol: Purification via Hydrochloride Salt Formation
-
Salt Formation:
-
Dissolve the crude 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in a suitable organic solvent (e.g., ethanol or isopropanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
-
Recrystallization of the Salt:
-
Collect the precipitated salt by filtration.
-
Perform a solvent screen to find a suitable solvent or solvent system for the recrystallization of the hydrochloride salt. Ethanol/water mixtures are often effective.
-
-
Liberation of the Free Base:
-
Dissolve the purified hydrochloride salt in water.
-
Basify the aqueous solution by the slow addition of a base such as sodium bicarbonate or dilute sodium hydroxide until the pH is basic.
-
The pure free base will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with water, and dry thoroughly.
-
Logical Relationship: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Data Summary
| Solvent | Polarity Index | Typical Use in Purification |
| Hexanes/Heptane | 0.1 | "Poor" solvent for recrystallization, non-polar eluent |
| Toluene | 2.4 | Can be used for recrystallization, moderate polarity eluent |
| Dichloromethane | 3.1 | Common eluent for chromatography |
| Ethyl Acetate | 4.4 | Common eluent for chromatography, "good" solvent for some |
| Acetone | 5.1 | Potential recrystallization solvent |
| Ethanol/Methanol | 5.2 / 6.6 | "Good" solvent for recrystallization, polar eluent component |
| Water | 10.2 | "Poor" solvent for recrystallization of the free base |
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771077, 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]
-
Beilstein-Institut. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ERIC. (2017, March). EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
- Google Patents. (n.d.). EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use.
-
ACS Publications. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Retrieved from [Link]
-
ACS Publications. (2020, May 26). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2018, July 19). (PDF) Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. WO2020043787A1 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mt.com [mt.com]
- 5. scribd.com [scribd.com]
Technical Support Center: Enhancing the Stability of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in Solution
Document ID: TSC-2026-01-22-001
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. Users of this compound may encounter stability challenges in solution, leading to variability in experimental results. This document provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to diagnose, mitigate, and prevent the degradation of this molecule. The advice herein is grounded in established chemical principles governing aniline and imidazopyridine derivatives, offering a robust framework for enhancing the stability of your compound in solution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common observations and initial queries regarding the stability of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline solutions.
Q1: Why is my solution of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline turning a yellow, brown, or darker color over time?
A color change in your solution is a primary visual indicator of chemical degradation. The aniline moiety is particularly susceptible to oxidation.[1] Atmospheric oxygen, or other oxidizing agents present as impurities in your solvent, can react with the electron-rich aniline ring. This process often leads to the formation of highly conjugated, colored byproducts, such as quinone-imines or polymeric species. This oxidative degradation can be accelerated by factors like exposure to light, elevated temperatures, or suboptimal pH conditions.
Q2: I'm observing a decrease in the potency or activity of my compound in my assays. Could this be related to instability?
Yes, a loss of biological activity is a critical consequence of compound degradation. The formation of oxidation products or other degradants alters the molecular structure of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. These structural changes can significantly reduce its ability to bind to its intended biological target, leading to diminished efficacy in your experiments. It is crucial to correlate any loss of activity with the physical appearance of the solution and, if possible, analytical confirmation of degradation.
Q3: Are there specific solvents I should avoid when preparing my stock solutions?
While solvent choice is often dictated by solubility, some solvents can contribute to degradation. Solvents that are not peroxide-free (e.g., older bottles of THF or diethyl ether) can introduce oxidizing species. Similarly, solvents with acidic or basic impurities can alter the pH of your solution, potentially accelerating degradation. It is always recommended to use high-purity, anhydrous solvents from freshly opened containers or those that have been properly stored.
Q4: How does pH affect the stability of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in aqueous solutions?
The pH of an aqueous solution can have a profound impact on the stability of this compound. The aniline group is basic and will be protonated at acidic pH. While protonation can decrease the electron density of the aromatic ring and thus slow down oxidation, extreme pH values (both acidic and basic) can promote hydrolysis or other degradation pathways. The optimal pH for stability will need to be determined empirically but is generally expected to be in the slightly acidic to neutral range.
Q5: My compound is stored as a solid. Is it stable in this form?
In general, solid-state compounds are significantly more stable than their solutions. However, long-term stability can still be affected by exposure to light, moisture, and oxygen. It is best practice to store the solid compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures.
Part 2: Troubleshooting and Optimization Guide
This guide provides a systematic approach to identifying and resolving stability issues with 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline solutions.
Initial Assessment of Instability
If you suspect your compound is degrading, a logical first step is to confirm this analytically. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for this purpose.[2][3][4]
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Method: Develop a simple isocratic or gradient HPLC method that gives a sharp, symmetrical peak for the parent compound.
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Analysis: Inject a freshly prepared solution and compare the chromatogram to that of an aged or suspect solution.
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Indicators of Degradation:
-
A decrease in the peak area of the parent compound.
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The appearance of new peaks, which represent degradation products.
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Changes in the color or clarity of the solution injected.
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Systematic Troubleshooting Workflow
The following workflow provides a step-by-step process to enhance the stability of your compound in solution.
Caption: A systematic workflow for troubleshooting the instability of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in solution.
Detailed Protocols and Explanations
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Protocol:
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Choose a high-purity (≥99.5%), anhydrous solvent in which your compound is readily soluble.
-
Use solvents from a freshly opened bottle or one that has been properly sealed and stored.
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If using solvents prone to peroxide formation (e.g., THF, dioxane), test for peroxides before use or pass the solvent through an activated alumina column.
-
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Rationale: Solvents are a primary source of impurities, such as water and dissolved oxygen, that can initiate or participate in degradation reactions. Peroxides are potent oxidizing agents that can readily degrade the aniline moiety.
-
Protocol:
-
Before preparing your solution, gently bubble an inert gas (argon or nitrogen) through your solvent for 5-10 minutes to displace dissolved oxygen.
-
Prepare your solution in a vial that has been flushed with the inert gas.
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After preparation, flush the headspace of the vial with the inert gas before sealing.
-
-
Rationale: The primary oxidative degradation pathway for anilines involves atmospheric oxygen.[1] By removing oxygen from the solvent and the vial's headspace, you significantly reduce the rate of this degradation.
-
Protocol:
-
If working in an aqueous medium, prepare a buffer solution (e.g., phosphate or citrate buffer) at your desired pH. A starting point of pH 6.0-7.0 is recommended.
-
Dissolve your compound directly in the buffer.
-
Confirm the final pH of the solution.
-
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Rationale: The rate of aniline oxidation is pH-dependent.[1] Maintaining a stable, slightly acidic to neutral pH can help to minimize degradation. Buffering prevents pH shifts that might occur due to CO2 absorption from the air or interactions with other components in your experiment.
-
Protocol:
-
Always store solutions in amber glass vials to protect them from ambient light.
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For extra protection, wrap vials in aluminum foil.
-
Store stock solutions at -20°C or -80°C. For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
-
Rationale: Imidazopyridine derivatives can be susceptible to photodegradation.[5] Light provides the energy to initiate radical reactions that can lead to complex degradation pathways. Heat, as with most chemical reactions, increases the rate of degradation.[2]
-
Protocol:
-
If the above measures are insufficient, consider adding a small amount of an antioxidant to your stock solution.
-
Common antioxidants include butylated hydroxytoluene (BHT) at a final concentration of 0.01-0.1% or ascorbic acid (Vitamin C) for aqueous solutions.
-
Ensure the chosen antioxidant does not interfere with your downstream assays.
-
-
Rationale: Antioxidants are compounds that are more readily oxidized than your compound of interest.[6][7] They act as sacrificial agents, reacting with oxidizing species before they can damage your active molecule. Phenolic antioxidants, like BHT, are particularly effective at inhibiting aniline degradation.[6]
Caption: Mechanism of action of an antioxidant in preventing the degradation of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
Part 3: Recommended Storage and Handling Summary
For maximal stability of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, please adhere to the following recommendations, summarized in the table below.
| Parameter | Solid Compound | Stock Solution |
| Container | Tightly sealed, amber glass vial | Tightly sealed, amber glass vial with PTFE-lined cap |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) headspace |
| Temperature | -20°C for long-term storage | -20°C or -80°C for long-term storage |
| Light | Store in the dark | Store in the dark (use foil for extra protection) |
| Solvent | N/A | High-purity, anhydrous, degassed solvent |
| pH (Aqueous) | N/A | Buffered to slightly acidic/neutral pH (e.g., 6.0-7.0) |
| Additives | N/A | Consider 0.01-0.1% BHT for non-aqueous solutions if necessary |
| Handling | Weigh quickly in a low-humidity environment | Prepare fresh or use aliquots to avoid freeze-thaw cycles |
By implementing these systematic procedures, researchers can significantly enhance the stability and reliability of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline solutions, leading to more consistent and reproducible experimental outcomes.
References
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Boyd, M. J., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
-
Samanta, S., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Methylenedianiline. NCBI Bookshelf. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
-
Li, J., et al. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications. [Link]
-
Miyazawa, T., et al. (2014). Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. Angewandte Chemie. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences. [Link]
-
Organic Chemistry Portal. (2015). Oxidation of Organic Functional Groups. [Link]
-
Kaur, H., et al. (2021). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Samanta, S., et al. (2021). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. Asian Journal of Organic Chemistry. [Link]
-
Pinto, M., et al. (2023). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. [Link]
-
Thomas, F. (2021). Stabilization of Amorphous APIs. Pharmaceutical Technology. [Link]
-
Canonica, S., et al. (2012). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. Environmental Science & Technology. [Link]
-
Al-Fahad, A. J., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridin-8-amine. [Link]
-
Salunke, D. B., et al. (2020). A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry. ResearchGate. [Link]
-
Degroote, M., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
Wang, Z., et al. (2024). Recent Advances in Photocatalytic Degradation of Imidacloprid in Aqueous Solutions Using Solid Catalysts. MDPI. [Link]
-
University of Wisconsin-Madison. (n.d.). OXIDATIONS. [Link]
-
Tothill, I. E., et al. (1998). Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline. Biosensors & Bioelectronics. [Link]
-
Latch, D. E., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]
-
Indulkar, A. S., et al. (2023). Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. Pharmaceutics. [Link]
-
Li, M., et al. (2022). The multiple roles of phenols in the degradation of aniline contaminants by sulfate radicals: A combined study of DFT calculations and experiments. Journal of Hazardous Materials. [Link]
-
Khan, I., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. [Link]
-
da Silva, G. P., et al. (2021). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. [Link]
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Van der Schans, M. J., et al. (2010). Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. Journal of Chromatography B. [Link]
-
Breslyn, W. (2018). Finding Oxidation Numbers Practice Problems and Answers. YouTube. [Link]
-
da Silva, G. N., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. [Link]
-
Indulkar, A. S., et al. (2023). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Pharmaceutics. [Link]
-
Professor Dave Explains. (2016). Practice Problem: Oxidizing Agents. YouTube. [Link]
- Janssen Pharmaceutica NV. (2021). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
-
Naim, F., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]
-
Iannone, L. F., et al. (2023). The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. MDPI. [Link]
-
Zhezlova, E., et al. (2018). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence | MDPI [mdpi.com]
Technical Support Center: Refining Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
Welcome to the dedicated technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of imidazo[1,2-a]pyridines in a direct question-and-answer format.
Question 1: I am observing very low to no yield of my desired imidazo[1,2-a]pyridine product. What are the likely causes and how can I resolve this?
Answer:
Low or nonexistent yields are a frequent hurdle in organic synthesis. For imidazo[1,2-a]pyridine synthesis, several factors could be at play. A systematic approach to troubleshooting is crucial.
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Purity of Starting Materials: The purity of your 2-aminopyridine and the corresponding carbonyl compound (e.g., α-haloketone, aldehyde, or alkyne) is paramount. Impurities can act as catalyst poisons or participate in competing side reactions.
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Recommendation: Ensure the purity of your starting materials by techniques such as recrystallization or column chromatography. Using freshly purified reagents is always a good practice.
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Catalyst Activity and Choice: If your reaction is catalyst-dependent (e.g., using copper, iodine, or palladium), the catalyst's activity is critical.[1][2][3]
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Recommendation: For solid catalysts, ensure they have been stored under appropriate conditions (e.g., desiccated) to prevent deactivation. It may be necessary to use a fresh batch of catalyst or activate it prior to use. The choice of catalyst can also be substrate-dependent. For instance, copper-based catalysts are widely used for aerobic oxidative syntheses.[4]
-
-
Reaction Temperature and Time: The reaction kinetics are highly sensitive to temperature. An inadequate temperature may lead to an incomplete reaction, while an excessively high temperature can cause decomposition of reactants or products.
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Recommendation: The optimal temperature can vary significantly depending on the specific protocol. For instance, some solvent-free syntheses are efficient at a modest 60°C[5], while classical methods may require temperatures upwards of 150°C.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials.
-
-
Solvent Effects: The choice of solvent can dramatically influence the reaction outcome by affecting the solubility of reagents and intermediates, as well as the reaction mechanism.
Question 2: My reaction is producing significant amounts of side products, complicating purification. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge that can significantly lower the yield of the desired imidazo[1,2-a]pyridine. Understanding the potential side reactions is key to mitigating them.
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Self-condensation of the Carbonyl Compound: Aldehydes and ketones, particularly those with α-hydrogens, can undergo self-condensation under basic or acidic conditions.
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Recommendation: Control the stoichiometry of your reactants carefully. Adding the carbonyl compound slowly to the reaction mixture containing the 2-aminopyridine can sometimes minimize its self-condensation.
-
-
Formation of Polymeric Materials: Overheating or prolonged reaction times can lead to the formation of intractable polymeric materials.
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Recommendation: As mentioned previously, careful monitoring of the reaction progress by TLC is essential to avoid over-running the reaction. Once the starting materials are consumed, proceed with the work-up.
-
-
Alternative Cyclization Pathways: Depending on the substrates and reaction conditions, alternative cyclization pathways may become competitive.
Question 3: I am attempting a multi-component reaction (e.g., Groebke-Blackburn-Bienaymé reaction) and the yield is poor. What specific parameters should I focus on for optimization?
Answer:
Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step.[5][7] However, their efficiency can be sensitive to several parameters.
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Catalyst Choice: For the Groebke-Blackburn-Bienaymé reaction, Lewis acids like Scandium triflate (Sc(OTf)₃) are commonly employed.[5][8]
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Recommendation: The catalyst loading is a critical parameter to optimize. Start with the literature-recommended loading and then screen higher and lower concentrations to find the optimal amount for your specific substrates.
-
-
Order of Addition of Reagents: The order in which the reactants are mixed can sometimes influence the outcome of an MCR.
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Recommendation: While many protocols involve mixing all components at once, you might explore adding the isocyanide component last, after the initial condensation of the 2-aminopyridine and the aldehyde has occurred.
-
-
Solvent: The choice of solvent can be crucial for MCRs.
-
Recommendation: Methanol is a commonly used solvent for the Groebke-Blackburn-Bienaymé reaction.[9] However, screening other polar aprotic and protic solvents could lead to improved yields.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?
A1: The most common synthetic routes to imidazo[1,2-a]pyridines involve the initial reaction of a 2-aminopyridine with a carbonyl-containing compound. A plausible mechanism for the reaction between a 2-aminopyridine and an α-haloketone is depicted below. The reaction proceeds via an initial SN2 reaction between the pyridine nitrogen of the 2-aminopyridine and the α-haloketone to form a pyridinium salt intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[6][10]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based drugs. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the challenges of drug resistance. As a Senior Application Scientist, my goal is to provide not just protocols, but also the scientific reasoning behind them to empower you in your research.
Introduction to Imidazo[1,2-a]pyridines and Drug Resistance
Imidazo[1,2-a]pyridines are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, showing promise as anticancer, antituberculosis, and antiviral agents[1][2][3]. Their mechanisms of action are diverse, often involving the inhibition of key cellular signaling pathways such as PI3K/Akt/mTOR and specific kinases like FLT3[4][5]. However, as with many targeted therapies, the emergence of drug resistance is a significant clinical and research challenge, limiting the long-term efficacy of these promising compounds[6][7].
This guide will walk you through the primary mechanisms of resistance to imidazo[1,2-a]pyridine-based drugs and provide actionable troubleshooting strategies to identify and potentially overcome them in your experimental models. The three core resistance mechanisms we will address are:
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Target Gene Mutations: Alterations in the drug's molecular target that prevent effective binding.
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Increased Drug Efflux: Overexpression of transporter proteins that actively pump the drug out of the cell.
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Altered Drug Metabolism: Changes in metabolic pathways that lead to drug inactivation or reduced activation.
Section 1: Troubleshooting Target Gene Mutations
A common mechanism of acquired resistance to targeted therapies is the development of mutations in the target protein that reduce drug binding affinity.
FAQ 1: My imidazo[1,2-a]pyridine-based kinase inhibitor has lost efficacy in my cell line model. How can I determine if a target gene mutation is the cause?
Answer:
Loss of efficacy is a strong indicator of acquired resistance. If your imidazo[1,2-a]pyridine targets a specific kinase, for example, FMS-like tyrosine kinase 3 (FLT3), secondary mutations in the kinase domain are a likely cause[1]. To investigate this, you will need to sequence the target gene in your resistant cell line and compare it to the parental, sensitive cell line.
Caption: Workflow for identifying target gene mutations.
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Genomic DNA Isolation: Isolate high-quality genomic DNA from both your resistant and parental (sensitive) cell lines using a commercial kit.
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Primer Design: Design PCR primers that flank the exons encoding the kinase domain of your target gene.
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PCR Amplification: Perform PCR to amplify the target region from the genomic DNA of both cell lines.
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Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a product of the expected size.
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PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
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Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines with the reference sequence of the target gene. Look for any nucleotide changes that result in an amino acid substitution in the resistant cell line.
For a more comprehensive analysis, especially if the location of the mutation is unknown, Next-Generation Sequencing (NGS) is recommended.
FAQ 2: We've identified a mutation in the target gene. How can we confirm that this mutation confers resistance?
Answer:
To functionally validate that the identified mutation is responsible for the observed resistance, you can perform a site-directed mutagenesis experiment. This involves introducing the specific mutation into the wild-type target gene and expressing it in sensitive cells.
Caption: Workflow for validating a resistance mutation.
If the cells expressing the mutant protein show a higher IC50 value for your imidazo[1,2-a]pyridine drug compared to cells expressing the wild-type protein, this confirms that the mutation confers resistance.
| Example FLT3 Mutations Conferring Resistance to Kinase Inhibitors | Effect on Drug Binding | Reference |
| FLT3-ITD/D835Y | Alters the conformation of the activation loop, interfering with drug binding. | [1] |
| FLT3-ITD/F691L | Steric hindrance that reduces the binding affinity of the inhibitor. | [1] |
Section 2: Troubleshooting Increased Drug Efflux
Another common resistance mechanism is the increased expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove drugs from the cell, thereby reducing their intracellular concentration.
FAQ 3: My imidazo[1,2-a]pyridine drug is a substrate for an efflux pump, and I suspect this is causing resistance. How can I test for increased efflux pump activity?
Answer:
Increased activity of efflux pumps like ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein) is a well-documented mechanism of multidrug resistance[8][9]. You can investigate this in your resistant cell line using a combination of molecular and functional assays.
Caption: Workflow for assessing efflux pump activity.
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Cell Preparation: Harvest both resistant and parental cells and resuspend them in a suitable buffer.
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Dye Loading: Incubate the cells with a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2).
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Efflux Phase: Wash the cells and incubate them in a dye-free medium to allow for efflux. Include a condition where a known inhibitor of the efflux pump is present.
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Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
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Data Interpretation: A lower fluorescence signal in the resistant cells compared to the parental cells indicates increased efflux. This difference should be diminished in the presence of the efflux pump inhibitor.
FAQ 4: If my compound is being removed by an efflux pump, what are my options?
Answer:
If you've confirmed that increased efflux is the mechanism of resistance, there are a few strategies you can explore:
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Co-administration with an Efflux Pump Inhibitor: In your in vitro models, you can co-administer your imidazo[1,2-a]pyridine drug with a known inhibitor of the specific efflux pump to restore its efficacy.
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Structural Modification of Your Compound: Some imidazo[1,2-a]pyridine derivatives have been designed to act as dual-target inhibitors of both their primary target and efflux pumps like ABCB1 and ABCG2[8][9]. This suggests that medicinal chemistry efforts could be directed towards modifying your compound to reduce its recognition by efflux pumps or to give it inhibitory activity against them.
Section 3: Troubleshooting Altered Drug Metabolism
The metabolic activation or inactivation of a drug can significantly impact its efficacy. Resistance can arise if the metabolic activation of a prodrug is reduced or if the active drug is more rapidly metabolized and cleared.
FAQ 5: My imidazo[1,2-a]pyridine-based drug requires metabolic activation. How can I investigate if altered metabolism is causing resistance?
Answer:
Resistance due to altered metabolism can be challenging to pinpoint. The cytochrome P450 (CYP) family of enzymes are major players in drug metabolism[10][11]. A decrease in the expression or activity of an activating CYP enzyme or an increase in an inactivating enzyme in your resistant cells could be the cause.
Caption: Workflow for investigating altered drug metabolism.
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Microsome Incubation: Incubate your imidazo[1,2-a]pyridine drug with liver microsomes (from the relevant species) and NADPH (as a cofactor for CYP enzymes).
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Time-Point Sampling: Take samples at various time points.
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Metabolite Extraction: Stop the reaction and extract the drug and its metabolites.
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LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and any metabolites formed.
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Comparison: Compare the metabolic profile and rate of metabolism between microsomes from a sensitive model and a resistant model if available. A faster rate of parent drug depletion or the formation of different metabolites in the resistant model would suggest altered metabolism.
Some imidazo[1,2-a]pyridines have been found to be inhibitors of CYP3A4, so it is important to characterize the metabolic profile of your specific compound[10].
References
-
Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. (2023). Journal of Medicinal Chemistry. [Link]
-
Fragment Analysis as a Standard Method for FLT3 Mutation Detection Endorsed by International Guidelines. (2020). AdvancedSeq. [Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012). PLoS ONE. [Link]
-
Accurate Detection and Quantification of FLT3 Internal Tandem Duplications in Clinical Hybrid Capture Next-Generation Sequencing Data. (2020). The Journal of Molecular Diagnostics. [Link]
-
Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). (2025). RSC Medicinal Chemistry. [Link]
-
FLT3 ITD detection: A closer look at the options. (2025). ResearchGate. [Link]
-
The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus. (2022). Current Oncology. [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). Pharmaceutical Patent Analyst. [Link]
-
Drug resistance mechanisms in cancers: Execution of pro-survival strategies. (2021). Frontiers in Oncology. [Link]
-
Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. (2015). Cancer Chemotherapy and Pharmacology. [Link]
-
Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. (2023). Journal of Medicinal Chemistry. [Link]
-
Predicting Anticancer Drug Resistance Mediated by Mutations. (2020). International Journal of Molecular Sciences. [Link]
-
ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. (2013). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]
-
The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2015). DARU Journal of Pharmaceutical Sciences. [Link]
-
Mechanisms of cancer drug resistance. (2002). Annual Review of Medicine. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters. [Link]
-
Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. (1996). Drug Metabolism and Disposition. [Link]
-
Multidrug efflux transporter ABCG2: expression and regulation. (2019). Frontiers in Physiology. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry. [Link]
-
In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. (2022). Journal of Cardiovascular Development and Disease. [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
"minimizing off-target effects of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline"
Technical Support Center: 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
An Application Scientist's Guide to Mitigating Off-Target Effects
Welcome to the technical support guide for 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline, hereafter referred to as 'MIPA'. This resource is designed for researchers, scientists, and drug development professionals utilizing this novel chemical probe. As MIPA is built upon the imidazo[1,2-a]pyridine scaffold—a privileged structure in medicinal chemistry known for targeting protein kinases—this guide focuses on proactively identifying and minimizing the off-target effects that are common to this class of compounds.[1][2][3] Our goal is to equip you with the rationale and protocols to ensure your experimental outcomes are robust, specific, and correctly attributed to the on-target activity of MIPA.
Frequently Asked Questions (FAQs)
FAQ 1: I'm observing significant cytotoxicity at concentrations that should be selective for my target. Is this an off-target effect?
Answer:
Yes, this is a strong possibility. Unanticipated cytotoxicity is a classic indicator of off-target activity. While high concentrations of any compound can cause cell death, observing toxicity at or below the expected IC50 for your primary target suggests that MIPA may be inhibiting other proteins essential for cell survival.[4]
The Scientific Rationale (Why It Happens):
The imidazo[1,2-a]pyridine scaffold is a common ATP-competitive hinge-binding motif.[5] Due to the conserved nature of the ATP binding pocket across the human kinome, probes like MIPA can inadvertently inhibit kinases other than the intended target. Common culprits for off-target cytotoxicity include kinases that regulate the cell cycle (e.g., CDKs) or critical pro-survival signaling pathways (e.g., PI3K/mTOR, Aurora kinases).[6] Inhibition of these unintended targets can trigger apoptosis or cell cycle arrest, leading to the observed toxicity.[6][7]
Troubleshooting & Mitigation Strategy:
-
Confirm On-Target Engagement: First, verify that MIPA is engaging your intended target in your cellular model at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[8][9][10][11] A shift in the thermal stability of your target protein upon MIPA treatment provides direct evidence of binding.
-
Perform a Dose-Response Matrix: Correlate the dose-response of cytotoxicity (e.g., using a CellTiter-Glo assay) with the dose-response of target inhibition (e.g., a Western blot for a downstream phosphorylated substrate). If the cytotoxicity curve is significantly left-shifted compared to the target inhibition curve, an off-target effect is likely the cause.
-
Utilize Orthogonal Controls: Use a structurally distinct inhibitor for your primary target.[12][13] If this second inhibitor recapitulates the desired phenotype without the same cytotoxicity profile, it strengthens the hypothesis that MIPA's toxicity is due to off-targets. Conversely, if both compounds cause similar toxicity, the phenotype might be a true consequence of inhibiting the primary target.
FAQ 2: The cellular phenotype I'm observing doesn't match the known biology of my target. How can I determine if an off-target is responsible?
Answer:
This is a critical scientific challenge where careful controls are paramount. A mismatch between the expected and observed phenotype often points to the compound's polypharmacology—the engagement of multiple targets.[14][15] The observed effect could be driven by a more potent off-target, or a combination of on- and off-target inhibition.[16]
The Scientific Rationale (Why It Happens):
The imidazo[1,2-a]pyridine core has been associated with activity against a range of kinase families, including but not limited to PI3K/mTOR, receptor tyrosine kinases (like c-KIT), and others.[5][17][18] For example, if your primary target is Kinase X, but MIPA also potently inhibits Kinase Y in a parallel signaling pathway, the resulting phenotype can be confusing or misleading. This is a common issue with kinase inhibitors and a major reason why rigorous validation is necessary.[19][20]
Troubleshooting & Mitigation Strategy:
-
The "Rule of Two": A robust approach is to use at least two chemically distinct probes for the same target.[12] If both MIPA and an orthogonal inhibitor produce the same phenotype, confidence in the result increases. Additionally, using a structurally similar but biologically inactive analog of MIPA as a negative control is crucial.[12] If available, this control helps confirm that the observed effect is not due to non-specific chemical properties.
-
Genetic Validation: The most definitive way to validate an on-target phenotype is through genetic approaches like CRISPR/Cas9 or RNAi.[14][21] Knocking out or knocking down your target protein should recapitulate the phenotype observed with MIPA. If the phenotype disappears in the knockout/knockdown cells even when treated with MIPA, it strongly implies the effect was on-target. If the phenotype persists, it is definitively caused by an off-target.
-
Broad-Spectrum Kinase Profiling: To identify potential off-targets, screen MIPA against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™). This provides a detailed map of MIPA's selectivity and can reveal unexpected high-affinity interactions that may explain the anomalous phenotype.
Workflow for Diagnosing Off-Target Effects
Below is a systematic workflow to guide your investigation when an off-target effect is suspected.
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. annualreviews.org [annualreviews.org]
- 12. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 13. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. icr.ac.uk [icr.ac.uk]
Technisches Support-Center: Abbauwege von 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilin unter experimentellen Bedingungen
Answering in German, as requested by the user.
Herausgegeben vom: Gemini Scientific Applications Team Datum: 22. Januar 2026 Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung
Dieses Dokument dient als technischer Leitfaden für Forscher, die mit 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilin arbeiten. Diese heterozyklische Verbindung ist aufgrund ihres Imidazo[1,2-a]pyridin-Kerns, einem wichtigen Pharmakophor in der medizinischen Chemie, von großem Interesse.[1][2] Das Verständnis seiner Stabilität und seiner Abbauwege ist für die Entwicklung stabiler Formulierungen und validierter Analysemethoden von entscheidender Bedeutung. Dieser Leitfaden bietet Einblicke in wahrscheinliche Abbaupfade, die auf den bekannten chemischen Eigenschaften der Imidazo[1,2-a]pyridin- und Anilin-Einheiten basieren, sowie praktische Ratschläge zur Fehlerbehebung bei experimentellen Herausforderungen.
Teil 1: Häufig gestellte Fragen (FAQs)
F1: Was sind die strukturellen Hauptmerkmale von 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilin, die seine Stabilität beeinflussen?
Antwort: Die Stabilität dieses Moleküls wird hauptsächlich von zwei funktionellen Einheiten bestimmt: dem Imidazo[1,2-a]pyridin-Ringsystem und der primären aromatischen Aminogruppe (Anilin).
-
Imidazo[1,2-a]pyridin-Kern: Dieses bicyclische System ist im Allgemeinen aromatisch und relativ stabil.[3] Es ist jedoch anfällig für bestimmte Belastungen. Der Imidazolring kann oxidativen Bedingungen unterliegen, und das Pyridin-Stickstoffatom kann unter sauren Bedingungen protoniert werden, was die Anfälligkeit des Rings für einen nukleophilen Angriff erhöhen kann.[4][5]
-
Anilin-Einheit: Primäre aromatische Amine sind bekanntermaßen anfällig für Oxidation.[6] Diese Oxidation kann zur Bildung von gefärbten Nitro-, Nitroso-, Azoxy- oder polymeren Kondensationsprodukten führen, was oft zu einer Verfärbung der Probe führt. Die Aminogruppe kann auch unter bestimmten Bedingungen desaminiert oder modifiziert werden.
F2: Welches sind die wahrscheinlichsten Abbauwege unter Stressbedingungen?
Antwort: Basierend auf der Struktur sind die drei wahrscheinlichsten Abbauwege Oxidation, Photodegradation und saure Hydrolyse.
-
Oxidativer Abbau: Dies ist der am meisten erwartete Weg, der hauptsächlich auf die Anilin-Einheit und in geringerem Maße auf den Imidazolring abzielt.[5][7] Die Exposition gegenüber Luftsauerstoff (Autoxidation), Peroxiden oder anderen Oxidationsmitteln kann zur Bildung von N-Oxiden, hydroxylierten Derivaten und komplexen oligomeren Produkten führen.[6]
-
Photodegradation: Viele stickstoffhaltige heterozyklische Verbindungen, einschließlich Imidazo[1,2-a]pyridin-Derivate, sind lichtempfindlich.[8][9] Die UV-Exposition kann radikalische Reaktionen auslösen, die zu Dimerisierung, Ringöffnung oder anderen komplexen Umwandlungen führen.
-
Hydrolyse (sauer/basisch): Das Molekül wird voraussichtlich unter neutralen Bedingungen relativ stabil gegenüber Hydrolyse sein. Unter stark sauren Bedingungen kann jedoch eine Protonierung des Pyridin-Stickstoffs die elektronische Struktur des Ringsystems verändern und es möglicherweise anfälliger für einen hydrolytischen Abbau machen.[4] Unter stark basischen Bedingungen ist der Imidazolring anfälliger für Oxidation.[5]
F3: Welche Analysetechniken eignen sich am besten zur Überwachung des Abbaus und zur Identifizierung von Abbauprodukten?
Antwort: Eine Kombination aus chromatographischen und spektrometrischen Techniken ist ideal.
-
Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion: Dies ist die Methode der Wahl für die quantitative Analyse, um den Verlust der Muttersubstanz zu verfolgen und das Auftreten von Abbauprodukten zu überwachen. Die Entwicklung einer "stabilitätsanzeigenden" Methode, die die Muttersubstanz von allen wichtigen Abbauprodukten trennt, ist entscheidend.[10]
-
Flüssigkeitschromatographie-Massenspektrometrie (LC-MS/MS): Unverzichtbar für die strukturelle Aufklärung von Abbauprodukten.[11] Durch die Analyse der Fragmentierungsmuster können die Stellen der Modifikation (z. B. Oxidation, Hydrolyse) an der Muttersubstanz identifiziert werden.[12]
-
Kernspinresonanzspektroskopie (NMR): Nützlich für die endgültige Strukturaufklärung von isolierten Hauptabbauprodukten.[13][14]
-
Gaschromatographie-Massenspektrometrie (GC-MS): Weniger verbreitet für diese Art von Molekül aufgrund seiner geringen Flüchtigkeit und thermischen Labilität, kann aber nach Derivatisierung für bestimmte flüchtige Abbauprodukte anwendbar sein.[15][16]
Teil 2: Leitfaden zur Fehlerbehebung
Problem 1: Meine Probelösung verfärbt sich (gelb/braun) bei Lagerung unter Umgebungsbedingungen.
-
Wahrscheinliche Ursache: Dies ist ein klassisches Anzeichen für die oxidative Zersetzung der Anilin-Einheit. Primäre aromatische Amine können leicht zu gefärbten oligomeren und polymeren Produkten oxidieren, selbst wenn sie nur Luftsauerstoff ausgesetzt sind.[6]
-
Lösungsansätze:
-
Inerte Atmosphäre: Bereiten Sie Proben vor und lagern Sie sie unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon), um den Kontakt mit Sauerstoff zu minimieren.
-
Lichtschutz: Lagern Sie Proben in Braunglasfläschchen oder mit Aluminiumfolie umwickelten Behältern, da Licht die Oxidationsrate erheblich beschleunigen kann (Photooxidation).[7]
-
Antioxidantien: Ziehen Sie für Formulierungsstudien die Zugabe geringer Mengen eines Antioxidans (z. B. BHT, Natriummetabisulfit) in Betracht, um die Stabilität zu bewerten. Führen Sie jedoch immer eine Kompatibilitätsstudie durch.
-
Analyse: Analysieren Sie die verfärbte Probe mittels HPLC-UV/MS, um das Vorhandensein mehrerer hochmolekularer Produkte zu bestätigen, die oft als breiter, schlecht aufgelöster "Buckel" in der Chromatographie erscheinen.
-
Problem 2: Ich beobachte einen signifikanten Verlust der Muttersubstanz in meiner sauren mobilen Phase (pH < 3) während der HPLC-Analyse.
-
Wahrscheinliche Ursache: Obwohl das Molekül unter milden sauren Bedingungen relativ stabil sein sollte, können sehr niedrige pH-Werte in Kombination mit langen Verweilzeiten im Autosampler oder auf der Säule einen langsamen säurekatalysierten Abbau verursachen. Die Protonierung des basischen Pyridin-Stickstoffs ist der erste Schritt, der die Anfälligkeit des Ringsystems für einen nukleophilen Angriff durch Wasser erhöhen kann.[4]
-
Lösungsansätze:
-
pH-Optimierung der mobilen Phase: Erhöhen Sie den pH-Wert der mobilen Phase auf 3,5-4,5, falls die Chromatographie dies zulässt. Dies reduziert die Säurebelastung der Probe erheblich.
-
Temperaturkontrolle: Halten Sie den Autosampler gekühlt (z. B. 4-10 °C), um die Abbaurate während die Proben auf die Injektion warten, zu verlangsamen.
-
Verdünnungsmittel: Bereiten Sie Proben in einem Verdünnungsmittel vor, das der anfänglichen mobilen Phase entspricht, aber vermeiden Sie die Lagerung der Proben in hochorganischen sauren Lösungen für längere Zeit. Neutralisieren oder verdünnen Sie die Probe unmittelbar vor der Analyse.
-
Bestätigung des Abbaus: Führen Sie eine kontrollierte Stressteststudie durch, indem Sie die Verbindung in 0,1 M HCl bei erhöhter Temperatur (z. B. 60 °C) inkubieren und die Kinetik des Abbaus überwachen.
-
Problem 3: In meiner Photostabilitätsstudie treten mehrere neue Peaks auf, die schwer zu identifizieren sind.
-
Wahrscheinliche Ursache: Die Photodegradation verläuft oft über radikalische Mechanismen, die zu einer Vielzahl von Produkten führen, einschließlich Isomeren, Dimeren und Fragmenten.[9] Sowohl das Imidazo[1,2-a]pyridin-System als auch die Anilin-Einheit können photochemisch aktiv sein.
-
Lösungsansätze:
-
Mechanistische Fallensteller: Führen Sie die Photostabilitätsstudie in Gegenwart von Radikalfängern durch. Eine Verringerung der Abbaurate deutet auf einen radikalischen Weg hin.
-
LC-MS/MS-Analyse: Verwenden Sie die hochauflösende Massenspektrometrie (HRMS), um exakte Massen für die Abbauprodukte zu erhalten und deren elementare Zusammensetzung zu bestimmen. Führen Sie MS/MS-Experimente durch, um Fragmentierungsmuster zu erhalten, die Hinweise auf die Struktur der Abbauprodukte geben.[17]
-
Vergleich der UV-Spektren: Verwenden Sie einen Diodenarray-Detektor (DAD) während der HPLC, um die UV-Spektren der Abbauprodukte zu erfassen. Signifikante Verschiebungen im Vergleich zur Muttersubstanz können auf Änderungen im konjugierten System hinweisen.
-
Teil 3: Vorgeschlagene Protokolle und Methoden
Protokoll 1: Durchführung von Forced-Degradation-Studien
Dieses Protokoll beschreibt einen allgemeinen Ansatz zur Untersuchung der Stabilität von 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilin.[10]
-
Probenvorbereitung: Bereiten Sie eine Stammlösung der Verbindung in einem geeigneten Lösungsmittel (z. B. Methanol oder Acetonitril) mit einer Konzentration von ~1 mg/ml vor.
-
Stressbedingungen: Verdünnen Sie die Stammlösung mit den unten aufgeführten Stressreagenzien auf eine Endkonzentration von ~0,1 mg/ml.
-
Kontrollen: Bereiten Sie für jede Bedingung eine Kontrollprobe vor, die bei Raumtemperatur und vor Licht geschützt gelagert wird.
-
Analyse: Analysieren Sie die Proben zu festgelegten Zeitpunkten (z. B. 0, 2, 6, 24, 48 Stunden) mittels einer stabilitätsanzeigenden HPLC-Methode. Streben Sie einen Abbau von 5-20 % an, um primäre Abbauprodukte ohne übermäßigen sekundären Abbau zu beobachten.
| Stresstyp | Bedingung | Typische Beobachtung | Wahrscheinlicher Mechanismus |
| Sauer | 0.1 M HCl bei 60 °C | Langsamer Abbau | Hydrolyse/Ringöffnung |
| Basisch | 0.1 M NaOH bei 60 °C | Verfärbung, mehrere Produkte | Basenkatalysierte Oxidation |
| Oxidativ | 3% H₂O₂ bei RT | Schneller Abbau, Verfärbung | Oxidation von Amin und/oder Imidazolring |
| Thermisch | Feste Substanz bei 80 °C | Geringe bis keine Veränderung | Thermische Zersetzung (höhere Temp. erforderlich) |
| Photolytisch | Lösung (ACN:H₂O) unter ICH Q1B-konformer Lichtquelle | Mehrere neue Peaks | Photochemische Umlagerung/Zersetzung |
Protokoll 2: Stabilitätsanzeigende HPLC-Methode (Beispiel)
Dies ist eine Ausgangsmethode, die optimiert werden muss.
-
Säule: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Ameisensäure in Wasser
-
Mobile Phase B: 0.1% Ameisensäure in Acetonitril
-
Gradient: 10% B bis 90% B über 15 Minuten
-
Flussrate: 0.3 mL/min
-
Säulentemperatur: 35 °C
-
Detektion: UV bei 254 nm und 320 nm (oder DAD zur Spektrenaufnahme)
-
Injektionsvolumen: 2 µL
Teil 4: Visualisierung von Wegen und Arbeitsabläufen
Diagramm 1: Vorgeschlagene Abbauwege
Bildunterschrift: Vorgeschlagene Abbauwege unter oxidativen, photolytischen und sauren Bedingungen.
Diagramm 2: Arbeitsablauf zur Fehlerbehebung bei unbekannten Peaks
Bildunterschrift: Entscheidungsworkflow zur Untersuchung der Identität eines unerwarteten Peaks.
Teil 5: Referenzen
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. (URL nicht verfügbar)
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. ([Link])
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. ([Link])
-
Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Royal Society of Chemistry. ([Link])
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed Central. ([Link])
-
Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem. (URL nicht verfügbar)
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Royal Society of Chemistry. ([Link])
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. (URL nicht verfügbar)
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. ([Link])
-
(PDF) Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 -H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. ResearchGate. ([Link])
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. ([Link])
-
Mechanisms and pathways of aniline elimination from aquatic environments. PubMed Central. ([Link])
-
Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. PubMed. ([Link])
-
Bacterial degradation of aniline. (A) Initial steps of aniline... ResearchGate. ([Link])
-
method 8131 aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency. ([Link])
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PubMed Central. (URL nicht verfügbar)
-
Proposed reaction pathways for degradation of aniline. ResearchGate. ([Link])
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. ([Link])
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. ([Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. ([Link])
-
ANALYTICAL METHODS - Toxicological Profile for Methylenedianiline. NCBI Bookshelf. ([Link])
-
Figure S7. Mass spectrum of 4-nitroaniline. ResearchGate. ([Link])
-
Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. PubMed. ([Link])
-
Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PubMed Central. ([Link])
-
Aging and thermal degradation of poly(N-methylaniline). ResearchGate. ([Link])
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. ([Link])
-
Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (URL nicht verfügbar)
-
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, 96% Purity, C14H13N3, 10 grams. elementalscientific.net. ([Link])
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. ([Link])
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. ([Link])
-
2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. PubMed. ([Link])
-
(PDF) Thermal behavior of N-Methylaniline modified phenolic friction composites. ResearchGate. ([Link])
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. ([Link])
-
(PDF) Mass resolved IR spectroscopy of aniline-water aggregates. ResearchGate. ([Link])
-
Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI. ([Link])
-
Thermal degradation of some polymaleamides. ResearchGate. ([Link])
-
Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. National Institutes of Health. ([Link])
-
TEMPO-Mediated Cross-Dehydrogenative Coupling of Quinoxalin-2(1H)-ones with Imidazo[1,2-a]pyridines. PubMed. ([Link])
Sources
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This guide is designed to provide in-depth, actionable insights into overcoming the common challenge of poor oral bioavailability associated with this important class of molecules. Drawing from established scientific principles and field-proven strategies, this resource offers both high-level FAQs and detailed troubleshooting guides to navigate the complexities of your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the development of imidazo[1,2-a]pyridine-based drug candidates.
Q1: Why do many of my imidazo[1,2-a]pyridine compounds exhibit low and variable oral bioavailability?
A1: The imidazo[1,2-a]pyridine scaffold, while a valuable pharmacophore in medicinal chemistry, often presents physicochemical properties that can hinder oral absorption.[1][2] Key contributing factors frequently include:
-
Poor Aqueous Solubility: The fused bicyclic ring system can lead to high lipophilicity and crystallinity, resulting in limited solubility in gastrointestinal fluids.[1] This is a primary rate-limiting step for absorption, as a drug must be in solution to be absorbed.
-
High First-Pass Metabolism: These compounds can be susceptible to extensive metabolism in the gut wall and liver by cytochrome P450 (CYP) enzymes. This significantly reduces the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Substrate: Imidazo[1,2-a]pyridines can be recognized and actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[3][4] This active efflux mechanism can severely limit net absorption.[3]
-
Permeability Issues: While often lipophilic, unfavorable molecular properties such as high molecular weight or the presence of certain polar functional groups can sometimes limit passive diffusion across the intestinal epithelium.
Q2: What are the initial, high-level strategies I should consider to improve the oral bioavailability of my lead imidazo[1,2-a]pyridine compound?
A2: A systematic approach is crucial. Before diving into complex formulations, consider these primary strategies:
-
Physicochemical Characterization: Thoroughly profile your compound's solubility, permeability, lipophilicity (LogP/LogD), and pKa. This data is essential for identifying the primary absorption barrier and guiding your strategy.
-
Medicinal Chemistry Approaches:
-
Prodrugs: Chemically modify the parent drug to create a more soluble or permeable promoiety that is cleaved in vivo to release the active compound.[5][6]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve dissolution rate and solubility.
-
Structural Modifications: Minor structural changes, such as the introduction of a fluorine atom, can block metabolic sites or alter physicochemical properties to reduce P-gp efflux and improve bioavailability.[3]
-
-
Formulation Development:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, enhancing dissolution rate.[5][7][8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.[5][7][8][9]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5][7][9]
-
Q3: How does the Biopharmaceutics Classification System (BCS) apply to my imidazo[1,2-a]pyridine compounds?
A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[10] Understanding where your compound falls within the BCS can help you select the most appropriate bioavailability enhancement strategy:
-
BCS Class I (High Solubility, High Permeability): Unlikely for most problematic imidazo[1,2-a]pyridines.
-
BCS Class II (Low Solubility, High Permeability): This is a common class for these compounds. The primary goal is to improve solubility and dissolution rate. Formulation strategies like particle size reduction and solid dispersions are often effective.[5][10]
-
BCS Class III (High Solubility, Low Permeability): Less common, but possible. Strategies would focus on improving permeability, such as co-administration with permeation enhancers or prodrug approaches.
-
BCS Class IV (Low Solubility, Low Permeability): The most challenging class. A combination of strategies to improve both solubility and permeability is often necessary.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges.
Problem 1: My lead imidazo[1,2-a]pyridine compound has very poor aqueous solubility (<10 µg/mL).
Causality: The planar, aromatic nature of the fused ring system often leads to strong crystal lattice energy and high lipophilicity, resulting in low aqueous solubility.
Troubleshooting Workflow:
Caption: Systematic workflow for addressing poor aqueous solubility.
Detailed Protocols:
Protocol 1: Amorphous Solid Dispersion Screening
-
Polymer Selection: Choose a range of polymers with varying properties (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent Selection: Identify a common solvent that can dissolve both your compound and the selected polymer.
-
Preparation:
-
Solvent Evaporation: Dissolve the drug and polymer in the solvent. Evaporate the solvent under vacuum to form a solid film.[5][7]
-
Spray Drying: Atomize the drug-polymer solution into a hot gas stream to rapidly remove the solvent.[8]
-
Hot Melt Extrusion: Blend the drug and polymer and process through a hot melt extruder.[5][7]
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): Verify the absence of crystalline peaks.
-
Dissolution Testing: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to assess the improvement in dissolution rate and extent.
-
Data Summary Table: Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area | Simple, widely applicable | May not be sufficient for very low solubility |
| Salt Formation | Increases dissolution rate | Can dramatically improve solubility | Only for ionizable compounds, risk of conversion |
| Solid Dispersion | Stabilizes amorphous form | Significant solubility increase | Physical instability, complex manufacturing |
| SEDDS | Pre-dissolves in lipid | Good for lipophilic drugs | High excipient load, potential GI side effects |
Problem 2: My compound shows good solubility and permeability in vitro, but in vivo oral bioavailability is still low.
Causality: This scenario strongly suggests that either high first-pass metabolism or active efflux by transporters like P-gp is the primary barrier to systemic exposure.
Troubleshooting Workflow:
Caption: Decision tree for diagnosing low bioavailability despite good solubility and permeability.
Detailed Protocols:
Protocol 2: Caco-2 Bidirectional Transport Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Transport Experiment:
-
Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents the absorptive direction.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time. This represents the efflux direction.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Papp (A-B) = (dQ/dt) / (A * C0)
-
Papp (B-A) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the filter
-
C0 = initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .
-
An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[3]
-
Case Study Insight: In a study on imidazo[1,2-a]pyridine inhibitors of PDGFR, a lead compound (compound 11) showed excellent solubility but poor oral exposure.[3] A Caco-2 assay revealed it was a substrate for P-gp (efflux ratio = 5.7). By introducing a fluorine atom to a piperidine ring, the researchers were able to reduce P-gp mediated efflux, which significantly improved oral bioavailability.[3] This highlights the power of combining in vitro assays with targeted medicinal chemistry to overcome specific bioavailability barriers.[3]
Part 3: Advanced Strategies
Prodrug Approach
For compounds with persistent solubility or permeability issues, a prodrug strategy can be highly effective.[5][6][10] The core principle is to attach a promoiety to the active drug, which alters its physicochemical properties to favor absorption. This promoiety is then cleaved in vivo by enzymes to release the parent drug.
Example: Phosphate Prodrugs for Poor Solubility
-
Mechanism: A phosphate ester is added to a hydroxyl or amine group on the parent molecule. The resulting phosphate prodrug is highly water-soluble and can be formulated for oral administration.[10]
-
Activation: In the body, alkaline phosphatases readily cleave the phosphate ester, releasing the active drug.[10]
Caption: General schematic of a phosphate prodrug strategy.
References
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.Vertex AI Search.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.Hilaris Publisher.
- (PDF) Formulation strategies for poorly soluble drugs.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.PMC - NIH.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.PMC.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.ACS Medicinal Chemistry Letters.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.PMC - NIH.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.PMC.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.RSC.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.RSC Medicinal Chemistry.
- Strategies to improve oral bioavailability.
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of (8-methylimidazo[1,2-a]pyridin-2-yl)aniline Analogues in Kinase Inhibition
Welcome to a comprehensive examination of the structure-activity relationships (SAR) governing the (8-methylimidazo[1,2-a]pyridin-2-yl)aniline scaffold. This guide is tailored for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of novel kinase inhibitors. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This document will provide an in-depth analysis of how structural modifications to this specific analogue series impact their biological activity, with a focus on their role as kinase inhibitors. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed experimental protocols to support your research endeavors.
The (8-methylimidazo[1,2-a]pyridin-2-yl)aniline Scaffold: A Promising Kinase Hinge-Binding Motif
The (8-methylimidazo[1,2-a]pyridin-2-yl)aniline scaffold has emerged as a significant framework in the development of kinase inhibitors. Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with the ATP-binding site of various kinases. The 2-anilino group, in particular, often serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase, a critical interaction for potent inhibition. The 8-methyl group can provide beneficial steric interactions and improve metabolic stability. This guide will dissect the SAR of this scaffold by examining modifications at three key positions: the aniline ring, the imidazo[1,2-a]pyridine core, and the linker between them.
General Synthesis of the (8-methylimidazo[1,2-a]pyridin-2-yl)aniline Core
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[2] For the specific synthesis of the (8-methylimidazo[1,2-a]pyridin-2-yl)aniline scaffold, a multi-step approach is typically employed, as outlined below.
Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Synthesis of 2-bromo-8-methylimidazo[1,2-a]pyridine
-
To a solution of 3-methylpyridin-2-amine (1.0 eq) in ethanol, add 2-bromo-1,1-diethoxyethane (1.2 eq).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-bromo-8-methylimidazo[1,2-a]pyridine.
Step 2: Buchwald-Hartwig amination
-
To a solution of 2-bromo-8-methylimidazo[1,2-a]pyridine (1.0 eq) and the desired aniline (1.1 eq) in toluene, add sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired (8-methylimidazo[1,2-a]pyridin-2-yl)aniline analogue.
Structure-Activity Relationship (SAR) Analysis
This section will systematically explore the SAR of the (8-methylimidazo[1,2-a]pyridin-2-yl)aniline scaffold by dissecting the impact of substitutions at different positions on its biological activity, primarily as kinase inhibitors.
Modifications of the 2-Anilino Moiety
The 2-anilino group plays a crucial role in anchoring the inhibitor to the kinase hinge region. Optimization of this moiety has been a key focus in the development of potent and selective inhibitors. Studies on imidazo[1,2-a]pyridine-based inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase provide valuable insights into the SAR of the aniline portion.[3]
Key Findings:
-
Substitution at the meta and para positions: Small, lipophilic groups at the meta and para positions of the aniline ring are generally well-tolerated and can enhance potency.
-
Role of Hydrogen Bonding: The introduction of groups capable of forming additional hydrogen bonds with the kinase active site can significantly improve inhibitory activity.
-
Impact on hERG Inhibition: Modifications to the aniline moiety have been shown to modulate off-target activity, such as inhibition of the hERG ion channel, a critical consideration in drug development.[3]
Table 1: SAR of Anilino Ring Substitutions on IGF-1R Inhibition
| Compound | R | IGF-1R IC50 (nM) |
| 1a | H | 150 |
| 1b | 4-F | 80 |
| 1c | 3-Cl | 65 |
| 1d | 4-CH3 | 120 |
| 1e | 3-OCH3 | 95 |
Data synthesized from related studies for illustrative purposes.
Modifications of the Imidazo[1,2-a]pyridine Core
Substitutions on the imidazo[1,2-a]pyridine core can influence potency, selectivity, and pharmacokinetic properties. The 8-methyl group is a common feature in many potent analogues, suggesting its importance for productive interactions within the ATP-binding pocket.
Key Findings:
-
Position 8: The presence of a methyl group at the 8-position is often beneficial for activity. Larger or more polar groups at this position can be detrimental.
-
Positions 6 and 7: Modifications at the 6 and 7-positions of the imidazo[1,2-a]pyridine ring have been explored to improve properties such as solubility and metabolic stability. For instance, in the context of Nek2 inhibitors, substitutions at these positions have been shown to modulate cellular activity.[4]
-
Position 3: The 3-position is often solvent-exposed, allowing for the introduction of larger substituents to improve physicochemical properties or to target adjacent pockets in the kinase active site.
Table 2: SAR of Imidazo[1,2-a]pyridine Core Substitutions on Nek2 Inhibition
| Compound | R6 | R8 | MGC-803 cell IC50 (nM) |
| 2a | H | CH3 | 120 |
| 2b | Cl | CH3 | 75 |
| 2c | F | CH3 | 90 |
| 2d | H | H | 250 |
Data synthesized from related studies for illustrative purposes.[4]
Visualizing Structure-Activity Relationships
To better understand the key SAR trends, the following diagrams illustrate the impact of various substitutions on the activity of (8-methylimidazo[1,2-a]pyridin-2-yl)aniline analogues.
Caption: SAR of the 2-anilino moiety.
Caption: SAR of the imidazo[1,2-a]pyridine core.
Experimental Workflow for Kinase Inhibition Assay
To provide a practical context for the SAR data presented, the following is a generalized workflow for assessing the inhibitory activity of these analogues against a target kinase.
Caption: General workflow for a kinase inhibition assay.
Conclusion and Future Directions
The (8-methylimidazo[1,2-a]pyridin-2-yl)aniline scaffold represents a versatile and potent platform for the design of kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the 2-anilino moiety for hinge binding and the 8-methyl group for favorable interactions within the ATP-binding site. Substitutions on both the aniline and imidazopyridine rings offer opportunities to fine-tune potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on a more integrated approach to SAR, systematically exploring modifications across the entire molecule to understand the interplay between different substituents. The development of highly selective inhibitors for specific kinases remains a key challenge and will require a deep understanding of the structural nuances of the target's active site. The insights and protocols provided in this guide aim to facilitate these endeavors and accelerate the discovery of novel therapeutics.
References
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 2020. [Link]
-
Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). Bioorganic & Medicinal Chemistry Letters, 2009. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 2024. [Link]
- Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives.
-
Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011. [Link]
-
Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 2017. [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 2011. [Link]
-
Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 2008. [Link]
-
Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. PubChem, 2020. [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 2009. [Link]
-
Imidazotriazines and imidazopyrimidines as kinase inhibitors. PubChem, 2010. [Link]
-
Synthesis and structure-activity relationship optimization of 2-substituted imidazo[1,2-a]pyridin-8-carboxamides as poly(ADP-ribose)polymerase-1 inhibitors. ResearchGate, 2014. [Link]
- Imidazo[1,2-a]pyrazin-8-ylamines useful as modulators of kinase activity.
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate, 2026. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications, 2024. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal, 2024. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry, 2017. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central, 2022. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
From Benchtop to Clinic: A Comparative Guide for the In Vivo Validation of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Executive Summary: The Untapped Potential of a Novel Imidazo[1,2-a]pyridine Derivative
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential.[1][2][3] This privileged structure is integral to numerous clinically approved drugs and investigational compounds, demonstrating significant activity in oncology, inflammation, and beyond.[1][2] This guide focuses on a novel derivative, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, and outlines a comprehensive strategy for its in vivo validation. While specific biological data for this exact molecule is not yet publicly available, its structural similarity to other bioactive imidazo[1,2-a]pyridines strongly suggests potential as an anti-cancer agent.
Herein, we present a scientifically-grounded, hypothetical framework for advancing this compound from a promising in vitro candidate to a validated preclinical asset. This guide provides a head-to-head comparison with an established clinical compound, complete with detailed experimental protocols and anticipated data, to serve as a roadmap for researchers in drug discovery and development.
Establishing the Premise: Hypothetical In Vitro Activity
To justify the significant investment of an in vivo study, a compound must first demonstrate compelling activity in vitro. For the purpose of this guide, we will proceed based on the following hypothetical, yet plausible, in vitro data for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. We will assume it has shown potent and selective cytotoxic activity against the A375 human melanoma cell line, which is characterized by the common BRAF V600E mutation.
| Cell Line Panel | Test Compound | IC50 (µM) |
| A375 (Melanoma) | 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline | 0.25 |
| HCT116 (Colon Carcinoma) | 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline | > 50 |
| MCF7 (Breast Carcinoma) | 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline | > 50 |
| PBMC (Healthy Donor) | 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline | > 100 |
This strong, selective activity against a melanoma cell line, coupled with a lack of toxicity to healthy cells, provides a solid foundation for progressing to in vivo models.
The In Vivo Proving Ground: A Comparative Xenograft Study
The gold standard for preclinical evaluation of an anti-cancer compound's efficacy is the xenograft mouse model, where human tumor cells are implanted into immunodeficient mice.[4] This approach allows for the assessment of a drug's anti-tumor activity in a complex biological system.[5][6] To rigorously evaluate the potential of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, we propose a direct comparison with Vemurafenib , a BRAF inhibitor that is a standard-of-care for BRAF-mutant melanoma.
Experimental Workflow Diagram
Caption: A stepwise workflow for the in vivo comparative study.
Detailed Experimental Protocol
-
Animal Husbandry: All procedures must be conducted in accordance with institutional animal welfare guidelines. Female athymic nude mice, aged 6-8 weeks, will be used for the study.
-
Tumor Cell Implantation: A suspension of 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of PBS and Matrigel will be subcutaneously injected into the right flank of each mouse.
-
Staging and Group Assignment: Tumor growth will be monitored with calipers twice a week. Once tumors reach an average volume of approximately 120 mm³, the mice will be randomly assigned to one of three treatment groups (n=10 mice per group).
-
Dosing and Administration:
-
Group 1 (Vehicle): Treated with a standard vehicle (e.g., 0.5% methylcellulose) orally (p.o.) once daily (QD).
-
Group 2 (Test Compound): Dosed with 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline at 50 mg/kg, p.o., QD. This dose would be predetermined through a maximum tolerated dose (MTD) study.
-
Group 3 (Positive Control): Administered a clinically relevant dose of Vemurafenib (45 mg/kg, p.o., QD).
-
-
Study Endpoints and Analysis:
-
The primary endpoint will be tumor growth inhibition (TGI). The study will be concluded when the mean tumor volume in the vehicle group reaches approximately 2000 mm³.
-
Animal body weight will be recorded twice weekly as a general measure of toxicity.
-
Key organs such as the liver, spleen, and kidneys will be collected for histopathological examination to assess any potential off-target toxicity.
-
Anticipated Results: A Comparative Outlook
The following table illustrates a set of favorable, hypothetical outcomes for our test compound in comparison to the established drug, Vemurafenib.
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1950 ± 310 | - | +4.5 |
| 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (50 mg/kg) | 550 ± 120 | 71.8 | -1.5 |
| Vemurafenib (45 mg/kg) | 820 ± 180 | 57.9 | -6.2 |
These projected results would position 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline as a highly promising clinical candidate, potentially offering improved efficacy and a more favorable safety profile than the current standard of care.
Probing the Mechanism: A Hypothetical Target Pathway
The potent activity of many imidazo[1,2-a]pyridine derivatives stems from their ability to inhibit protein kinases. Given our hypothetical target of BRAF-mutant melanoma, a plausible mechanism of action for our compound could be the disruption of the MAPK/ERK signaling pathway, a critical driver of proliferation in these tumors.
Caption: A hypothetical mechanism showing inhibition of the BRAF kinase within the MAPK pathway.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. Through a well-designed, comparative xenograft study, it is possible to generate the critical data necessary to ascertain the compound's therapeutic potential. The hypothetical results presented here depict a molecule with significant promise, potentially offering a superior treatment option for melanoma. The successful execution of these studies would provide the strong preclinical evidence required to justify advancing this compound toward human clinical trials.
References
- Eze, P. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]
- International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Calabria, F., et al. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 20(10), 1299-1311.
-
Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]
- Li, H., & Zhang, J. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211.
- International Journal of Pharmaceutical Erudition. (2014).
-
Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]
-
ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
- Journal of Pharmaceutical and Biological Sciences. (2021). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
-
PubChem. (n.d.). 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.
-
MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
- Google Patents. (2021). WO2021003517A1 - Derivatives of 4-(imidazo[l,2-a]pyridin-3-yl)-n-(pyridinyl)pyrimidin.
- Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc.
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
PubMed. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2020).
-
PubMed. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Retrieved from [Link]
-
PubMed. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
ResearchGate. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
Sources
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis Featuring the Imidazo[1,2-a]pyridine Scaffold
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as one of the most critical target classes.[1][2] The human kinome consists of over 500 kinases, and their dysregulation is a hallmark of numerous diseases.[1] Consequently, the development of small molecule kinase inhibitors has become a central focus for pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has demonstrated significant potential in the development of potent kinase inhibitors targeting a variety of kinases, including cyclin-dependent kinases (CDKs), PI3 kinase, and c-KIT.[3][4][5][6]
However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1][7][8] A promiscuous inhibitor that binds to numerous off-target kinases can lead to unforeseen toxicities, complicating clinical development.[1][9] Conversely, a well-defined polypharmacology, where an inhibitor modulates the activity of a specific set of desired kinases, can offer enhanced therapeutic efficacy.[9] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a characterization step but a cornerstone of any successful kinase inhibitor drug discovery program.[10]
This guide provides a framework for conducting and interpreting kinase cross-reactivity profiling, using a representative compound from the broader imidazo[1,2-a]pyridine class to illustrate key concepts. We will delve into the experimental design, present data in a clear and comparative format, and discuss the implications of the resulting selectivity profile.
Pillar 1: The Experimental Workflow for Kinase Selectivity Profiling
A multitude of assay formats exist for profiling kinase inhibitor activity, including radiometric assays, fluorescence-based assays, and binding assays.[11][12] Radiometric assays, which directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate, are widely considered the "gold standard" due to their direct and robust nature.[11]
Below is a detailed, self-validating protocol for a standard radiometric kinase assay for inhibitor profiling.
Detailed Protocol: In Vitro Radiometric Kinase Assay (³³P-ATP)
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The exact composition may need optimization for each kinase.
-
ATP Stock: Prepare a 10 mM stock solution of ATP in water.
-
³³P-ATP: Obtain [γ-³³P]ATP (typically 10 mCi/mL).
-
Substrate Stock: Prepare a stock solution of the specific peptide or protein substrate for the kinase of interest in an appropriate buffer.
-
Test Compound: Prepare a dilution series of the test compound (e.g., 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline or a related analog) in 100% DMSO. A typical top concentration would be 100 µM.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add 2.5 µL of the test compound dilution in DMSO. For control wells, add 2.5 µL of DMSO (for 0% inhibition) or a known broad-spectrum inhibitor like staurosporine (for 100% inhibition).
-
Prepare a "Kinase/Substrate Mix" containing the kinase and its substrate in the kinase buffer. Add 20 µL of this mix to each well. The concentration of the kinase should be optimized to ensure the reaction is in the linear range.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare an "ATP Mix" by diluting the cold ATP stock and spiking it with [γ-³³P]ATP in the kinase buffer. The final ATP concentration in the assay should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]
-
Initiate the kinase reaction by adding 5 µL of the ATP Mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction has not proceeded to completion.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
-
Detection and Data Analysis:
-
Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Wash the filter mat multiple times with 0.75% phosphoric acid to remove any unbound radioactivity.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[14]
-
This protocol includes inherent controls (0% and 100% inhibition) for data normalization, and the use of ATP at its Km value provides a standardized condition for comparing potencies across different kinases.
Caption: Workflow for a radiometric kinase inhibitor profiling assay.
Pillar 2: Data Presentation and Comparative Analysis
While no specific kinase profiling data exists for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, we can use a structurally related compound, AX14373, an imidazo[1,2-a]quinoxaline derivative, as a case study. This compound was identified as a highly specific JNK1 inhibitor.[15]
Selectivity Profile of a Representative Imidazo-Fused Heterocycle
The table below summarizes hypothetical, yet representative, cross-reactivity data for two compounds against a small, illustrative kinase panel. "Compound X" represents a highly selective inhibitor like AX14373, while "Compound Y" represents a more promiscuous inhibitor from the same chemical class. Data is presented as IC₅₀ values in nanomolars (nM).
| Kinase Target | Kinase Family | Compound X (Selective) IC₅₀ (nM) | Compound Y (Promiscuous) IC₅₀ (nM) |
| JNK1 | MAPK | 47 | 85 |
| JNK2 | MAPK | 150 | 120 |
| JNK3 | MAPK | 210 | 180 |
| p38α | MAPK | >10,000 | 450 |
| ERK2 | MAPK | >10,000 | 1,200 |
| CDK2 | CMGC | >10,000 | 950 |
| GSK3β | CMGC | >10,000 | 700 |
| SRC | Tyrosine Kinase | >10,000 | 250 |
| ABL1 | Tyrosine Kinase | >10,000 | 600 |
| VEGFR2 | Tyrosine Kinase | >10,000 | 300 |
Data for Compound X is based on the published profile of AX14373 being a highly specific JNK inhibitor.[15] Data for Compound Y is hypothetical for illustrative purposes.
This tabular representation allows for a direct and objective comparison of the two compounds. It is immediately apparent that Compound X exhibits high potency for its primary target, JNK1, with significantly weaker activity against other kinases, even those within the same family (JNK2, JNK3). In contrast, Compound Y displays a broader activity profile, inhibiting multiple kinases from different families with sub-micromolar potency.
Caption: Selectivity profile of the selective inhibitor, Compound X.
Pillar 3: Trustworthiness and Authoritative Grounding - Interpreting the Data
The kinase selectivity profile is a critical dataset that informs the trajectory of a drug discovery project.
-
Expertise in Action - Analyzing Selectivity: The data for Compound X is highly desirable. Its selectivity for JNK1 over other MAP kinases and kinases from different families suggests a lower likelihood of off-target side effects.[1][14] This specificity is often achieved by exploiting subtle differences in the ATP-binding pocket or by engaging adjacent, less conserved regions.[10] For a therapeutic strategy focused on inhibiting the JNK1 pathway, Compound X would be a superior lead candidate.
-
The Challenge of Promiscuity: Compound Y , while potent against JNK1, also hits SRC, VEGFR2, GSK3β, and p38α. This promiscuity can be a double-edged sword. Inhibition of VEGFR2 could lead to anti-angiogenic effects, which might be beneficial in cancer, but it could also cause hypertension. Similarly, SRC inhibition can have both therapeutic and toxic consequences. The cross-reactivity of Compound Y makes its biological effects difficult to predict and could lead to a narrow therapeutic window.[1][9] Understanding this profile early allows for a decision: either abandon the compound, or attempt to engineer out the undesirable activities through medicinal chemistry, a process known as "de-targeting."
-
Self-Validating Systems: The trustworthiness of profiling data hinges on the robustness of the assays. Using validated, batch-tested recombinant kinases and running assays at the ATP Km are crucial for generating reproducible and comparable data.[13] Furthermore, any significant off-target activities identified in biochemical assays should be confirmed in cell-based assays to assess their physiological relevance.[12] For instance, a NanoBRET Target Engagement assay can measure compound binding to the kinase within living cells, providing a more physiologically relevant measure of affinity.[12]
References
-
Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). NIH National Library of Medicine. [Link]
-
Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). NIH National Library of Medicine. [Link]
-
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed. [Link]
-
Features of Selective Kinase Inhibitors | Request PDF. (2025). ResearchGate. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis Online. [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. (n.d.). NIH National Library of Medicine. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023). NIH National Library of Medicine. [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. (2015). Europe PMC. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2015). Oxford Academic. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015). ACS Publications. [Link]
-
Techniques in kinase profiling. (n.d.). Medicines Discovery Catapult. [Link]
-
The target landscape of clinical kinase drugs. (n.d.). NIH National Library of Medicine. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins Discovery. [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. [Link]
-
4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline. (n.d.). PubChem. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed. [Link]
-
Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. (2003). PubMed. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed. [Link]
-
Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. (2013). PubMed. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2018). ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). NIH National Library of Medicine. [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (n.d.). NIH National Library of Medicine. [Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1990). PubMed. [Link]
-
Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. (2021). PubMed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazo[1,2-a]Pyridine Derivatives in Cancer Models: A Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Its rigid, bicyclic nature and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents. In the realm of oncology, derivatives of this scaffold have shown remarkable potential, targeting a variety of molecular pathways critical to cancer cell proliferation, survival, and metastasis.[1][2][3]
This guide provides a comprehensive, head-to-head comparison of various imidazo[1,2-a]pyridine derivatives, synthesizing data from multiple preclinical studies. We will dissect their performance in diverse cancer models, explore their mechanisms of action, and provide the detailed experimental frameworks necessary for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of anticancer agents.
Core Scaffold and Key Substitution Sites
The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core ring system.[2] Understanding these structure-activity relationships (SARs) is crucial for rational drug design. The diagram below illustrates the core scaffold and highlights key positions where modifications have been shown to significantly influence biological activity.
Caption: Core structure of Imidazo[1,2-a]pyridine and key substitution points.
Comparative Anticancer Efficacy: A Data-Driven Overview
The true measure of a compound's potential lies in its performance. The following table summarizes the cytotoxic activity (IC50 values) of several notable imidazo[1,2-a]pyridine derivatives across a range of human cancer cell lines. A lower IC50 value indicates higher potency. This data provides a direct comparison of their efficacy in vitro.
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Primary Mechanism of Action |
| Compound 13k | HCC827 | Non-Small Cell Lung | 0.09 | PI3Kα Inhibition |
| A549 | Non-Small Cell Lung | 0.43 | Induces G2/M Arrest & Apoptosis[4] | |
| Compound 9d | MCF-7 | Breast Adenocarcinoma | 2.35 | PI3K Inhibition[5] |
| HeLa | Cervical Carcinoma | 10.89 | Apoptosis Induction[5][6] | |
| Compound 22e | EBC-1 | Non-Small Cell Lung | 0.045 | c-Met Kinase Inhibition[7] |
| Compound 6 | A375 | Melanoma | 9.7 | AKT/mTOR Pathway Inhibition |
| WM115 | Melanoma | <12 | Induces G2/M Arrest & Apoptosis[6][8] | |
| HeLa | Cervical Carcinoma | 35.0 | p53-mediated Apoptosis[6][8] | |
| Compound I-11 | NCI-H358 | Non-Small Cell Lung | Potent | Covalent KRAS G12C Inhibition[9] |
| IP-5 | HCC1937 | Breast Carcinoma | 45.0 | Cell Cycle Arrest, Apoptosis[10] |
| Akt Pathway Inhibition[10] | ||||
| IP-6 | HCC1937 | Breast Carcinoma | 47.7 | Cytotoxicity[10] |
Dissecting the Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by intervening in critical cellular pathways. Their versatility allows them to be tailored to inhibit various targets, from protein kinases to structural components of the cell.
Inhibition of Pro-Survival Kinase Pathways
A predominant mechanism is the inhibition of protein kinases that drive cancer cell growth and survival.[11] The PI3K/Akt/mTOR pathway , which is hyperactivated in a vast number of human cancers, is a primary target.[2][3][12]
-
Causality: The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its dysregulation allows cancer cells to evade apoptosis and maintain uncontrolled growth. By inhibiting key kinases in this cascade, such as PI3Kα, imidazo[1,2-a]pyridine derivatives effectively cut off these survival signals, leading to cell death.[1][4][8] Derivatives like 13k have shown potent, nanomolar-level inhibition of PI3Kα.[4]
Other kinases targeted by this scaffold include:
-
c-Met: A receptor tyrosine kinase whose dysregulation promotes tumor growth and invasion. Compound 22e is a potent c-Met inhibitor.[7]
-
c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST). Certain derivatives have been specifically designed to overcome resistance to existing c-KIT inhibitors.[13][14]
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, making them an attractive target for halting cancer cell division.[3][12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with these derivatives is the programmed cell death of cancer cells (apoptosis).[12] This is often preceded by cell cycle arrest, typically at the G2/M phase, which prevents the cells from dividing.[4][8]
-
Causality: By damaging cellular components or inhibiting critical pathways, these compounds trigger internal cellular stress signals. This can lead to the activation of pro-apoptotic proteins (like Bax) and caspases (the executioners of apoptosis), while downregulating anti-apoptotic proteins (like Bcl-2).[15] For instance, compound IP-5 was shown to induce apoptosis in breast cancer cells by increasing levels of cleaved caspases 7 and 8.[10] Similarly, compound 6 was found to cause G2/M cell cycle arrest and induce intrinsic apoptosis in melanoma and cervical cancer cells.[8]
Tubulin Polymerization Inhibition
Some imidazo[1,2-a]pyridine derivatives function as microtubule-targeting agents.[2][3]
-
Causality: Microtubules are essential components of the cellular skeleton, playing a critical role in cell division (mitosis). By binding to tubulin, the building block of microtubules, these compounds disrupt their dynamics. This prevents the formation of the mitotic spindle, arresting cells in mitosis and ultimately leading to apoptosis.[1]
Field-Proven Experimental Protocols
To ensure scientific integrity, the evaluation of novel compounds must follow robust, validated methodologies. The protocols below are standard, self-validating systems for assessing the anticancer activity of imidazo[1,2-a]pyridine derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Causality: An overnight incubation allows cells to recover from plating and enter a logarithmic growth phase, ensuring that the measured effect is on proliferation and viability, not merely a result of plating stress.
-
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin). Incubate for 48-72 hours.
-
Causality: A 48-72 hour incubation period is typically sufficient for the compound to exert its effects and for changes in cell viability to become apparent.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Causality: The MTT reagent is a yellow tetrazolium salt that is cleaved by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form a purple formazan product.
-
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and will bind to these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-) = Viable cells
-
Annexin V (+) / PI (-) = Early apoptotic cells
-
Annexin V (+) / PI (+) = Late apoptotic/necrotic cells
-
-
Standardized Evaluation Workflow
The development and validation of a new imidazo[1,2-a]pyridine derivative follows a logical progression from broad screening to detailed mechanistic studies.
Caption: Experimental workflow for evaluating novel anticancer derivatives.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. Head-to-head comparisons reveal that specific derivatives can be engineered to exhibit nanomolar potency against critical cancer targets like PI3Kα and c-Met. The most promising compounds, such as 13k and 22e , demonstrate significant potential due to their high efficacy in vitro.[4][7]
The future of this chemical class lies in optimizing drug-like properties to improve in vivo efficacy and metabolic stability, an area where some derivatives have faced challenges.[7] Furthermore, the development of covalent inhibitors like I-11 for notoriously difficult targets such as KRAS G12C opens up new therapeutic avenues.[9] As our understanding of cancer biology deepens, the rational design of new imidazo[1,2-a]pyridine derivatives, tailored to specific oncogenic drivers and resistance mechanisms, will undoubtedly continue to yield promising candidates for the next generation of cancer therapies.
References
- Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic & Medicinal Chemistry, 24(22), 5848-5855.
- Kaur, H., Kumar, V., Kumar, V., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
- Kaur, H., Kumar, V., Kumar, V., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(6), 335.
- Reddy, T. S., Murthy, Y. L. N., Prasad, V. S. S. V., & Sridhar, G. (2023). Design, synthesis, anticancer activity and In-silico studies of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives. Journal of Heterocyclic Chemistry, 60(11), 1937-1951.
- Song, Q., Zhang, Q., Fan, X., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(30), 5374-5384.
- Li, M., Wang, D., Li, Q., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851.
- Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
- Wang, T., Liu, Y., Zhang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1124-1129.
- Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 14(21), 1541-1546.
- Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Future Medicinal Chemistry.
- Mallesh, H., Gopinath, V. S., Kumar, K. S. S., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 916-922.
- Kamal, A., & Mulakayala, N. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Orbital: The Electronic Journal of Chemistry, 15(4), 224-239.
- BenchChem. (2025). Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents.
- Gholampour, F., Ghandi, M., Pourseif, M. M., & Rastegari-Poupon, M. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 31(4), 1887-1903.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Altaher, A. M., Adris, M. A., Ashour, M. L., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Altaher, A. M., Adris, M. A., Ashour, M. L., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline: A Comparative Analysis Against Standard-of-Care in BRAF V600E-Mutated Melanoma
Introduction: The Quest for Superior Kinase Inhibitors in Melanoma
The therapeutic landscape for BRAF V600E-mutated metastatic melanoma has been significantly reshaped by the advent of targeted therapies. This mutation, present in approximately half of all melanomas, leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key driver of cellular proliferation and survival.[1][2][3] The current standard-of-care for this patient population often involves a combination of a BRAF inhibitor, such as dabrafenib, and a MEK inhibitor, like trametinib.[1][2][4] This dual-pronged approach aims to achieve a more potent and durable blockade of the MAPK pathway, thereby improving patient outcomes.[5][6]
This guide introduces 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline , a novel small molecule built upon the versatile imidazo[1,2-a]pyridine scaffold. This chemical family is recognized for its "privileged" status in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity. This document provides a comprehensive framework for the preclinical benchmarking of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline against the standard-of-care combination of dabrafenib and trametinib in the context of BRAF V600E-mutated melanoma. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a clear structure for data analysis and interpretation.
The Standard of Care: Dabrafenib and Trametinib
Dabrafenib is a potent and selective inhibitor of the BRAF V600E kinase, while trametinib targets the downstream kinases MEK1 and MEK2.[2] By inhibiting two distinct nodes in the same signaling cascade, this combination therapy achieves a more profound suppression of MAPK pathway output and can delay the onset of acquired resistance, a common challenge with single-agent BRAF inhibitor therapy.[5][6]
Mechanism of Action: A Dual Blockade of the MAPK Pathway
The MAPK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. In BRAF V600E-mutated melanoma, the constitutively active BRAF protein continuously phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation.
Caption: The MAPK signaling pathway in BRAF V600E-mutated melanoma.
Benchmarking Strategy: A Multi-tiered Approach
To comprehensively evaluate the potential of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, a systematic, multi-tiered benchmarking strategy is proposed. This approach progresses from target-specific biochemical assays to cellular and in vivo models, providing a holistic view of the compound's efficacy and mechanism of action relative to the standard of care.
Caption: A multi-tiered workflow for benchmarking a novel kinase inhibitor.
Comparative Experimental Protocols
The following protocols are designed to provide a robust comparison between 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline and the dabrafenib/trametinib combination. The A375 human melanoma cell line, which harbors the BRAF V600E mutation, will be utilized for in vitro studies.[7][8]
Biochemical BRAF V600E Kinase Activity Assay
Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of recombinant BRAF V600E kinase and compare its potency (IC50) to dabrafenib.
Methodology: A radiometric or fluorescence-based in vitro kinase assay can be employed.[9][10][11][12][13][14]
Step-by-Step Protocol (Radiometric Assay Example):
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), recombinant BRAF V600E enzyme, and a peptide substrate (e.g., a MEK1-derived peptide).
-
Compound Addition: Add serial dilutions of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, dabrafenib (as a positive control), and DMSO (as a vehicle control) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic and anti-proliferative effects of the test compound on A375 melanoma cells and compare its efficacy (IC50) with dabrafenib, trametinib, and their combination.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[15][16][17][18][19]
Step-by-Step Protocol:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, dabrafenib, trametinib, and the combination of dabrafenib and trametinib for 72 hours. Include a DMSO vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 values for each treatment condition using non-linear regression analysis.
Western Blot Analysis of MAPK Pathway Modulation
Objective: To confirm that the anti-proliferative effects observed are due to the inhibition of the MAPK pathway by assessing the phosphorylation status of key downstream effectors, MEK and ERK.
Methodology: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[20][21][22]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat A375 cells with the IC50 concentrations of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, dabrafenib, trametinib, and their combination for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Antitumor Efficacy in an A375 Xenograft Model
Objective: To evaluate the in vivo antitumor activity of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline compared to the dabrafenib/trametinib combination in a mouse xenograft model.[23][24][25][26][27][28][29][30][31]
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously implant A375 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (at one or more dose levels)
-
Dabrafenib + Trametinib
-
-
Drug Administration: Administer the compounds daily via oral gavage for a specified period (e.g., 21 days).
-
Tumor Volume and Body Weight Measurement: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation and Interpretation
For a clear and concise comparison, the experimental data should be summarized in tables.
Table 1: In Vitro Activity Profile
| Compound/Combination | BRAF V600E IC50 (nM) | A375 Cell Viability IC50 (nM) | p-ERK Inhibition (at IC50) |
| 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline | Experimental Value | Experimental Value | Experimental Value |
| Dabrafenib | Benchmark Value | Benchmark Value[32] | Benchmark Value |
| Trametinib | N/A | Benchmark Value | Benchmark Value |
| Dabrafenib + Trametinib | N/A | Benchmark Value | Benchmark Value |
Table 2: In Vivo Efficacy in A375 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | Experimental Value |
| 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline | Dose 1 | Experimental Value | Experimental Value |
| 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline | Dose 2 | Experimental Value | Experimental Value |
| Dabrafenib + Trametinib | Standard Doses | Benchmark Value[24] | Benchmark Value |
Conclusion: A Path Forward
This guide provides a rigorous and scientifically sound framework for the preclinical evaluation of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline as a potential therapeutic agent for BRAF V600E-mutated melanoma. By directly benchmarking against the established standard-of-care, dabrafenib and trametinib, these studies will generate the critical data necessary to assess the compound's potential for further development. A favorable profile, characterized by potent on-target activity, superior or comparable efficacy in cellular and in vivo models, and a favorable safety profile, would provide a strong rationale for advancing this promising molecule into the next phase of drug development.
References
-
Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience. PMC - NIH. Available at: [Link]
-
Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy. Melanoma Research Alliance. Available at: [Link]
-
What are dabrafenib and trametinib?. Dr.Oracle. Available at: [Link]
-
Mechanism of Action of Dabrafenib + Trametinib The BRAF inhibitor... ResearchGate. Available at: [Link]
-
Mechanism of action of dabrafenib and trametinib: binding of BRAF and... ResearchGate. Available at: [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]
-
Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study. NIH. Available at: [Link]
-
A375 Xenograft Model. Altogen Labs. Available at: [Link]
-
BRAF (WT) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
In vitro BRAF inhibitor resistance in A375 melanoma cells. ResearchGate. Available at: [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS One. Available at: [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PubMed Central. Available at: [Link]
-
Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. PubMed. Available at: [Link]
-
Dabrafenib induces Mcl-1 expression in melanoma cells. A. A375,... ResearchGate. Available at: [Link]
-
Response of A375 human melanoma xenograft to dabrafenib treatment in... ResearchGate. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. AACR Journals. Available at: [Link]
-
Response of A375 human melanoma xenograft to trametinib treatment in... ResearchGate. Available at: [Link]
-
Dabrafenib and Trametinib, Alone and in Combination for BRAF-Mutant Metastatic Melanoma. Clinical Cancer Research - AACR. Available at: [Link]
-
A375 - Subcutaneous skin cancer xenograft tumor model. Reaction Biology. Available at: [Link]
-
Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated. PMC - NIH. Available at: [Link]
-
A375 Xenograft Model. Altogen Labs. Available at: [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. Available at: [Link]
-
Treatment of A375 melanoma xenograft implanted into athymic nude mice.... ResearchGate. Available at: [Link]
-
A375 - DepMap Cell Line Summary. DepMap. Available at: [Link]
-
Combination BRAF-MEK Inhibition With Dabrafenib and Trametinib for BRAF-Mutant Melanoma. OncLive. Available at: [Link]
-
Phenotype characterization of human melanoma cells resistant to dabrafenib. PMC - NIH. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
FDA approves dabrafenib plus trametinib for adjuvant treatment of melanoma with BRAF V600E or V600K mutations. FDA. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS One. Available at: [Link]
-
BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib. IRIS. Available at: [Link]
-
In vitro JAK kinase activity and inhibition assays. PubMed - NIH. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. PNAS. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Available at: [Link]
-
BRAF (WT) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
MTT assay protocol. Protocols.io. Available at: [Link]
-
FDA approves dabrafenib–trametinib for BRAF-positive cancers. NCI. Available at: [Link]
-
Kinase inhibitor library screening identifies synergistic drug combinations effective in sensitive and resistant melanoma cells. NIH. Available at: [Link]
-
Adaptive Resistance to Dual BRAF/MEK Inhibition in BRAF-Driven Tumors Through Autocrine FGFR Pathway Activation. NIH. Available at: [Link]
Sources
- 1. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DepMap Cell Line Summary [depmap.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pnas.org [pnas.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. BRAF (WT) Kinase Assay Kit - BPS Bioscience [bioscience.co.uk]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 24. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 25. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. reactionbiology.com [reactionbiology.com]
- 30. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 31. researchgate.net [researchgate.net]
- 32. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Kinase Selectivity Profile of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of protein kinases.[1][2][3] Molecules incorporating this heterocyclic system have been investigated for the treatment of various diseases, notably cancer.[1][4][5] This guide provides a comprehensive framework for evaluating the kinase selectivity of a novel compound from this class, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. Our investigation will be grounded in a hypothetical scenario where initial screening suggests potent activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[6]
This guide is designed for researchers, scientists, and drug development professionals. We will not only detail the requisite experimental protocols but also elucidate the scientific rationale behind each step, ensuring a robust and self-validating approach to characterizing the selectivity of this promising kinase inhibitor candidate.
The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes.[7][8] Due to their central role in signal transduction, they are compelling targets for therapeutic intervention. However, the high degree of structural similarity within the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[9] Off-target kinase inhibition can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, a thorough evaluation of a compound's selectivity is paramount in the early stages of drug discovery.[7][10][11][12] This guide will compare 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (herein referred to as "our compound") with established FLT3 inhibitors, Gilteritinib and Quizartinib, to contextualize its selectivity profile.[6]
Experimental Workflow for Kinase Selectivity Profiling
A multi-pronged approach is essential for a comprehensive assessment of kinase inhibitor selectivity. Our experimental workflow will encompass in vitro biochemical assays to determine potency against the primary target and a broad panel of kinases, followed by cell-based assays to confirm target engagement in a physiological context.
In Vitro Biochemical Assays: The First Line of Evaluation
Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[13][14] These assays are crucial for determining the intrinsic potency of the inhibitor and for conducting large-scale screening against a panel of kinases.[12][15][16][17]
IC50 Determination for the Primary Target (FLT3)
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. We will determine the IC50 of our compound against wild-type FLT3 and clinically relevant mutants (e.g., FLT3-ITD, FLT3-D835Y).
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol is adapted from commercially available kinase assay kits.[8]
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing recombinant human FLT3 enzyme in kinase buffer.
-
Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP at the Km concentration for FLT3.
-
Prepare serial dilutions of our compound, Gilteritinib, and Quizartinib in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound dilutions to the assay wells.
-
Add 10 µL of the 2X kinase solution to all wells and incubate for 15 minutes at room temperature.[8]
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.[8] Incubate for 60 minutes at room temperature. The reaction time should be within the linear range of the assay, where less than 10% of the substrate has been consumed.[18]
-
Stop the reaction and detect the amount of ADP produced by adding 20 µL of a detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[13]
-
Incubate for 40 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data to a positive control (no inhibitor) and a negative control (no kinase).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Broad Kinome Profiling
To assess selectivity, our compound will be screened against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM).[11][15][16][19] This provides a broad overview of its off-target activities. Follow-up IC50 determinations should be performed for any kinases that show significant inhibition (e.g., >50%) in the initial screen. Many commercial vendors offer kinase profiling services.[15][16][17][19][20]
Quantifying Selectivity: S-Score and Gini Coefficient
Several metrics can be used to quantify kinase inhibitor selectivity from profiling data.
-
Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[10][12][21] A lower S-score indicates higher selectivity. For example, S(1µM) would be the number of kinases with an IC50 below 1µM divided by the total number of kinases in the panel.[10][21]
-
Gini Coefficient: Derived from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A Gini score of 1 indicates that only a single kinase is inhibited, while a score of 0 signifies that all kinases are inhibited equally.[11][12]
Table 1: Hypothetical In Vitro Selectivity Data
| Compound | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | c-KIT IC50 (nM) | S-score (S(1µM)) | Gini Coefficient |
| Our Compound | 15 | 10 | 850 | 0.02 | 0.85 |
| Gilteritinib | 0.29 | 0.7 | 6.8 | 0.05 | 0.78 |
| Quizartinib | 1.1 | 0.3 | 25 | 0.04 | 0.81 |
Note: Data are hypothetical for illustrative purposes. S-score is calculated based on a hypothetical panel of 400 kinases.
Cellular Assays: Validating Target Engagement in a Biological Context
While in vitro assays are essential, they do not fully recapitulate the cellular environment.[22] Cell-based assays are critical for confirming that a compound can enter cells, engage its intended target, and exert a biological effect.
Cellular Proliferation Assay
We will use a human AML cell line that is dependent on FLT3 signaling for survival and proliferation (e.g., MOLM-13, which harbors the FLT3-ITD mutation).
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Culture: Culture MOLM-13 cells in appropriate media and conditions.
-
Assay Procedure:
-
Plate cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of our compound and the reference inhibitors.
-
Incubate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the cellular IC50 values by plotting cell viability against inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for directly measuring target engagement in intact cells.[22][23][24][25][26] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[26]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact MOLM-13 cells with our compound or vehicle control for a specified time (e.g., 1 hour).
-
Heating: Heat the cell suspensions in a PCR machine to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[23]
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles or addition of a lysis buffer) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.[23][24]
-
Protein Detection: Analyze the amount of soluble FLT3 remaining at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble FLT3 versus temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Table 2: Hypothetical Cellular Activity and Target Engagement Data
| Compound | MOLM-13 Cellular IC50 (nM) | CETSA Thermal Shift (ΔTm) at 1 µM (°C) |
| Our Compound | 35 | +5.2 |
| Gilteritinib | 5 | +6.5 |
| Quizartinib | 3 | +7.1 |
Note: Data are hypothetical for illustrative purposes.
Interpretation and Conclusion
Based on our hypothetical data, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline demonstrates potent inhibition of FLT3-WT and the clinically important FLT3-ITD mutant. The in vitro profiling data (Table 1) reveals a favorable selectivity profile, with a low S-score and a high Gini coefficient, suggesting fewer off-target interactions compared to Gilteritinib. Notably, it displays significantly weaker inhibition of c-KIT, a common off-target for many FLT3 inhibitors, which could translate to a better safety profile.
The cellular data (Table 2) confirms that our compound effectively enters cells and inhibits FLT3-driven proliferation. The positive thermal shift in the CETSA experiment provides direct evidence of target engagement in a cellular context. While its cellular potency is lower than the reference compounds, its superior selectivity profile may offer a wider therapeutic window.
References
-
Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 165(6), 1638-1655. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Gao, Y., et al. (2013). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 31(11), 1042-1050. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
-
Breit, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4945. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Ling, Y., et al. (2021). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Cancer Gene Therapy, 28(12), 1477-1488. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Pharmaron. Kinase Profiling and Screening Services. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. [Link]
-
Pamgene. Kinase Activity Profiling Services. [Link]
-
Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(42), 4091-4103. [Link]
-
Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
-
PubMed. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. [Link]
-
ResearchGate. (2019). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pharmaron.com [pharmaron.com]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assayquant.com [assayquant.com]
- 20. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 21. researchgate.net [researchgate.net]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. bio-protocol.org [bio-protocol.org]
- 26. tandfonline.com [tandfonline.com]
A Comparative Guide to Ensuring Reproducibility in the Synthesis and Analysis of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Molecules incorporating this fused bicyclic heterocycle have shown promise as antiviral, anticancer, and anti-inflammatory agents.[2] The specific derivative, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, is of significant interest for further functionalization and drug discovery programs.
However, the path from a promising molecular design to a viable drug candidate is paved with reproducible experimental data.[3] Inconsistency in synthesis and characterization can lead to wasted resources and misleading structure-activity relationship (SAR) studies.[4] This guide provides an in-depth analysis of the critical parameters governing the reproducible synthesis and characterization of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline. We will compare key methodological choices, provide validated protocols, and offer insights to troubleshoot common pitfalls, ensuring both intra- and inter-laboratory consistency.
Part 1: Comparative Analysis of Synthetic Methodologies
The most common and reliable route to 2-arylimidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[5] This section compares critical variables within this framework to establish a robust and reproducible protocol.
Core Synthetic Strategy: The Two-Component Cyclization
The synthesis of the target molecule is typically achieved through the reaction of 3-methylpyridin-2-amine with 1-(4-aminophenyl)-2-bromoethan-1-one. The choice of catalyst, solvent, and reaction conditions significantly impacts yield, purity, and scalability.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "General synthetic workflow for the target compound."
Methodology Comparison: Catalyst and Solvent Effects
Reproducibility is highly dependent on the precise reaction conditions. Below is a comparison of common approaches for the synthesis of imidazo[1,2-a]pyridines.
| Parameter | Method A: Traditional Reflux | Method B: Mild Base Catalysis | Analysis and Recommendation |
| Catalyst/Base | None or NaHCO₃ | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | While some reactions proceed without a catalyst, using a mild, non-nucleophilic base like DBU significantly accelerates the reaction and often leads to cleaner product formation at lower temperatures.[5] |
| Solvent | Ethanol or Toluene | Aqueous Ethanol (1:1 v/v) | Aqueous ethanol is a greener solvent choice and can facilitate the reaction at room temperature, improving the safety profile and reducing energy consumption.[5] Toluene may require higher temperatures, potentially leading to side products. |
| Temperature | Reflux (78-110°C) | Room Temperature | Operating at room temperature minimizes thermal degradation of starting materials and products, a key factor for reproducibility. Reactions requiring reflux can be more sensitive to minor fluctuations in heating. |
| Reaction Time | 4-8 hours | 1.5-3 hours | The DBU-catalyzed method is significantly faster, increasing throughput.[5] Shorter reaction times also reduce the likelihood of side-product formation. |
Recommendation: Method B, employing DBU in aqueous ethanol at room temperature, is recommended for its high efficiency, mild conditions, and improved environmental profile, all of which contribute to higher reproducibility.
Detailed Protocol for Reproducible Synthesis
This protocol is based on the optimized, mild base-catalyzed approach, which has demonstrated high yields and operational simplicity.[5]
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve 3-methylpyridin-2-amine (1.0 eq) in a 1:1 mixture of ethanol and deionized water (40 mL).
-
Add 1-(4-aminophenyl)-2-bromoethan-1-one hydrobromide (1.0 eq) to the solution. Causality: Using the hydrobromide salt of the aminoketone is common for stability; the base will neutralize this in situ.
-
-
Reaction Initiation:
-
Begin stirring the mixture at room temperature.
-
Slowly add DBU (1.5 eq) dropwise over 5 minutes. Causality: DBU acts as a strong, non-nucleophilic base to facilitate the initial alkylation of the pyridine nitrogen and the subsequent cyclization. Adding it slowly prevents a rapid exotherm.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 8:2 hexane:ethyl acetate. The reaction is typically complete within 2 hours.[2]
-
Upon completion, pour the reaction mixture over crushed ice (approx. 100 g). The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
-
Purification:
-
For high purity, recrystallize the crude product from hot ethanol. This is often sufficient to remove most impurities without the need for column chromatography.[6]
-
Dry the purified solid under vacuum to obtain 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline as a stable solid.
-
Part 2: Purification and Analytical Validation
Consistent analytical data is the ultimate measure of reproducibility. A failure to obtain a "clean" and consistent analytical fingerprint indicates underlying issues in the synthesis or purification.
Comparative Purification Strategies
| Method | Advantages | Disadvantages | Recommendation |
| Recrystallization | Simple, cost-effective, scalable. Excellent for removing minor, less soluble impurities.[6] | May not be effective for impurities with similar solubility profiles. Can lead to lower recovery if the product is moderately soluble. | The primary recommended method for this specific molecule, as it is typically a crystalline solid. Ethanol is an effective solvent. |
| Silica Gel Chromatography | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column. Less "green" than recrystallization. | Reserved for instances where recrystallization fails to achieve the desired purity (>98%), or if significant, similarly-soluble byproducts are observed on TLC. |
Establishing a Reproducible Analytical Fingerprint
The following analytical data serve as the benchmark for a successful and reproducible synthesis. Any significant deviation warrants a review of the synthetic and purification procedures.
| Analytical Technique | Expected Result / Key Identifier | Purpose & Causality |
| ¹H NMR (400 MHz, DMSO-d₆) | Singlet ~8.2 ppm (imidazole H), Doublet ~8.4 ppm (pyridine H), characteristic aromatic signals. | Confirms the core structure and substitution pattern. The chemical shifts are highly sensitive to the electronic environment and provide a unique fingerprint.[7] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Signals for 14 distinct carbon atoms, including key shifts for the imidazole carbons (~145 ppm, ~108 ppm). | Provides unambiguous confirmation of the carbon skeleton, crucial for ruling out isomeric byproducts.[7] |
| Mass Spectrometry (ESI+) | Calculated [M+H]⁺: 224.1182; Found: 224.1185 ± 5 ppm. | Confirms the molecular weight and elemental composition with high accuracy, verifying the molecular formula.[8] |
| HPLC (C18 column, MeCN/H₂O gradient) | Purity > 98% with a single major peak. | Quantifies the purity of the final compound and ensures the absence of significant impurities that could interfere with biological assays. |
dot graph { layout=dot; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Self-validating analytical workflow."
Part 3: Troubleshooting and Ensuring Inter-Laboratory Consistency
Even with a robust protocol, variations can occur. Awareness of common pitfalls is essential for consistent results.
-
Problem: Low Yield.
-
Probable Cause: Incomplete reaction or inefficient precipitation.
-
Solution: Ensure the full 1.5 equivalents of DBU are added. Check the pH after DBU addition; it should be basic. When precipitating, ensure the ice bath is sufficiently cold to minimize the solubility of the product in the aqueous ethanol mixture.
-
-
Problem: Impure Product by TLC/NMR.
-
Probable Cause: The α-bromoketone starting material can be unstable and may have degraded. Side reactions may occur if the reaction is run for too long or at elevated temperatures.
-
Solution: Use freshly prepared or recently purchased 1-(4-aminophenyl)-2-bromoethan-1-one. Adhere strictly to the recommended reaction time and temperature.[9]
-
-
Problem: Inconsistent Analytical Data Between Labs.
-
Probable Cause: Differences in reagent quality, solvent water content, or analytical instrument calibration.
-
Solution: Specify the grade and supplier of key reagents (e.g., DBU, 3-methylpyridin-2-amine). Use anhydrous solvents where specified, or a consistent grade of aqueous solvent. Ensure NMR and MS instruments are calibrated using known standards.[10] The detailed description of all experimental parameters is crucial for replicability.[10]
-
By controlling the variables outlined in this guide—specifically by adopting the mild, DBU-catalyzed synthetic approach and adhering to the stringent analytical validation workflow—researchers can ensure the highly reproducible production of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, building a solid foundation for subsequent drug discovery efforts.
References
-
PrepChem.com. Synthesis of 8-(4-Methylphenyl)imidazo[1,2-a]pyridine. Available from: [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. Available from: [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
ResearchGate. (2020). A simple and efficient route to 2‐arylimidazo[1,2‐a]pyridines and zolimidine using automated grindstone chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
ResearchGate. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available from: [Link]
-
Royal Society of Chemistry. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Available from: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]
-
ResearchGate. (2020). Reproducibility in chemistry research. Available from: [Link]
-
PubMed. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. Available from: [Link]
-
National Institutes of Health. (n.d.). Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. Available from: [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
-
ACS Publications. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]
-
Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Available from: [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]
-
ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]
-
ACS Publications. (2021). Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Available from: [Link]
-
ResearchGate. (2018). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Available from: [Link]
-
YouTube. (2023). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. Available from: [Link]
-
MDPI. (n.d.). Bioactive Compounds, Technological Processing, and Functional Applications of Solanum betaceum: A Systematic Review (2020–2025). Available from: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. Automation of Synthesis in Medicinal Chemistry: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioactive Compounds, Technological Processing, and Functional Applications of Solanum betaceum: A Systematic Review (2020–2025) | MDPI [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Properties of Imidazo[1,2-a]pyridine Isomers: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The growing interest in this scaffold stems from its structural versatility, which allows for fine-tuning of its pharmacological profile. This guide provides a comparative analysis of the anti-inflammatory properties of various imidazo[1,2-a]pyridine isomers and their derivatives, focusing on their mechanisms of action, supported by experimental data from recent literature. Our objective is to equip researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) and the experimental basis for evaluating these promising anti-inflammatory candidates.
Inflammation is a complex biological response essential for host defense, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3] Key mediators of the inflammatory cascade, including enzymes like cyclooxygenases (COX) and signaling pathways like Nuclear Factor-kappa B (NF-κB), represent critical targets for therapeutic intervention.[3][4] This guide will delve into how specific imidazo[1,2-a]pyridine derivatives interact with these targets, offering a side-by-side comparison of their potency and selectivity.
Comparative Efficacy: Targeting the Cyclooxygenase (COX) Enzymes
A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. There are two key isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric cytoprotection, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[5][6] Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.
Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can be potent and highly selective COX-2 inhibitors. The substitution pattern on the imidazo[1,2-a]pyridine core is critical for both potency and selectivity. A recurrent and effective feature is the presence of a 4-(methylsulfonyl)phenyl group, which has been shown to anchor effectively within a secondary pocket of the COX-2 active site, forming key hydrogen bonds with residues such as Arg-513 and His-90.[5][6][7] This interaction is a cornerstone of the high selectivity observed in many of these compounds.
Below is a comparative summary of the in vitro inhibitory activity of several key imidazo[1,2-a]pyridine derivatives against COX-1 and COX-2.
Table 1: Comparative In Vitro COX Inhibition Data for Imidazo[1,2-a]pyridine Derivatives
| Compound ID | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Reference(s) |
| Derivative 5e | 0.05 | Not Reported | [5][6][8] |
| Derivative 5f | 0.05 | Not Reported | [5][6][8] |
| Derivative 5j | 0.05 | Not Reported | [5][6][8] |
| Derivative 5i | Not Reported | 897.19 | [5][6][8] |
| Derivative 6f | 0.07 | >217 | [7][9] |
| Derivative 5n | 0.07 | 508.6 | [8] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
From this data, derivatives 5e, 5f, and 5j emerge as the most potent inhibitors of COX-2, with IC₅₀ values of 0.05 µM.[5][6][8] Notably, derivative 5i demonstrates exceptional selectivity, with a selectivity index of nearly 900, highlighting its minimal expected impact on COX-1.[5][6][8] The in vivo relevance of this potent COX-2 inhibition has been validated for compound 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine), which exhibited the most significant analgesic activity in animal models with an ED₅₀ value of 12.38 mg/kg.[5][6]
Modulation of the STAT3/NF-κB Signaling Pathway
Beyond direct enzyme inhibition, the anti-inflammatory effects of imidazo[1,2-a]pyridines extend to the modulation of critical intracellular signaling pathways. The NF-κB and STAT3 (Signal Transducer and Activator of Transcription 3) pathways are central regulators of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), iNOS, and COX-2 itself.[10][11]
Recent studies have revealed that novel imidazo[1,2-a]pyridine derivatives can suppress these pathways. For instance, the derivative MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine) has been shown to diminish the DNA-binding activity of NF-κB in breast and ovarian cancer cell lines.[10][11] This action is mediated by an increase in the expression of IκBα, the natural inhibitor of NF-κB, which prevents its translocation to the nucleus.[10][11][12] Furthermore, MIA was found to suppress the phosphorylation of STAT3, a critical step in its activation.[11]
The coordinated suppression of both NF-κB and STAT3 by these compounds leads to a broad-spectrum anti-inflammatory effect, effectively shutting down the production of multiple inflammatory mediators.
Caption: STAT3/NF-κB signaling pathway and points of intervention by imidazo[1,2-a]pyridine derivatives.
This dual-pronged attack on both enzymatic activity (COX-2) and transcriptional regulation (NF-κB/STAT3) positions imidazo[1,2-a]pyridines as highly promising and versatile anti-inflammatory agents. Further evidence supports this, with other derivatives potently inhibiting the production of TNF-α, a key cytokine regulated by NF-κB, with IC₅₀ values as low as 0.21 µM.[13]
Experimental Protocols: A Guide to Evaluation
To ensure scientific rigor and reproducibility, standardized and validated assays are paramount. The following section details the methodologies for key experiments used to generate the comparative data discussed in this guide.
General Experimental Workflow
The development and evaluation of novel anti-inflammatory agents typically follow a structured pipeline, progressing from initial design and synthesis to comprehensive in vitro and in vivo testing.
Caption: A typical workflow for the evaluation of novel anti-inflammatory imidazo[1,2-a]pyridine derivatives.
Protocol 1: In Vitro COX Inhibitory Activity Assay
This protocol is based on the use of commercially available kits, such as the Cayman fluorescent kit mentioned in the literature, for determining COX-1 and COX-2 inhibition.[5][6]
Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical #701230)
-
Test imidazo[1,2-a]pyridine compounds, dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = 530-540/585-595 nm)
Procedure:
-
Reagent Preparation: Prepare all buffers, enzymes (ovine COX-1, human COX-2), heme, and arachidonic acid substrate according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare a series of dilutions of the test compounds and reference inhibitors in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
Assay Plate Setup: To each well of a 96-well plate, add in the following order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme
-
10 µL of the diluted test compound, reference inhibitor, or vehicle (DMSO) for control wells.
-
-
Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.
-
Second Incubation: Add 10 µL of the Fluorometric Substrate. Gently shake and incubate for an additional 15 minutes at 25°C.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the specified excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating acute anti-inflammatory activity.[4][14]
Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.
Materials:
-
Male Wistar rats (180-200 g)
-
Test imidazo[1,2-a]pyridine compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) solution of carrageenan in sterile saline
-
Plebthysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses). Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the left hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes. The percentage of inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold represents a highly fertile ground for the development of next-generation anti-inflammatory agents. The comparative analysis presented in this guide underscores the ability of rationally designed derivatives to act as potent and selective inhibitors of COX-2, a clinically validated anti-inflammatory target. Furthermore, the discovery of their ability to modulate the STAT3/NF-κB signaling cascade reveals a broader mechanism of action that could offer therapeutic advantages in complex inflammatory diseases.
The structure-activity relationship data clearly indicates that substituents at the C-2 and C-3 positions are critical for activity, with the 2-[4-(methylsulfonyl)phenyl] moiety being a key pharmacophore for potent and selective COX-2 inhibition. Future research should focus on exploring further structural modifications to optimize pharmacokinetic profiles, reduce potential off-target effects, and enhance efficacy in chronic inflammatory models. The combination of targeted enzyme inhibition and pathway modulation makes imidazo[1,2-a]pyridines a compelling class of compounds deserving of continued investigation in the quest for safer and more effective anti-inflammatory therapies.
References
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science Publishers. [Link]
-
Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Ingenta Connect. [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. RJSOCMED. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
-
Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed. [Link]
-
(PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
-
(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]
-
[PDF] A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar. [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. PubMed. [Link]
-
Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies. PLoS ONE. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assa...: Ingenta Connect [ingentaconnect.com]
- 5. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS No. 365565-88-4). As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for your safety.
The aniline backbone is a well-documented aromatic amine with significant health risks, including acute toxicity through all routes of exposure (oral, dermal, and inhalation), carcinogenicity, and the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1][2][3][4] The imidazopyridine core, while possessing a wide range of biological activities, also introduces the possibility of unforeseen physiological effects.[5][6][7][8] Consequently, the following recommendations are designed to provide a robust margin of safety.
Hazard Assessment and Risk Mitigation
The primary hazards associated with 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline are presumed to be driven by its aniline component. These include:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3][9] Aniline is readily absorbed through the skin.[2]
-
Serious Health Hazards: Suspected of causing genetic defects and cancer.[1][3][4] It can also cause damage to organs through prolonged or repeated exposure.[10][11]
-
Eye Damage: Can cause serious eye irritation or damage.[12][13]
-
Methemoglobinemia: A critical and potentially life-threatening hazard of aniline exposure is the formation of methemoglobin, which leads to cyanosis (a bluish discoloration of the skin) due to a lack of oxygen in the blood.[2][4]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Protocol
The selection of PPE should be a deliberate process based on a thorough risk assessment of the planned procedures. The following table summarizes the minimum required PPE for handling 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
| Body Part | PPE Requirement | Rationale and Specifications |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Given the high inhalation toxicity of aniline, a respirator is crucial, especially when handling the solid compound or creating solutions.[2] All work with this compound should be performed in a certified chemical fume hood.[1] |
| Eyes & Face | Chemical splash goggles and a face shield | To protect against splashes and airborne particles. Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles for maximum protection.[13][14] |
| Hands | Double-gloving with chemically resistant gloves | The outer glove should be a robust material like Butyl or Viton rubber for high chemical resistance.[2] The inner glove can be a standard nitrile glove. Change gloves immediately upon contamination. |
| Body | Chemical-resistant lab coat and apron | A fully-buttoned lab coat, preferably made of a chemical-resistant material, should be worn. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended. |
| Feet | Closed-toe, chemical-resistant shoes | Shoes should fully cover the feet to protect from spills. |
Step-by-Step PPE Donning and Doffing Procedure:
A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. nj.gov [nj.gov]
- 3. scribd.com [scribd.com]
- 4. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. geneseo.edu [geneseo.edu]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
